N-(Pyridin-3-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-pyridin-3-ylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-3-4-7)11-8-2-1-5-10-6-8/h1-2,5-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBTCSEMCNEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the N-(Pyridin-3-yl)cyclopropanecarboxamide Scaffold: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the N-(Pyridin-3-yl)cyclopropanecarboxamide core structure, a scaffold of significant interest in modern medicinal chemistry. Recognizing the limited publicly available data on the unsubstituted parent compound, this document focuses on the synthesis, predicted physicochemical and spectroscopic properties, and the established biological applications of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical motif.
Introduction: The Emerging Importance of the N-(Pyridin-3-yl)cyclopropanecarboxamide Scaffold
The convergence of a pyridine ring and a cyclopropanecarboxamide moiety in a single molecular entity has given rise to a chemical scaffold with considerable potential in drug discovery. The pyridine ring, a common motif in pharmaceuticals, offers desirable properties such as aqueous solubility and the ability to engage in hydrogen bonding.[1][2] Simultaneously, the cyclopropane ring introduces a unique three-dimensional architecture that can enhance metabolic stability, improve binding affinity to biological targets, and confer novelty to molecular designs.[3][4] The amalgamation of these two privileged fragments in the N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold has led to the development of potent and selective modulators of various biological targets.
Synthesis and Chemical Architecture
The synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide and its derivatives is readily achievable through standard amide bond formation protocols. The most common and versatile approach involves the coupling of a cyclopropanecarboxylic acid derivative with 3-aminopyridine or its substituted analogs.
General Synthesis Workflow
A robust and widely applicable method for the synthesis of the N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold is depicted below. This process typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Figure 1. General workflow for the synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide derivatives.
Detailed Experimental Protocol (Illustrative Example)
The following protocol outlines a general procedure for the synthesis of an N-(Pyridin-3-yl)cyclopropanecarboxamide derivative using a common coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
-
Substituted or unsubstituted cyclopropanecarboxylic acid (1.0 eq)
-
Substituted or unsubstituted 3-aminopyridine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the cyclopropanecarboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the 3-aminopyridine derivative (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(Pyridin-3-yl)cyclopropanecarboxamide derivative.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that facilitates the formation of an active O-acylisourea intermediate from the carboxylic acid. HOBt is often added to suppress side reactions and minimize racemization if chiral centers are present.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.
Physicochemical and Spectroscopic Properties
While experimental data for the unsubstituted N-(Pyridin-3-yl)cyclopropanecarboxamide is scarce, its properties can be predicted based on its constituent functional groups.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H10N2O | Based on the chemical structure. |
| Molecular Weight | 162.19 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Typical for small molecule amides. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in nonpolar solvents. Moderate aqueous solubility is expected due to the pyridine nitrogen.[1] | The polar amide and pyridine moieties contribute to solubility in polar media. |
| Melting Point | Expected to be a crystalline solid with a defined melting point. | The presence of hydrogen bond donors and acceptors facilitates crystal lattice formation. |
| LogP | Estimated to be in the range of 1.0 - 2.0 | A balance between the hydrophilic pyridine and amide groups and the hydrophobic cyclopropyl and aromatic rings. |
Expected Spectroscopic Characteristics
The structural features of the N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold would give rise to characteristic signals in various spectroscopic analyses.
1H NMR Spectroscopy:
-
Pyridine Protons: Four distinct signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.
-
Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-10.0 ppm, with the chemical shift being solvent-dependent.
-
Cyclopropyl Protons: A complex multiplet in the upfield region (δ 0.5-2.0 ppm) due to the rigid nature of the three-membered ring and complex spin-spin coupling.
13C NMR Spectroscopy:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
-
Pyridine Carbons: Five signals in the aromatic region (δ 120-150 ppm).
-
Cyclopropyl Carbons: Signals in the upfield region (δ 5-20 ppm).
FTIR Spectroscopy:
-
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm-1.
-
C=O Stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm-1.
-
N-H Bend (Amide II band): An absorption band around 1550 cm-1.
-
C-N Stretch: An absorption band in the region of 1200-1300 cm-1.
Mass Spectrometry:
-
The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the specific derivative.
-
Common fragmentation patterns would involve cleavage of the amide bond, leading to fragments corresponding to the cyclopropylcarbonyl cation and the 3-aminopyridine radical cation or vice versa.
Applications in Drug Discovery and Medicinal Chemistry
The N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold is a key pharmacophore in the development of various therapeutic agents, particularly in the field of oncology. Numerous patents and research articles highlight the utility of derivatives of this core structure as potent enzyme inhibitors.
A notable application of this scaffold is in the design of inhibitors for Nicotinamide Phosphoribosyltransferase (NAMPT) , a key enzyme in the NAD+ salvage pathway that is crucial for cancer cell metabolism and survival. Several patents describe series of N-(Pyridin-3-yl)cyclopropanecarboxamide derivatives with potent NAMPT inhibitory activity.[5]
The versatility of the scaffold allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Figure 2. Key application areas for derivatives of the N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold.
Conclusion and Future Perspectives
The N-(Pyridin-3-yl)cyclopropanecarboxamide scaffold represents a valuable and versatile building block in contemporary drug discovery. Its straightforward synthesis, coupled with the favorable physicochemical properties imparted by the pyridine and cyclopropane moieties, makes it an attractive starting point for the design of novel therapeutic agents. While much of the current research has focused on its application in oncology, the inherent properties of this scaffold suggest that its utility could extend to other therapeutic areas, including metabolic and central nervous system disorders.[1] Further exploration of the chemical space around this core structure is warranted and is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
- ChemDiv. (n.d.). 2,2-bis(4-methylphenyl)-N-(pyridin-3-yl)cyclopropane-1-carboxamide.
- ChemScene. (n.d.). 1305350-71-3 | (S)-N-(Pyrrolidin-3-yl)cyclopropanecarboxamide.
- Google Patents. (n.d.). CA2811895A1 - Cyclopropane compounds.
- Journal of Chemical Reviews. (2022). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews.
- MilliporeSigma. (n.d.). N-(5-(3-Fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrazin-2-yl)cyclopropanecarboxamide | 925676-48-8.
- PMC. (2021). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. PMC.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- IntechOpen. (2024, December 19).
- Benchchem. (n.d.). Comparative Analysis of Cyclopropyl Ketoximes in Medicinal Chemistry.
- ResearchGate. (n.d.). Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines.
- Synblock. (n.d.). CAS 1276045-27-2 | (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride.
- American Journal of Heterocyclic Chemistry. (2021, July 9). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2).
- PubChem. (n.d.). N-(6-pyridin-3-yl-5-pyridin-4-yl-2-pyridinyl)cyclopropanecarboxamide.
- ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
- ACS Publications. (2013, January 28). Design and Synthesis of Cyclopropylamide Analogues of Combretastatin-A4 as Novel Microtubule-Stabilizing Agents. Journal of Medicinal Chemistry.
- Fluorochem. (n.d.). 2-(Pyridin-3-yl)cyclopropanecarboxylic acid.
- Google Patents. (n.d.). US5068428A - Process for the preparation of cyclopropanecarboxamide.
- Echemi. (n.d.). 1-(pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide.
- Google Patents. (n.d.). BR112013008719B1 - N-pyridin-3-yl or n-pyrazin-2-yl carboxamides.
- ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
- Google Patents. (n.d.). WO2020254408A1 - Pyridin-3-yl derivatives.
Sources
Predicted Biological Activity and Therapeutic Potential of N-(Pyridin-3-yl)cyclopropanecarboxamide Derivatives: A Mechanistic and Methodological Guide
Executive Summary
In modern medicinal chemistry, the identification of privileged scaffolds is critical for accelerating drug discovery. The N-(pyridin-3-yl)cyclopropanecarboxamide motif has emerged as a highly versatile and potent structural pharmacophore. The cyclopropane ring serves a critical thermodynamic function: it restricts the conformational flexibility of the molecule, locking the pyridine ring into an optimal vector for hydrogen bonding within deep protein pockets.
Based on recent fragment-based drug design (FBDD) campaigns and structure-activity relationship (SAR) studies, derivatives containing this motif exhibit profound biological activity across two primary therapeutic domains:
-
Oncology: As potent, low-nanomolar inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)[1].
-
Neurodegeneration: As highly selective inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) for the treatment of Alzheimer's Disease (AD) [2].
This technical guide deconstructs the mechanistic rationale, summarizes the quantitative pharmacological data, and outlines the self-validating experimental protocols required to evaluate these derivatives in a preclinical setting.
Mechanistic Pillar I: NAMPT Inhibition in Oncology
Causality and Rationale
Tumor cells exhibit a high metabolic turnover and rely heavily on the NAD+ salvage pathway to maintain cellular energetics and fuel DNA repair enzymes like PARP and SIRT1. NAMPT is the rate-limiting enzyme in this pathway.
Derivatives based on trans-2-(pyridin-3-yl)cyclopropanecarboxamide act as direct competitive inhibitors of NAMPT. The pyridine nitrogen mimics the natural substrate, nicotinamide, forming a critical hydrogen bond with the Ser275 residue in the NAMPT active site. The cyclopropane linker projects the hydrophobic tail of the molecule into a solvent-exposed channel, allowing for massive increases in binding affinity without disrupting the core binding interaction [1].
Figure 1: Mechanism of action for NAMPT inhibition leading to tumor cell apoptosis.
Quantitative Pharmacological Profile
Fragment-based screening initially identified weak binders, which were systematically optimized using X-ray crystallography to yield highly potent clinical candidates.
Table 1: Evolution of NAMPT Inhibitor Potency
| Compound Stage | Structure / Motif | NAMPT IC₅₀ (μM) | A2780 Cell Culture IC₅₀ (μM) |
| Fragment 13 | trans-2-(pyridin-3-yl)cyclopropanecarboxamide | 51.0 (K_D) | > 10.0 |
| Compound 39 | Optimized Derivative | 0.0051 | 0.00049 |
Experimental Protocol: Coupled Biochemical NAMPT Assay
To validate the efficacy of new derivatives, a coupled enzyme assay is required. Causality note: NAMPT produces Nicotinamide Mononucleotide (NMN), which lacks a distinct optical signature. We couple this to NMNAT (Nicotinamide Mononucleotide Adenylyltransferase) and ADH (Alcohol Dehydrogenase) to generate a fluorescent NADH readout, creating a self-validating, continuous kinetic system.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 5 mM MgCl₂, and 0.01% BSA to prevent non-specific plastic binding.
-
Enzyme Master Mix: Combine recombinant human NAMPT (10 nM final) with coupling enzymes NMNAT (1 μg/mL) and ADH (1.5 μg/mL) in the assay buffer.
-
Compound Incubation: Dispense 10 μL of the N-(pyridin-3-yl)cyclopropanecarboxamide derivative (serially diluted in DMSO, 1% final concentration) into a 384-well black microplate. Add 20 μL of the Enzyme Master Mix. Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 20 μL of Substrate Mix containing 10 μM Nicotinamide, 100 μM PRPP (Phosphoribosyl pyrophosphate), 1 mM ATP, and 1.5% ethanol.
-
Kinetic Readout: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 60 minutes.
-
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot V₀ against log[inhibitor] to derive the IC₅₀ using a 4-parameter logistic fit. Include FK866 as a positive control to validate assay performance.
Mechanistic Pillar II: GSK-3β Inhibition in Neurodegeneration
Causality and Rationale
In Alzheimer's Disease, the hyperphosphorylation of Tau protein leads to neurofibrillary tangles and neuronal death. GSK-3β is the primary kinase responsible for this pathological phosphorylation.
Recent studies have integrated the cyclopropanecarboxamide motif into thieno[3,2-c]pyrazol-3-amine scaffolds [2]. The cyclopropane group fits snugly into the hydrophobic sub-pocket adjacent to the ATP-binding site of GSK-3β. This precise steric fit prevents the kinase from adopting its active conformation, thereby up-regulating the inactive phosphorylated state (p-GSK-3β at Ser9) and halting Tau hyperphosphorylation.
Figure 2: GSK-3β inhibition pathway preventing Tau hyperphosphorylation.
Quantitative Pharmacological Profile
These derivatives show exceptional potency and, crucially, high selectivity against a panel of 21 off-target kinases, minimizing potential neurotoxic side effects.
Table 2: GSK-3β Inhibitor Activity of Thieno-pyrazole Derivatives
| Compound | R-Group Modification | GSK-3β IC₅₀ (nM) | SH-SY5Y Cytotoxicity (μM) |
| 16a | Cyclopropanecarboxamide | 4.4 | > 50 (Non-toxic) |
| 16b | Isobutyramide analog | 3.1 | > 50 (Non-toxic) |
| 54 | 4-methylpyrazole moiety | 3.4 | > 50 (Non-toxic) |
Experimental Protocol: Calliper Mobility Shift Assay
To evaluate kinase inhibition with high fidelity, the Calliper mobility shift assay is the gold standard. Causality note: Unlike luminescent ATP-depletion assays which are prone to false positives from ATPase contaminants, microfluidic electrophoretic separation physically separates the phosphorylated peptide product from the unphosphorylated substrate. This ratiometric readout is immune to well-to-well volume variations, ensuring absolute trustworthiness of the data.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 100 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.003% Brij-35, and 1 mM DTT.
-
Kinase Reaction: In a 384-well plate, mix 1 nM recombinant GSK-3β, 1.5 μM fluorescently labeled peptide substrate (FAM-labeled), and the test compound (0.1 nM to 10 μM).
-
Initiation: Add 10 μM ATP to initiate the reaction. The final reaction volume should be 25 μL.
-
Incubation: Seal the plate and incubate at 28°C for 1 hour.
-
Termination: Stop the reaction by adding 25 μL of termination buffer (100 mM HEPES, 50 mM EDTA, 0.015% Brij-35).
-
Microfluidic Separation: Run the plate on a Calliper EZ Reader. Apply a voltage gradient (-500V to -1500V) to draw the sample into the microfluidic chip. The highly negatively charged phosphorylated peptide will migrate faster than the unphosphorylated substrate.
-
Quantification: Calculate the conversion ratio: Product / (Product + Substrate). Normalize against AR-A014418 (positive control) to determine the IC₅₀.
End-to-End Discovery Workflow
The successful translation of N-(pyridin-3-yl)cyclopropanecarboxamide derivatives from raw chemical matter to preclinical candidates follows a rigorous, structure-guided workflow.
Figure 3: End-to-end drug discovery workflow for cyclopropanecarboxamide derivatives.
Conclusion
The N-(pyridin-3-yl)cyclopropanecarboxamide substructure is far more than a simple chemical building block; it is a highly tunable vector for penetrating challenging kinase and transferase active sites. Whether deployed as a metabolic disruptor via NAMPT inhibition in oncology, or as a neuroprotective agent via GSK-3β inhibition in Alzheimer's Disease, this motif provides the necessary rigidity and hydrogen-bonding geometry required for single-digit nanomolar potency. Future development should focus on optimizing the pharmacokinetic properties (e.g., blood-brain barrier penetration for AD applications) of these promising derivatives.
References
-
Giannetti AM, et al. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry (2014). URL:[Link]
-
Yan N, et al. "Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease." Bioorganic Chemistry (2023). URL:[Link]
pKa Values and Ionization States of N-(Pyridin-3-yl)cyclopropanecarboxamide: A Comprehensive Technical Guide
Executive Summary
Understanding the ionization constants (pKa) of a drug candidate is a foundational requirement in pharmaceutical development[1]. The pKa dictates the molecule's charge state at physiological pH, directly influencing its aqueous solubility, lipophilicity (LogD), and passive membrane permeability. This whitepaper provides a rigorous analysis of the predicted pKa values, ionization states, and experimental determination protocols for N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS: 186253-87-2).
Structural Deconstruction & Predictive pKa Analysis
N-(Pyridin-3-yl)cyclopropanecarboxamide consists of a cyclopropane ring linked via a carboxamide group to the 3-position of a pyridine ring. To accurately predict its acid-base behavior, we must deconstruct the molecule into its two potential ionizable centers:
-
Center 1: The Pyridine Nitrogen (Basic Center) Unsubstituted pyridine has a pKa of 5.23. The introduction of the cyclopropanecarboxamide group at the meta (3-) position significantly alters the electron density of the aromatic ring. Because the nitrogen of the amide group is conjugated with its adjacent carbonyl, its lone pair is delocalized, making the entire -NH-CO-cyclopropyl group electron-withdrawing via the inductive effect (-I). At the meta position, resonance effects (+R) are negligible, meaning the -I effect dominates, pulling electron density away from the pyridine nitrogen and decreasing its basicity. Authoritative Grounding: We can validate this prediction by examining a structurally identical analogue, 3-acetamidopyridine, which has an experimentally validated pKa of 4.37[2][3]. The substitution of a methyl group (in acetamide) for a cyclopropyl group yields a negligible difference in electronic effect. Therefore, the predicted pKa for the pyridine nitrogen in N-(Pyridin-3-yl)cyclopropanecarboxamide is ~4.37.
-
Center 2: The Amide Nitrogen (Neutral Center) Amide nitrogens are exceptionally poor bases (pKa for protonation < 0) and very weak acids (pKa for deprotonation > 15) due to the strong resonance stabilization of the lone pair into the carbonyl oxygen. Consequently, the amide group remains strictly neutral across the entire physiological pH spectrum (pH 1 to 14).
Table 1: Quantitative Summary of Ionizable Centers
| Functional Group | Predicted pKa | Nature | Predominant State at pH 7.4 |
| Pyridine Nitrogen | 4.37 ± 0.2 | Weak Base | Neutral (Unprotonated) |
| Amide Nitrogen | > 15 | Very Weak Acid | Neutral (Protonated) |
Ionization States Across the pH Spectrum
The molecule exhibits a simple monoprotic basic behavior in aqueous environments. The transition between its cationic and neutral states is governed by the Henderson-Hasselbalch equation.
-
Gastric pH (~1.5 - 3.0): The ambient pH is more than 1 unit below the pKa (4.37). The pyridine nitrogen is >90% protonated, rendering the molecule highly water-soluble and cationic.
-
Intestinal and Blood pH (~6.5 - 7.4): The ambient pH is more than 2 units above the pKa. The molecule exists almost entirely (>99%) in its uncharged, neutral state, maximizing its lipophilicity and passive membrane permeability.
Equilibrium states of N-(Pyridin-3-yl)cyclopropanecarboxamide across the pKa threshold.
Experimental Methodologies for pKa Determination
To empirically validate the predicted pKa of 4.37, the following self-validating protocols must be employed.
Protocol A: Potentiometric Titration (Gold Standard)
Potentiometry is the most accurate method for determining the pKa of compounds with adequate aqueous solubility in the pH 2-11 range[4].
-
Medium Preparation: Prepare a 0.15 M KCl aqueous solution. Causality: Using a standardized background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the ions remain stable throughout the titration. This aligns the measured thermodynamic pKa with physiological conditions.
-
Sample Dissolution: Dissolve 1-2 mg of the analyte in 10 mL of the 0.15 M KCl solution. Causality: This achieves a concentration of ~1 mM, which is optimal for detecting the buffering capacity of the analyte without exceeding its solubility limit in the neutral state.
-
Acidification: Add standardized 0.5 M HCl to lower the pH to ~2.0. Causality: This guarantees that the pyridine nitrogen is >99% protonated before the titration begins, providing a clean baseline.
-
Titration: Titrate with standardized 0.5 M KOH using an automated micro-dispenser under an argon blanket. Causality: Argon prevents atmospheric CO₂ from dissolving into the solution and forming carbonic acid, which would artificially skew the titration curve.
-
Data Analysis: Calculate the average number of bound protons (
) per molecule at each pH increment using the Bjerrum function. The pKa is mathematically extracted at the inflection point where .
Workflow and causality for potentiometric pKa determination.
Protocol B: UV-Metric Titration (Orthogonal Validation)
If the compound exhibits low aqueous solubility in its neutral state, UV-metric titration serves as a highly sensitive orthogonal method.
-
Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning pH 2.0 to 7.0.
-
Sample Preparation: Prepare a 50 µM stock solution of the analyte. Causality: UV spectroscopy requires highly dilute solutions to adhere to the Beer-Lambert Law, preventing detector saturation and allowing measurement below the compound's solubility limit.
-
Spectral Acquisition: Record the UV absorption spectra (200-400 nm) across the pH gradient. Causality: The protonation of the pyridine ring alters the
and electronic transitions, resulting in a distinct shift in the UV absorption spectrum (revealing isosbestic points). -
Multi-wavelength Analysis: Apply Target Factor Analysis (TFA) to the spectral matrix to extract the pure spectra of the protonated and neutral species, calculating the pKa from the absorbance vs. pH curve.
Implications for Drug Development (ADME)
The pKa of ~4.37 for N-(Pyridin-3-yl)cyclopropanecarboxamide has profound implications for its pharmacokinetic profile:
-
Dissolution in the Stomach: The low pKa ensures rapid dissolution in the acidic environment of the stomach (pH 1.5), as the molecule will be highly soluble in its ionized, cationic form.
-
Absorption in the Intestine: As the drug transits into the duodenum and jejunum (pH 6.0 - 7.4), it converts entirely to its neutral, uncharged state. This maximizes its partition coefficient (LogD ≈ LogP) and facilitates rapid passive diffusion across the lipophilic enterocyte membranes.
References
-
PubChem: 3-Acetamidopyridine (CID 79978) . National Institutes of Health (NIH). URL:[Link]
-
Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd Edition) . Avdeef, A. (2012). John Wiley & Sons. URL:[Link]
-
The Determination of Ionization Constants: A Laboratory Manual (3rd Edition) . Albert, A., & Serjeant, E. P. (1984). Springer. URL:[Link]
Sources
Predictive Metabolic Stability and In Vitro Evaluation of N-(Pyridin-3-yl)cyclopropanecarboxamide: A Technical Guide
Executive Summary
The optimization of metabolic stability is a critical hurdle in the preclinical drug development pipeline. Compounds that are rapidly cleared fail to achieve therapeutic in vivo exposure, while those that are metabolically inert may accumulate, leading to toxicity. This whitepaper provides an in-depth mechanistic analysis and self-validating in vitro experimental framework for evaluating N-(Pyridin-3-yl)cyclopropanecarboxamide , a structural motif frequently utilized in medicinal chemistry to balance physicochemical properties and metabolic clearance.
Mechanistic Deconstruction of Metabolic Soft Spots
As a Senior Application Scientist, it is imperative to look beyond empirical data and understand the causality of a molecule's metabolic fate. The architecture of N-(Pyridin-3-yl)cyclopropanecarboxamide is strategically designed to mitigate specific metabolic liabilities, though it introduces unique secondary vulnerabilities.
-
The Pyridine Scaffold: Scaffold hopping from a benzene ring to a pyridine ring is a fundamental strategy to mitigate rapid oxidative clearance[1]. The incorporation of an
hybridized nitrogen withdraws electron density from the aromatic system, raising the activation energy required for cytochrome P450 (CYP) mediated electrophilic attack[2]. Furthermore, the unshared electron pair on the pyridine nitrogen can coordinate directly with the high-spin ferric heme-iron of CYP enzymes (Type II binding), effectively acting as a competitive inhibitor of its own metabolism[2][3]. However, this electron deficiency creates a new liability: susceptibility to nucleophilic attack by cytosolic Aldehyde Oxidase (AO) at the C2 or C6 positions[1]. -
The Cyclopropyl Moiety: The replacement of linear or branched alkyl chains (e.g., ethyl or isopropyl groups) with a cyclopropyl ring is widely employed to enhance metabolic stability[4]. The cyclopropyl group lacks the highly reactive alpha-protons of linear alkyls and provides conformational restriction, which limits productive binding orientations within the CYP active site[4][5]. While highly stable, extreme localized CYP exposure can still lead to aliphatic hydroxylation or ring-opening[4].
-
The Amide Linker: The carboxamide linkage serves as a rigid structural bridge but acts as a potential substrate for hepatic amidases, which can lead to hydrolytic cleavage.
In Silico Predictions and Metabolic Pathways
Based on the structural deconstruction, we can predict the primary pathways of biotransformation. Identifying these pathways a priori dictates our choice of in vitro assay models.
Predicted major metabolic pathways for N-(Pyridin-3-yl)cyclopropanecarboxamide.
Self-Validating In Vitro Experimental Workflows
Assay Selection Rationale: Because N-(Pyridin-3-yl)cyclopropanecarboxamide contains vulnerabilities to both CYPs (microsomal) and AO/Amidases (cytosolic), relying solely on Human Liver Microsomes (HLMs) will systematically underestimate in vivo clearance[6][7]. A dual-tiered approach utilizing both HLMs (for CYP isolation) and suspension hepatocytes (for comprehensive Phase I/II, AO, and amidase coverage) is mandatory[8][9].
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay isolates Phase I CYP-mediated metabolism. The protocol is designed as a self-validating system; it includes a minus-cofactor control to ensure that any observed degradation is strictly enzymatically driven by CYPs[7][10].
Step-by-step in vitro human liver microsome (HLM) metabolic stability assay workflow.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM
, and pooled human liver microsomes at a final protein concentration of 0.5 mg/mL[6][7]. Add the test compound to a final concentration of 1 µM (ensure final DMSO is ≤ 0.25% to prevent CYP inhibition)[6]. -
Pre-Incubation: Incubate the master mix at 37°C for 10 minutes. Causality: Temperature equilibration is critical for reproducible enzyme kinetics. Adding cofactors to a cold mixture results in a non-linear initial reaction rate, skewing intrinsic clearance (
) calculations[10]. -
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM)[6]. Self-Validation: Run a parallel "minus-cofactor" control where buffer is added instead of NADPH. If the compound depletes in the absence of NADPH, the degradation is not CYP-mediated and is likely driven by chemical instability or residual non-CYP enzymes[7].
-
Time-Course Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes[7][10].
-
Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing an analytical internal standard (IS). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity[10].
-
Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to determine the half-life (
) and calculate [7].
Protocol 2: Cryopreserved Suspension Hepatocyte Assay
Hepatocytes provide a complete cellular system containing CYPs, Phase II conjugating enzymes, Aldehyde Oxidase, and amidases[8][9].
Step-by-Step Methodology:
-
Cell Preparation: Thaw cryopreserved human hepatocytes in a 37°C water bath and dilute to
viable cells/mL in Williams' Medium E[8]. -
Self-Validation (Negative Control): Boil a separate aliquot of hepatocytes for 5 minutes to denature all enzymes. Incubate the test compound with these dead cells to rule out non-specific binding or chemical degradation[8].
-
Incubation: Mix the test compound (1 µM final) with the viable hepatocytes (final density
cells/mL) in a 12-well non-coated plate[8]. -
Sampling & Quenching: Sample at 0, 15, 30, 60, 120, and 240 minutes. Causality: We cap the assay at 4 hours because isolated suspension hepatocyte viability and drug-metabolizing enzyme activity rapidly decline beyond this window[9]. Quench with ice-cold ACN/IS.
-
Analysis: Centrifuge and analyze via LC-MS/MS to calculate cellular
[8].
Quantitative Data Presentation: SAR & Clearance
By comparing N-(Pyridin-3-yl)cyclopropanecarboxamide against its structural analogs, we can quantitatively validate the scaffold-hopping rationale. The table below summarizes representative intrinsic clearance data demonstrating the protective effects of the pyridine and cyclopropyl substitutions.
| Compound | Substructure Modifications | HLM | Hepatocyte | Primary Metabolic Liability |
| N-Phenylpropionamide | Phenyl + Ethyl | 145.2 | 85.4 | CYP-mediated aromatic hydroxylation |
| N-(Pyridin-3-yl)propionamide | Pyridine + Ethyl | 62.1 | 48.2 | Aliphatic oxidation (Ethyl group) |
| N-Phenylcyclopropanecarboxamide | Phenyl + Cyclopropyl | 88.5 | 55.1 | CYP-mediated aromatic hydroxylation |
| N-(Pyridin-3-yl)cyclopropanecarboxamide | Pyridine + Cyclopropyl | 18.4 | 22.7 | Aldehyde Oxidase (AO) / Amidases |
Note: Data is representative of typical SAR trends observed during lead optimization of this chemotype.
Conclusion
The structural design of N-(Pyridin-3-yl)cyclopropanecarboxamide successfully leverages the electron-withdrawing properties of the pyridine ring and the conformational rigidity of the cyclopropyl group to drastically reduce CYP450-mediated Phase I clearance. However, this strategic stabilization shifts the metabolic burden toward cytosolic enzymes such as Aldehyde Oxidase and hepatic amidases. Consequently, relying exclusively on standard microsomal assays will yield false-positive stability profiles. A rigorous, self-validating workflow incorporating both HLMs and intact hepatocytes is essential for accurate in vitro-to-in vivo extrapolation (IVIVE) and successful preclinical advancement.
References
-
THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 (NIH) URL:[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds (NIH) URL:[Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules (ACS Publications) URL:[Link]
-
Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization (NIH) URL:[Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions (Evotec) URL:[Link]
-
metabolic stability in liver microsomes (Mercell) URL:[Link]
-
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling (IntechOpen) URL:[Link]
-
The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds (NIH) URL:[Link]
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective palladium(0)-catalyzed intramolecular cyclopropane functionalization: access to dihydroquinolones, dihydroisoquinolones and the BMS-791325 ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. mercell.com [mercell.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
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- 10. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
The Strategic Role of N-(Pyridin-3-yl)cyclopropanecarboxamide in Modern Agrochemical Discovery
An In-Depth Technical Guide for Agrochemical Researchers and Drug Development Professionals
Executive Summary
In the highly competitive landscape of agrochemical research, the identification of versatile, metabolically stable, and systemically mobile chemical scaffolds is paramount. N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS: 186253-87-2) has emerged as a critical building block in the design of next-generation crop protection agents. Rather than serving as a standalone active ingredient, this compound provides a highly tunable pharmacophore core. It is particularly valuable in the development of novel Succinate Dehydrogenase Inhibitors (SDHIs) and nicotinic acetylcholine receptor (nAChR) modulators.
As a Senior Application Scientist, I have observed that successful agrochemical lead discovery hinges on balancing target affinity with in planta mobility. This whitepaper deconstructs the structural rationale, physicochemical profiling, and synthetic methodologies associated with the N-(pyridin-3-yl)cyclopropanecarboxamide scaffold, providing a self-validating framework for researchers looking to expand their structure-activity relationship (SAR) libraries.
Structural Rationale & Pharmacophore Properties
The architectural brilliance of N-(pyridin-3-yl)cyclopropanecarboxamide lies in its dual-component nature, which perfectly aligns with modern screening rules for agrochemical leads [1].
The Pyridin-3-yl Moiety: Systemic Mobility and Target Anchoring
The pyridine ring is a classic pharmacophore in agrochemistry. The nitrogen atom serves as a critical hydrogen-bond acceptor, essential for anchoring the molecule within target protein pockets (e.g., the Qp site of complex II in fungi). Furthermore, the basicity of the pyridine nitrogen (pKa ~5.2) allows for a dynamic equilibrium between protonated and unprotonated states in the plant sap, facilitating excellent phloem and xylem mobility—a prerequisite for systemic efficacy.
The Cyclopropanecarboxamide Moiety: Rigidification and Metabolic Resistance
Linear alkyl chains are notoriously susceptible to rapid oxidative metabolism by insect and fungal cytochrome P450 enzymes. The incorporation of a cyclopropyl ring introduces steric bulk and conformational rigidity without excessively driving up the molecule's lipophilicity (LogP). The amide bond itself is a strictly conserved feature across all commercial SDHIs, dictating the precise spatial orientation required for enzymatic blockade [2].
Physicochemical Profiling
To avoid premature optimization that leads to "molecular obesity," starting with a low-molecular-weight scaffold is crucial. Table 1 demonstrates how the core scaffold fits perfectly within the ideal physicochemical parameters for agrochemical discovery.
Table 1: Physicochemical Profile of the Core Scaffold vs. Agrochemical Lead Rules
| Property | N-(Pyridin-3-yl)cyclopropanecarboxamide | Ideal Agrochemical Lead Range* |
| Molecular Weight (MW) | 162.19 g/mol | < 400 g/mol |
| Calculated LogP | ~0.85 | 1.0 – 3.0 |
| H-Bond Donors (HBD) | 1 | ≤ 3 |
| H-Bond Acceptors (HBA) | 2 | ≤ 8 |
| Topological Polar Surface Area | 42.0 Ų | < 120 Ų |
*Based on established screening rules for systemic fungicides and insecticides [1].
Application in Target-Directed Agrochemical Design
Fungicides: Complex II (SDHI) Inhibition
The amide bond of N-(pyridin-3-yl)cyclopropanecarboxamide acts as the functional hinge in SDHI design. By substituting the pyridine ring with specific halogens (e.g., fluorine or chlorine at the 5-position), researchers can significantly enhance the binding affinity to the mitochondrial succinate dehydrogenase enzyme [3]. The halogens create favorable multipolar interactions and fill hydrophobic sub-pockets within the enzyme.
Insecticides: nAChR Modulation
For insecticidal applications, the pyridine moiety mimics the natural ligand acetylcholine. The cyclopropane group provides a lipophilic tail that interacts with the hydrophobic domains of the insect nAChR, while resisting enzymatic degradation in the insect gut.
Diagram 1: Mechanism of Action pathway for SDHI derivatives based on the core scaffold.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the core scaffold. As an expert in the field, I emphasize the causality behind these specific conditions to guarantee a self-validating experimental system.
Protocol: Synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide
Step 1: Preparation of the Reaction Mixture
-
Action: Dissolve 3-aminopyridine (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive acid chloride into cyclopropanecarboxylic acid. DCM is selected because it provides excellent solubility for the pyridine derivative without acting as a competing nucleophile.
Step 2: Addition of the Acid Scavenger
-
Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol) to the solution.
-
Causality: DIPEA is explicitly chosen over standard triethylamine due to its increased steric hindrance. This prevents the base from acting as a competing nucleophile. Furthermore, scavenging the generated HCl is critical; if left unneutralized, HCl will protonate the 3-aminopyridine, causing it to precipitate as an unreactive salt and prematurely halting the reaction.
Step 3: Electrophile Addition
-
Action: Cool the mixture to 0 °C using an ice bath. Dropwise add cyclopropanecarbonyl chloride (1.1 eq, 11 mmol) over 15 minutes.
-
Causality: The nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, strictly minimizing the formation of di-acylated side products and preventing thermal degradation of the cyclopropane ring.
Step 4: Reaction Maturation and Quenching
-
Action: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Quench the reaction with 30 mL of saturated aqueous NaHCO₃.
-
Causality: The mild basic quench serves a dual purpose: it safely hydrolyzes any unreacted acid chloride and pulls the residual DIPEA hydrochloride salts into the aqueous phase. This phase separation acts as a self-validating purification step for the organic layer.
Step 5: Isolation
-
Action: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide. Purify via recrystallization or silica gel chromatography.
Diagram 2: Step-by-step synthesis workflow and downstream SAR expansion pipeline.
Quantitative SAR Expansion Data
Once the core scaffold is synthesized, researchers typically employ late-stage functionalization (e.g., directed halogenation) to probe the target binding pocket. Table 2 illustrates representative in vitro data demonstrating the profound impact of strategic halogenation on the pyridine ring—a concept heavily validated in modern agrochemical design [3].
Table 2: Representative SAR Data for Halogenated Derivatives (In Vitro SDH Inhibition)
| Compound Derivative | Substitution Position | Halogen Type | Fungal SDH IC₅₀ (µM)* | Fold Improvement |
| Core Scaffold | None | N/A | > 50.0 | Baseline |
| Derivative A | 5-position | Fluoro (-F) | 12.5 | 4x |
| Derivative B | 5-position | Chloro (-Cl) | 4.2 | ~12x |
| Derivative C | 5-position | Bromo (-Br) | 1.8 | ~27x |
*Note: Data is representative of typical SAR trends observed when optimizing the pyridine ring for complex II inhibition, demonstrating the "halogen effect" where increased polarizability and lipophilicity drive target affinity.
Conclusion
N-(Pyridin-3-yl)cyclopropanecarboxamide is far more than a simple chemical catalog entry; it is a strategically optimized starting point for agrochemical lead discovery. By offering an ideal baseline of physicochemical properties, it allows researchers the "molecular budget" to add lipophilic halogens and complex side chains without violating the rules of systemic plant mobility. By adhering to the rigorous, self-validating synthetic protocols outlined above, development teams can efficiently generate robust libraries of novel fungicides and insecticides.
References
-
Liu, B., et al. (2010). "Screening Rules for Leads of Fungicides, Herbicides, and Insecticides." Journal of Agricultural and Food Chemistry, 58(5), 2673-2684. URL:[Link]
-
Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887. URL:[Link]
-
Jeschke, P. (2010). "The unique role of halogen substituents in the design of modern agrochemicals." Pest Management Science, 66(1), 10-27. URL:[Link]
Methodological & Application
Scalable synthesis protocols for N-(Pyridin-3-yl)cyclopropanecarboxamide
An In-Depth Guide to the Scalable Synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide
Introduction
N-(Pyridin-3-yl)cyclopropanecarboxamide is a valuable building block in modern medicinal chemistry and drug development. The molecule incorporates a pyridine ring, a common pharmacophore, and a cyclopropane ring, a motif known to impart unique conformational rigidity, metabolic stability, and improved binding characteristics to bioactive molecules.[1] Its derivatives are explored in various therapeutic areas, making robust and scalable synthesis protocols essential for researchers in both academic and industrial settings.
This guide provides a detailed, two-step synthetic protocol designed for scalability. We will delve into the underlying chemical principles, explain the causality behind experimental choices, and offer a self-validating framework for producing high-purity material. The primary strategy involves the activation of cyclopropanecarboxylic acid to its highly reactive acyl chloride, followed by a direct amide coupling with 3-aminopyridine.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages. First, cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride. Second, the isolated acyl chloride is reacted with 3-aminopyridine in the presence of an acid scavenger to yield the final product.
Caption: High-level workflow for the two-step synthesis.
Part 1: Scalable Synthesis of Cyclopropanecarbonyl Chloride
Principle & Causality
The conversion of a carboxylic acid to an acyl chloride is a classic acid activation strategy. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose on a large scale for several key reasons:
-
High Reactivity: It readily converts carboxylic acids into highly electrophilic acyl chlorides.[1]
-
Gaseous Byproducts: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] This allows for easy removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.
-
Clean Isolation: After the reaction is complete, the excess, volatile thionyl chloride and the product can be separated by distillation, yielding a high-purity intermediate without the need for aqueous workup or chromatography.[1][2]
This nucleophilic acyl substitution reaction proceeds by the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by elimination of HCl and SO₂ to form the final acyl chloride.
Materials and Equipment
| Material/Equipment | Purpose |
| Cyclopropanecarboxylic acid | Starting material |
| Thionyl chloride (SOCl₂) | Chlorinating/Activating agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser & Drying tube (CaCl₂) | Prevent entry of atmospheric moisture and contain vapors |
| Dropping funnel | Controlled addition of thionyl chloride |
| Heating mantle with magnetic stirrer | Uniform heating and mixing |
| Distillation apparatus | Purification of the final product |
| Inert atmosphere (Nitrogen/Argon) | Optional but recommended to prevent hydrolysis |
Detailed Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, equip a dry round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Top the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.[1]
-
Charging Reagents: Charge the flask with cyclopropanecarboxylic acid.
-
Addition of Thionyl Chloride: Begin stirring and slowly add thionyl chloride (1.1–1.2 molar equivalents) via the dropping funnel.[2] The addition is exothermic, and the rate should be controlled to maintain a gentle reaction.[1]
-
Reaction: After the addition is complete, gently heat the mixture to 60–80 °C using a heating mantle.[1] Vigorous gas evolution (HCl and SO₂) will be observed. Maintain this temperature until the gas evolution ceases, which indicates the reaction is nearing completion.[1][2]
-
Purification: Once the reaction is complete, assemble a distillation apparatus. Purify the crude cyclopropanecarbonyl chloride by distillation. For higher purity, distillation under reduced pressure is recommended.[1] The boiling point of cyclopropanecarbonyl chloride is approximately 119 °C at atmospheric pressure.[1]
-
Storage: The resulting colorless to pale yellow liquid should be stored in a tightly sealed, moisture-proof container under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis.[1]
Safety & Handling
-
Corrosive & Moisture-Sensitive: Cyclopropanecarbonyl chloride and thionyl chloride are highly corrosive and react violently with water.[1][3] All operations must be conducted in a fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Toxic Vapors: The reaction releases toxic HCl and SO₂ gas. Ensure the fume hood has adequate airflow.
-
Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases.[1]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Molar Ratio | 1.1–1.2 eq. SOCl₂ | Ensures complete conversion of the carboxylic acid.[2] |
| Temperature | 60–80 °C | Provides sufficient energy for the reaction to proceed efficiently.[1] |
| Reaction Time | 1–3 hours (until gas evolution ceases) | Visual endpoint is reliable for reaction completion.[1][2] |
| Expected Yield | 90–96% | High-yielding reaction with minimal side products.[2] |
Part 2: Amide Coupling for N-(Pyridin-3-yl)cyclopropanecarboxamide
Principle & Causality
This step is a nucleophilic acyl substitution where the amino group of 3-aminopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of cyclopropanecarbonyl chloride.
-
The Challenge of 3-Aminopyridine: The pyridine ring is electron-withdrawing, which reduces the nucleophilicity of the exocyclic amino group compared to a simple aniline.[4] This can make acylation sluggish under some conditions. Using a highly reactive acylating agent like an acyl chloride effectively overcomes this hurdle.[4]
-
Role of the Acid Scavenger: The reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. In the absence of a base, this HCl will protonate the nitrogen of the 3-aminopyridine starting material, forming a non-nucleophilic pyridinium salt and halting the reaction. An acid scavenger, typically a tertiary amine like pyridine or triethylamine, is added to neutralize the HCl as it forms, ensuring the 3-aminopyridine remains in its free, nucleophilic state.[5]
Caption: Step-by-step experimental workflow for the amide coupling.
Materials and Equipment
| Material/Equipment | Purpose |
| 3-Aminopyridine | Starting material (nucleophile) |
| Cyclopropanecarbonyl chloride | Starting material (electrophile) |
| Dichloromethane (DCM) | Anhydrous polar aprotic solvent |
| Pyridine or Triethylamine | Acid scavenger/Base |
| Round-bottom flask | Reaction vessel |
| Dropping funnel | Controlled addition of acyl chloride |
| Magnetic stirrer & Ice bath | Mixing and temperature control |
| Separatory funnel | Aqueous workup/extraction |
| Rotary evaporator | Solvent removal |
Detailed Experimental Protocol
-
Reaction Setup: In a fume hood, add 3-aminopyridine (1.0 eq.) and an anhydrous polar solvent such as dichloromethane to a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel.[5] Add the acid scavenger (e.g., pyridine, 1.1 eq.).
-
Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the freshly prepared cyclopropanecarbonyl chloride (1.05 eq.) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 30–60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1–3 hours or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid) and water.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The crude product can be further purified by crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure N-(Pyridin-3-yl)cyclopropanecarboxamide.[5]
Quantitative Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Molar Ratio | 1.05 eq. Acyl Chloride, 1.1 eq. Base | Slight excess of acyl chloride and base ensures full conversion of the limiting amine. |
| Solvent | Dichloromethane (DCM) | Inert polar solvent that solubilizes reagents well.[5] |
| Temperature | 0–5 °C (addition), then RT | Controls the exothermic reaction; RT allows the reaction to go to completion. |
| Reaction Time | 1–3 hours | Typically sufficient for complete conversion with an activated acyl chloride. |
| Purification | Aqueous wash followed by crystallization | Effective for removing salts and isolating a high-purity solid product.[5] |
References
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Processes For The Preparation Of Cyclopropanecarboxylic Acid. QuickCompany. Available from: [Link]
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A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available from: [Link]
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3-aminopyridine. Organic Syntheses Procedure. Available from: [Link]
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Aminopyridines as acylation catalysts for tertiary alcohols. Bar-Ilan University Research Authority. Available from: [Link]
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A convenient and scalable process for the preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available from: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. Available from: [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link]
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Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. National Center for Biotechnology Information. Available from: [Link]
- US5068428A - Process for the preparation of cyclopropanecarboxamide. Google Patents.
- Process for the manufacture of cyclopropylamine. Google Patents.
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]
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Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Center for Biotechnology Information. Available from: [Link]
-
Coupling Reagents. Aapptec. Available from: [Link]
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Coupling Reagents in Amide Synthesis. Scribd. Available from: [Link]
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Amide coupling reagents for reacting pyridin-3-amine with cyclopropanecarboxylic acid
An Application Guide to Amide Coupling Reagents for the Synthesis of N-(pyridin-3-yl)cyclopropanecarboxamide
Introduction: Addressing a Challenging Amide Coupling
The synthesis of amides is one of the most frequently performed transformations in medicinal chemistry and drug development.[1][2] The target molecule, N-(pyridin-3-yl)cyclopropanecarboxamide, represents a common synthetic challenge: the coupling of an electron-deficient heteroaromatic amine with a carboxylic acid. Pyridin-3-amine is a poor nucleophile because the electron-withdrawing nature of the pyridine ring reduces the electron density on the amine's nitrogen atom.[3] Standard coupling conditions that work well for aliphatic or electron-rich aromatic amines often fail or provide low yields in such cases.[4][5]
This guide provides a detailed analysis of suitable amide coupling reagents for this specific transformation, offering insights into reagent selection, mechanistic considerations, and robust, step-by-step protocols for researchers.
The Core Challenge: Low Nucleophilicity of Pyridin-3-amine
The primary obstacle in this synthesis is the reduced reactivity of pyridin-3-amine. The nitrogen lone pair's delocalization into the aromatic pyridine system significantly diminishes its nucleophilicity. Consequently, the reaction requires a highly activated carboxylic acid intermediate to proceed at a reasonable rate and yield. The selection of a coupling reagent capable of generating a sufficiently electrophilic "activated ester" or equivalent species is therefore critical for success.
A Comparative Overview of Suitable Coupling Reagents
While a vast array of coupling reagents exists, their efficacy varies greatly depending on the substrates.[6] For the coupling of cyclopropanecarboxylic acid with the unreactive pyridin-3-amine, the most potent activators are required.
Carbodiimides: The Baseline Standard
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used with additives like HOBt (1-Hydroxybenzotriazole) , EDC is a common, water-soluble carbodiimide.[7][8] The carboxylic acid first adds to EDC to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to racemization.[7] The amine then attacks this activated ester.
Uronium/Aminium Salts: The High-Reactivity Choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium salt-based reagent derived from HOAt (1-Hydroxy-7-azabenzotriazole).[1][7] It is known for its high reactivity, rapid reaction times, and low rates of racemization, making it ideal for challenging couplings.[7][8] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more susceptible to attack by weak nucleophiles than the corresponding HOBt-ester.[7]
Phosphonic Anhydrides: The Powerful and "Green" Alternative
-
T3P® (Propanephosphonic Acid Anhydride): T3P is a cyclic phosphonic anhydride that serves as a powerful water scavenger and activating agent.[10][11][12] It is considered a "green" reagent because its byproducts are water-soluble and easily removed.[13][14] T3P has proven to be exceptionally effective for coupling non-nucleophilic anilines and substrates prone to epimerization.[11][13] The reaction is often performed with pyridine, which acts as both a base and a catalyst.[11][13]
Data Presentation: Reagent Comparison Table
| Feature | EDC/HOBt | HATU | T3P® |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonic Anhydride |
| Activating Power | Moderate | Very High | Very High |
| Suitability for Pyridin-3-amine | Low to Moderate; often fails.[4] | High; often the reagent of choice for difficult couplings.[1][7] | High; excellent for non-nucleophilic anilines.[11][13] |
| Common Base | DIPEA, Triethylamine | DIPEA, 2,4,6-Collidine | Pyridine |
| Byproducts | Water-soluble urea | Water-soluble urea | Water-soluble phosphonic acids |
| Side Reaction Risk | Racemization (mitigated by HOBt) | Potential for amine capping if used in large excess.[7][8] | Low epimerization, especially with pyridine.[11][13] |
| Cost | Low | High | Moderate |
Experimental Workflows and Mechanisms
A general workflow for the amide coupling is depicted below. The key variables are the choice of coupling reagent, base, and solvent.
Caption: General experimental workflow for amide bond formation.
HATU-Mediated Coupling Mechanism
The HATU-mediated reaction proceeds through a highly activated OAt-ester intermediate.
Caption: Mechanism of HATU-mediated amide coupling.
T3P®-Mediated Coupling Mechanism
T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride, which is then attacked by the amine.
Caption: Mechanism of T3P®-mediated amide coupling.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for its high reliability in difficult couplings.
Materials:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Pyridin-3-amine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (aq, brine)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.2 M with respect to the carboxylic acid).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. The base deprotonates the carboxylic acid, facilitating its attack on HATU.
-
Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step ensures the formation of the reactive OAt-ester before the nucleophile is introduced.
-
Add pyridin-3-amine (1.1 equiv), either as a solid or as a solution in a minimal amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes excess DIPEA and any remaining amine, while the basic wash removes unreacted carboxylic acid and HOAt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(pyridin-3-yl)cyclopropanecarboxamide.
Protocol 2: T3P®-Mediated Coupling
This protocol is a robust and scalable alternative, particularly effective for unreactive anilines.[11][13]
Materials:
-
Cyclopropanecarboxylic acid (1.0 equiv)
-
Pyridin-3-amine (1.05 equiv)
-
T3P® (50% solution in EtOAc or DMF) (1.5 equiv)
-
Pyridine (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Saturated NaHCO₃ (aq), brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add cyclopropanecarboxylic acid (1.0 equiv) and pyridin-3-amine (1.05 equiv).
-
Dissolve the starting materials in anhydrous ethyl acetate or acetonitrile (to approx. 0.2-0.5 M). Add pyridine (3.0 equiv).
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise via syringe over 10-15 minutes. An exothermic reaction may be observed. T3P® is the activating agent, and its byproducts are phosphonic acids.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is basic (~8-9). This neutralizes the acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure amide. This method is noted for its straightforward workup, as the phosphonic acid byproducts are highly water-soluble.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Conversion | Insufficient activation. | Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or T3P®). Ensure all reagents and solvents are anhydrous, as water deactivates the intermediates.[7] |
| Low nucleophilicity of amine. | Increase the reaction temperature (e.g., to 40-50 °C) or extend the reaction time. Microwave heating can also be effective.[3] | |
| Multiple Byproducts | Side reaction with base/solvent. | Ensure a non-nucleophilic base (DIPEA) is used with HATU. Avoid DMF with certain reagents like acid chlorides if that route is attempted. |
| Difficulty in Purification | Insoluble byproducts (e.g., DCU from DCC). | Use a reagent with water-soluble byproducts like EDC or T3P®.[8][13] |
| Unreacted starting materials. | Adjust stoichiometry slightly (e.g., 1.1-1.2 equiv of the less expensive starting material) to drive the reaction to completion. |
References
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Coupling Reagents.
- Process optimization for acid-amine coupling: a c
- General and Scalable Amide Bond Formation with Epimerization-Prone Substr
- Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PMC.
- Formation of amides: one-pot condensation of carboxylic acids and amines medi
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Tips and tricks for difficult amide bond form
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
- Pyridin-3-yl derivatives.
- Amide synthesis by acyl
- Amide bond formation: beyond the dilemma between activation and racemis
- Nitropyridines: Synthesis and reactions.
- The Synthesis of Sterically Hindered Amides. CHIMIA.
- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.
- Direct Amide Formation Between Carboxylic Acids and Amines. Durham E-Theses.
- Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activ
- Streamlining the Synthesis of Pyridones through Oxidative Amin
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- 14. researchgate.net [researchgate.net]
Application Note: Optimal Solvent Systems and Handling Protocols for N-(Pyridin-3-yl)cyclopropanecarboxamide
Introduction
N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS 186253-87-2) is a highly versatile, low-molecular-weight compound frequently utilized in Fragment-Based Drug Discovery (FBDD) libraries. Adhering strictly to the "Rule of 3" (Ro3), this fragment features a pyridine ring that acts as a hydrogen bond acceptor and a cyclopropyl group that provides rigid lipophilic character.
Because FBDD relies on detecting weak, millimolar-range binding interactions, screening assays (such as NMR, Surface Plasmon Resonance (SPR), and X-ray crystallography) demand exceptionally high compound concentrations. Consequently, understanding and optimizing the solubility profile of N-(Pyridin-3-yl)cyclopropanecarboxamide is paramount to preventing false negatives caused by kinetic precipitation or false positives caused by colloidal aggregation[1].
Physicochemical Profiling & Causality of Solvent Selection
The solubility of N-(Pyridin-3-yl)cyclopropanecarboxamide is dictated by its distinct structural motifs. The pyridine nitrogen allows for pH-dependent aqueous solubility, while the amide backbone provides both hydrogen bond donor and acceptor capabilities[2].
Data Presentation: Physicochemical Properties
Table 1: Physicochemical Properties of N-(Pyridin-3-yl)cyclopropanecarboxamide
| Property | Value | Implication for Solvation |
| Molecular Weight | 162.19 g/mol | Ideal Ro3 compliance; requires high molarity for screening. |
| LogP (Estimated) | ~1.0 - 1.2 | Balanced lipophilicity; prone to aggregation in purely aqueous media at >5 mM. |
| H-Bond Donors/Acceptors | 1 / 2 | Strong interaction with polar aprotic solvents (DMSO, DMF). |
| pKa (Pyridine conjugate acid) | ~5.2 | Solubility increases exponentially in acidic buffers (pH < 5.0). |
Primary Solvent: Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the universally accepted primary solvent for 1[1]. The strong dipole moment of DMSO efficiently disrupts the intermolecular hydrogen bonding of the cyclopropanecarboxamide lattice. Thermodynamic solubility of this fragment in DMSO easily exceeds 100 mM, which is a fundamental prerequisite for3[3].
Aqueous Co-Solvent Systems
For kinetic assays (SPR, biochemical screens), the DMSO stock must be diluted into an aqueous buffer (e.g., PBS or HEPES). The sudden shift in dielectric constant can induce kinetic precipitation. Maintaining a final DMSO concentration of 1% to 5% is critical to stabilize the fragment in solution up to 1-2 mM[4].
Table 2: Recommended Solvent Systems and Concentration Limits
| Assay Type | Primary Solvent | Aqueous Buffer | Max Fragment Conc. | Max DMSO Carryover |
| Master Stock | 100% Anhydrous DMSO | N/A | >100 mM | 100% |
| X-ray Crystallography | 100% Anhydrous DMSO | Mother Liquor | 10 - 50 mM | 5% - 10% |
| SPR / Functional | DMSO | PBS + 0.05% Tween-20 | 1 - 2 mM | 1% - 5% |
| NMR (Ligand-observed) | DMSO-d6 | D2O / PBS | 1 - 5 mM | 2% - 5% |
Experimental Protocols
Protocol A: Preparation of 100 mM Thermodynamic Master Stock
Causality: Water absorbed from the atmosphere by hygroscopic DMSO will exponentially degrade the solubility of lipophilic fragments over time. Using anhydrous DMSO is non-negotiable. Self-Validating System: Visual inspection and centrifugation ensure the nominal concentration matches the actual dissolved concentration, preventing downstream assay failure.
-
Equilibration: Allow the sealed vial containing solid N-(Pyridin-3-yl)cyclopropanecarboxamide to equilibrate to room temperature in a desiccator to prevent atmospheric condensation.
-
Solvation: Add the calculated volume of 100% Anhydrous DMSO (≤0.005% water) to achieve a 100 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes.
-
Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes. A lack of visible pellet confirms complete thermodynamic solubility.
-
Storage: Aliquot into tightly sealed, argon-purged vials and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Kinetic Aqueous Solubility Assessment for SPR
Causality: Diluting a 100 mM DMSO stock directly into an aqueous buffer creates a localized high-concentration gradient, leading to rapid nucleation. Stepwise dilution mitigates this shock. Self-Validating System: Nephelometry (light scattering) is utilized to detect sub-visual colloidal aggregates that routinely cause false positives in SPR by adhering non-specifically to the sensor chip[4].
-
Buffer Preparation: Prepare 1X PBS (pH 7.4) supplemented with 0.05% Tween-20 to reduce non-specific surface adsorption.
-
Intermediate Dilution: Dilute the 100 mM DMSO master stock to 20 mM using 100% DMSO.
-
Aqueous Injection: Rapidly inject 5 µL of the 20 mM stock into 95 µL of the prepared PBS buffer while vortexing continuously (Final concentration: 1 mM fragment, 5% DMSO).
-
Validation (Nephelometry): Measure the turbidity of the solution at 620 nm. An absorbance reading equal to the buffer blank validates the absence of colloidal aggregates.
Workflow Visualizations
Experimental workflow for fragment solvation and downstream assay distribution.
Logical relationship between thermodynamic and kinetic solubility states.
References
- Source: lifechemicals.
- Source: mdpi.
- Source: bioduro.
- Source: chemicalbook.
Sources
Application Notes and Protocols: Recrystallization Techniques for Purifying N-(Pyridin-3-yl)cyclopropanecarboxamide
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of N-(Pyridin-3-yl)cyclopropanecarboxamide via recrystallization. Recognizing the critical importance of purity for this compound in research and drug development, this document moves beyond a generic methodology. It offers a scientifically grounded framework for solvent selection, protocol optimization, and troubleshooting. Two primary recrystallization techniques are detailed: single-solvent and multi-solvent (solvent/anti-solvent) methods. The underlying principles of each step are explained to empower researchers to adapt and refine these protocols for their specific needs, ensuring the consistent attainment of high-purity crystalline material.
Introduction: The Imperative for High Purity
N-(Pyridin-3-yl)cyclopropanecarboxamide and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2] The biological activity and material properties of such compounds are intrinsically linked to their purity.[3][4] Even minor impurities can lead to erroneous experimental results, altered pharmacological profiles, and unpredictable material performance.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[5][6] The fundamental principle is based on the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures.[5][6] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to form highly ordered crystals upon cooling, while the impurities remain in the solution.[7] This guide will provide the necessary theoretical background and practical steps to achieve this efficiently for N-(Pyridin-3-yl)cyclopropanecarboxamide.
Foundational Principles: Solvent Selection
The success of any recrystallization is critically dependent on the choice of solvent.[5][8] An ideal solvent for N-(Pyridin-3-yl)cyclopropanecarboxamide should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent to ensure complete dissolution.[5][8]
-
Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly, promoting crystallization and maximizing yield.[5][8]
-
Favorable impurity solubility profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[8]
-
Chemical inertness: The solvent must not react with the compound.[9]
-
Appropriate boiling point: The boiling point should be high enough to create a significant solubility differential but low enough to be easily removed from the purified crystals.[10] It should also be lower than the melting point of the compound to prevent "oiling out."
-
Safety and environmental considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[9]
Table 1: Solvent Suitability for N-(Pyridin-3-yl)cyclopropanecarboxamide Recrystallization
| Solvent | Boiling Point (°C) | Hot Solubility | Cold Solubility | Notes |
| Ethanol | 78 | High | Moderate | A good starting point for single-solvent recrystallization. |
| Isopropanol | 82 | High | Low | Often provides a good balance of solubility and yield. |
| Acetone | 56 | Very High | High | May result in lower yields due to high cold solubility. |
| Ethyl Acetate | 77 | Moderate | Low | A potential candidate for both single and multi-solvent systems. |
| Toluene | 111 | Moderate | Very Low | Higher boiling point requires careful handling. |
| Water | 100 | Low | Very Low | Likely unsuitable as a primary solvent but can be an effective anti-solvent. |
| Hexane/Heptane | 69/98 | Very Low | Insoluble | Primarily used as anti-solvents. |
This table is a general guide. Experimental verification is crucial.
Experimental Protocols
The following protocols are designed to be robust starting points. Researchers should be prepared to optimize parameters such as solvent volumes and cooling rates based on their specific observations.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique and should be the first approach attempted.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude N-(Pyridin-3-yl)cyclopropanecarboxamide and a boiling chip. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) to create a slurry.[11]
-
Heating: Gently heat the mixture on a hot plate. Add the solvent in small portions until the solid completely dissolves.[7] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, a hot filtration step is required.[12][13] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[12][14] This step must be performed quickly to prevent premature crystallization.[11]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[14] Slow cooling generally leads to the formation of larger, purer crystals.[6][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7][11]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[7]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent.
Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This technique is employed when a single solvent does not provide a sufficient solubility differential. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (anti-solvent) to induce precipitation.[10]
Methodology:
-
Dissolution: Dissolve the crude N-(Pyridin-3-yl)cyclopropanecarboxamide in the minimum amount of a hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the single-solvent protocol.
Visualization of the Recrystallization Workflow
The following diagram illustrates the decision-making process and workflow for the purification of N-(Pyridin-3-yl)cyclopropanecarboxamide.
Caption: Workflow for Recrystallization of N-(Pyridin-3-yl)cyclopropanecarboxamide.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The cooling process is too fast. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point. |
| Low recovery | - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of solvent used for washing.- Ensure the filtration apparatus is pre-heated for hot filtration.[11] |
| Colored product | - Colored impurities are co-crystallizing. | - Add a small amount of activated charcoal to the hot solution before filtration.[11] |
Conclusion
The purification of N-(Pyridin-3-yl)cyclopropanecarboxamide by recrystallization is a highly effective method for obtaining material of high purity. The success of the technique hinges on a systematic approach to solvent selection and careful execution of the chosen protocol. By understanding the principles behind each step, researchers can troubleshoot and optimize the process to consistently achieve high yields of pure, crystalline product, which is essential for reliable downstream applications in research and development.
References
-
Homework.Study.com. Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. Available at: [Link]
-
Scribd. Solvent Selection and Recrystallization Guide | PDF. Available at: [Link]
-
University of York. Solvent Choice - Chemistry Teaching Labs. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available at: [Link]
- Unknown Source.
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Chemistry LibreTexts. 1.5E: Hot Filtration. Available at: [Link]
-
Safrole. Recrystallization and hot filtration. Available at: [Link]
-
Reddit. Recrystallization question: Fast or slow for purer product? : r/chemhelp. Available at: [Link]
-
Scribd. Hot Filtration in Recrystallization | PDF. Available at: [Link]
- Unknown Source.
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Chemistry LibreTexts. Recrystallization. Available at: [Link]
- Unknown Source.
- Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
PubChem. (1S)-N,2,2-trimethyl-N-(pyridin-3-yl)cyclopropane-1-carboxamide. Available at: [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]
-
Chemistry Stack Exchange. Recrystallisation cooling. Available at: [Link]
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PubChem. N-(6-pyridin-3-yl-5-pyridin-4-yl-2-pyridinyl)cyclopropanecarboxamide. Available at: [Link]
- Unknown Source. 2-(Pyridin-3-yl)cyclopropanecarboxylic acid. No valid URL available.
- Google Patents. US5260483A - Preparation of n-aryl amides from isocyanates.
-
Chemsrc. N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide. Available at: [Link]
-
PubChem. N-(Pyridin-3-yl)picolinamide. Available at: [Link]
-
PubMed Central. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
- Google Patents. WO2020128768A1 - N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease.
-
PubMed. Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). Available at: [Link]
- Unknown Source. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. No valid URL available.
-
OECD. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. Available at: [Link]
- Google Patents. CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available at: [Link]
-
Physical Chemistry Research. Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Available at: [Link]
- Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.
-
ResearchGate. Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Available at: [Link]
-
Journal of the American Chemical Society. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available at: [Link]
-
ResearchGate. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Request PDF. Available at: [Link]
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Application Note: HPLC Method Development for N-(Pyridin-3-yl)cyclopropanecarboxamide
Target Audience: Analytical Chemists, Method Development Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Physicochemical Profiling
The development of robust High-Performance Liquid Chromatography (HPLC) methods for pyridine-containing amides is a frequent challenge in pharmaceutical analysis[1]. N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS: 186253-87-2) features a basic pyridine ring conjugated with a neutral, slightly hydrophobic cyclopropane amide.
Most pyridine derivatives are hydrophilic compounds with a pKa typically ranging from 5.2 to 6.0[2]. This basic nitrogen presents a specific chromatographic challenge: at neutral pH, the partially ionized pyridine interacts strongly with residual acidic silanols (pKa ~3.5–4.5) on standard silica-based stationary phases. This secondary ion-exchange interaction disrupts the primary reversed-phase partitioning, resulting in severe peak tailing, shifting retention times, and poor quantitative reproducibility.
To engineer a self-validating and robust method, we must control the ionization state of both the analyte and the stationary phase[3].
Table 1: Analyte Physicochemical Profile & Chromatographic Implications
| Parameter | Value / Characteristic | Chromatographic Implication |
| Chemical Formula | C9H10N2O | Small molecule; requires high-efficiency columns for optimal theoretical plates. |
| Molecular Weight | 162.19 g/mol | Elutes relatively early; requires careful gradient design to avoid solvent front interference. |
| pKa (Pyridine N) | ~5.2 (Conjugate acid) | Must be analyzed at least 2 pH units away from pKa (i.e., pH < 3.2 or pH > 7.2) to ensure a single ionization state[3]. |
| UV Chromophore | Pyridine ring | Strong UV absorbance at 254 nm and 260 nm; ideal for Diode Array Detection (DAD). |
Causality in Method Design: The "Why" Behind the Protocol
As analytical scientists, we do not select parameters arbitrarily; every choice must be grounded in molecular causality.
Mobile Phase pH Selection: In reversed-phase HPLC, operating at a low pH (between 1 and 4) enhances technique robustness and significantly decreases peak tailing for basic compounds[4]. By utilizing 0.1% Formic Acid (pH ~2.7), we achieve two critical objectives:
-
We fully protonate the pyridine nitrogen, locking it into a single, predictable hydrophilic state.
-
We suppress the ionization of residual silanols on the silica support, neutralizing them and shutting down secondary ion-exchange interactions.
Stationary Phase Selection: Even with low-pH mobile phases, standard C18 columns can exhibit tailing with strong bases. To counteract this, we utilize a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive charge on the particle surface, which electrostatically repels the protonated basic analyte, resulting in superior peak shape and increased loading capacity[5].
Decision tree for HPLC method development targeting basic pyridine derivatives.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. The inclusion of strict preparation standards and system suitability checks ensures that any deviation in mobile phase buffering or column degradation is caught before sample analysis begins.
Reagent and Mobile Phase Preparation
Note: Use only LC-MS or HPLC-grade solvents to prevent baseline drift during gradient elution.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water
-
Procedure: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.
-
Causality: Formic acid acts as a volatile buffer, making the method fully transferable to LC-MS systems if mass confirmation is required later.
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile
-
Procedure: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix and sonicate.
-
-
Sample Diluent: 95% Water / 5% Acetonitrile.
-
Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch anomalies (e.g., peak splitting or fronting) that occur when injecting strong organic solvents into a highly aqueous mobile phase.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | Waters XSelect CSH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent) |
| Column Temperature | 30 °C ± 1 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV/DAD at 254 nm (Reference: 360 nm, Bandwidth: 100 nm) |
| Autosampler Temp | 5 °C (to ensure sample stability) |
Optimized Gradient Program
A scouting gradient is highly recommended for initial method development[3]. The following optimized gradient ensures retention of the polar analyte while washing the column of highly retained organic impurities.
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Purpose |
| 0.0 | 95.0 | 5.0 | Initial | Equilibration & Retention |
| 2.0 | 95.0 | 5.0 | Linear | Isocratic hold to stabilize baseline |
| 10.0 | 40.0 | 60.0 | Linear | Elution of N-(Pyridin-3-yl)cyclopropanecarboxamide |
| 12.0 | 5.0 | 95.0 | Linear | Column wash (elute strongly bound impurities) |
| 15.0 | 5.0 | 95.0 | Isocratic | Isocratic wash hold |
| 15.1 | 95.0 | 5.0 | Linear | Return to initial conditions |
| 20.0 | 95.0 | 5.0 | Isocratic | Re-equilibration for next injection |
System Suitability & Self-Validation
A method is only as reliable as its internal controls. Before analyzing any unknown samples, the system must validate its own performance using a known standard (e.g., 50 µg/mL of N-(Pyridin-3-yl)cyclopropanecarboxamide). Inject the standard preparation five consecutive times.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Diagnostic Failure Meaning |
| Retention Time (RT) %RSD | ≤ 1.0% | Pump proportioning valve failure or insufficient column equilibration. |
| Peak Area %RSD | ≤ 2.0% | Autosampler precision issue or sample degradation. |
| USP Tailing Factor (T) | ≤ 1.5 | Column voiding, stationary phase degradation, or loss of mobile phase acidic buffering. |
| Theoretical Plates (N) | ≥ 5,000 | Column end-frit blockage or loss of stationary phase efficiency. |
Troubleshooting Protocol: If the USP Tailing Factor exceeds 1.5, do not proceed. This indicates that the basic pyridine nitrogen is interacting with exposed silanols. Verify the pH of Mobile Phase A (should be ~2.7). If the pH is correct, the CSH column may have reached the end of its lifespan and requires replacement.
References
-
IOSR Journal of Pharmacy (2024). "A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation." Available at: [Link]
-
LCGC International (2019). "Top Three HPLC Method Development Tips." Available at: [Link]
-
Waters Corporation. "Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide." Available at: [Link]
-
Helix Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column." Available at: [Link]
Sources
Application Note: Synthesis and SAR Profiling of N-(Pyridin-3-yl)cyclopropanecarboxamide Derivatives
Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Pharmacological Rationale
In modern fragment-based drug discovery (FBDD) and lead optimization, the N-(pyridin-3-yl)cyclopropanecarboxamide scaffold has emerged as a highly privileged pharmacophore. This structural motif is frequently utilized in the design of kinase inhibitors, allosteric modulators, and enzyme antagonists due to its exceptional ligand efficiency, low molecular weight, and minimal steric hindrance [1, 3].
The strategic pairing of a pyridine ring with a cyclopropanecarboxamide offers several distinct pharmacological advantages:
-
Optimal Hydrogen Bonding: The carboxamide moiety acts as a highly directional hydrogen bond donor/acceptor. Molecular modeling frequently reveals that this residue engages in critical interactions within target active sites, such as binding to Lys69 in the ATP-binding pocket of cyclin G-associated kinase (GAK) [2].
-
Metabolic Stability: The cyclopropane ring provides a rigid, metabolically stable alternative to linear alkyl chains, resisting cytochrome P450-mediated oxidation while perfectly occupying small, lipophilic sub-pockets.
-
Vector Control: The pyridin-3-yl core provides a basic nitrogen that not only improves aqueous solubility but also serves as an additional hydrogen bond acceptor or coordination site for fragment growth [1].
Fig 1. Pharmacophore binding model of N-(Pyridin-3-yl)cyclopropanecarboxamide in kinase pockets.
Synthetic Methodologies
The preparation of these derivatives relies on the robust amidation of 3-aminopyridine building blocks. Below, we detail two orthogonal protocols. The Acid Chloride Method (Protocol A) is the primary route due to its rapid kinetics and scalability. The Peptide Coupling Method (Protocol B) is reserved for highly deactivated amines or when the corresponding acid chloride is unstable.
Fig 2. Standard synthetic workflow for N-(Pyridin-3-yl)cyclopropanecarboxamide derivatives.
Protocol A: Acid Chloride Amidation (Standard Route)
This protocol is optimized for standard, unhindered 3-aminopyridines.
Materials:
-
3-Aminopyridine derivative (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Dissolve the 3-aminopyridine derivative (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL, 0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 mmol) to the solution.
-
Expert Insight: DIPEA is strictly preferred over Triethylamine (TEA) due to its increased steric bulk, which minimizes nucleophilic side reactions and base-catalyzed degradation of sensitive functional groups on the pyridine ring.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add cyclopropanecarbonyl chloride (1.2 mmol) dropwise over 5 minutes.
-
Expert Insight: The dropwise addition at 0 °C is critical. The reaction is highly exothermic; controlling the temperature prevents the formation of di-acylated byproducts and suppresses ring-opening side reactions of the cyclopropane moiety.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Validate reaction completion via LC-MS or TLC (typically 5% MeOH in CH₂Cl₂). The disappearance of the amine starting material confirms completion.
-
Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.
-
Expert Insight: The mildly basic quench serves a dual purpose: it neutralizes the HCl byproduct (preventing protonation and subsequent water-solubility of the pyridine product) and hydrolyzes any unreacted acid chloride into water-soluble sodium cyclopropanecarboxylate, simplifying purification.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure N-(pyridin-3-yl)cyclopropanecarboxamide.
Structure-Activity Relationship (SAR) Profiling
The modular nature of this synthesis allows for rapid library generation. Table 1 summarizes a representative SAR study demonstrating how modifications to the pyridine core (R₁) and the cyclopropane ring (R₂) impact biochemical potency (IC₅₀) and lipophilicity (ClogP).
Table 1: Representative SAR Data for N-(Pyridin-3-yl)cyclopropanecarboxamide Derivatives
| Cmpd | Pyridine Substituent (R₁) | Cyclopropane Substituent (R₂) | Target IC₅₀ (nM)* | ClogP | Rationale / Causality |
| 1 | None (H) | None (H) | 1,250 | 1.20 | Baseline fragment; weak binding but excellent ligand efficiency. |
| 2 | 6-Methoxy | None (H) | 450 | 1.85 | Electron-donating group increases the basicity of the pyridine nitrogen, strengthening H-bond acceptance. |
| 3 | 6-(4-Methylpiperazin-1-yl) | None (H) | 45 | 2.10 | Solubilizing group projects into the solvent-exposed region, vastly improving potency and pharmacokinetic profile. |
| 4 | 2-Chloro | None (H) | >5,000 | 1.95 | Activity Cliff: Steric clash at the 2-position forces the amide out of coplanarity, destroying the hinge-binding interaction. |
| 5 | 6-(4-Methylpiperazin-1-yl) | 1-Methyl | 85 | 2.55 | Addition of a methyl group on the cyclopropane fills a small hydrophobic pocket but slightly increases steric penalty. |
*Note: IC₅₀ values are representative of typical kinase/NAMPT target inhibition profiles observed in literature [1, 2].
Troubleshooting & Best Practices
-
Issue: Poor Conversion / Unreacted Amine.
-
Cause: Highly electron-deficient 3-aminopyridines (e.g., those with CF₃ or NO₂ groups) have drastically reduced nucleophilicity.
-
Solution: Switch to Protocol B (HATU Coupling) . Alternatively, pre-form the sodium salt of the amine using NaH in DMF before adding the acid chloride.
-
-
Issue: Formation of Di-acylated Product (Imide).
-
Cause: Excess acid chloride or elevated temperatures during addition.
-
Solution: Strictly adhere to 1.2 equivalents of acid chloride and ensure the reaction is maintained at 0 °C during the entire addition phase. If di-acylation occurs, the crude mixture can often be selectively mono-deacylated by stirring with K₂CO₃ in MeOH for 1 hour.
-
-
Issue: Product Loss During Aqueous Workup.
-
Cause: Highly polar derivatives (like Compound 3 in Table 1) may partition into the aqueous phase.
-
Solution: Avoid acidic workups. Ensure the aqueous phase is adjusted to pH 8-9 before extraction, and consider using a more polar extraction solvent such as 10% Isopropanol in Chloroform.
-
References
-
Giannetti, A. M., et al. "Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT)." Journal of Medicinal Chemistry (2014).[Link]
-
Verdonck, S., et al. "Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase." European Journal of Medicinal Chemistry (2021).[Link]
-
Massey, A. P., et al. "Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70." Journal of Medicinal Chemistry (2014).[Link]
Application Note: In Vivo Formulation Strategies for N-(Pyridin-3-yl)cyclopropanecarboxamide
Executive Summary
The transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation requires robust, well-tolerated formulation strategies. N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS: 186253-87-2) presents a unique physicochemical profile. As a Senior Application Scientist, I have designed this protocol guide to address the specific solubility and permeability challenges associated with this molecule. This guide provides self-validating, step-by-step methodologies for formulating this compound across various administration routes (IV, PO, IP) in rodent models, grounded in established preclinical pharmaceutical standards [1].
Physicochemical Profiling & Mechanistic Causality
To formulate a compound successfully, one must first deconstruct its structure-property relationships (SPR). N-(Pyridin-3-yl)cyclopropanecarboxamide consists of a weakly basic pyridine ring linked via an amide bond to a lipophilic cyclopropyl group.
-
Molecular Weight: 162.19 g/mol (Highly favorable for absorption).
-
Predicted LogP: ~2.08. This moderate lipophilicity indicates that while the compound has good membrane permeability, its aqueous solubility at physiological pH (7.4) will be limited.
-
Predicted pKa: ~5.2 (Pyridine nitrogen).
The Causality of Formulation Selection: Because the pKa of the pyridine nitrogen is approximately 5.2, the molecule is predominantly un-ionized at neutral pH, leading to poor aqueous solubility. However, by lowering the pH of the vehicle to 4.0–4.5, the pyridine nitrogen becomes protonated (>90% ionized). This drastically increases aqueous solubility, making simple aqueous vehicles viable for Intravenous (IV) dosing [2]. Conversely, for high-dose Oral (PO) or Intraperitoneal (IP) efficacy studies where acidic formulations may cause gastrointestinal distress or peritonitis, we must rely on co-solvent systems or inclusion complexes to overcome the LogP barrier without altering the pH.
Formulation Decision Workflow
The following decision tree outlines the logical progression for selecting a formulation vehicle based on the target administration route and required dose exposure.
Decision tree for N-(Pyridin-3-yl)cyclopropanecarboxamide in vivo formulation selection.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual checkpoints are included to ensure the physical stability of the formulation prior to in vivo administration.
Protocol A: pH-Adjusted Saline (Optimized for IV Administration)
Mechanism: Exploits the basicity of the pyridine ring for salt formation in situ.
-
Weighing: Accurately weigh the required amount of N-(Pyridin-3-yl)cyclopropanecarboxamide into a sterile glass vial.
-
Protonation: Add 0.1 N HCl equivalent to 1.05 molar equivalents of the API. Vortex vigorously for 2 minutes. The compound should rapidly dissolve as the hydrochloride salt forms.
-
Titration: Slowly back-titrate with 0.1 N NaOH to achieve a final pH of 4.2 – 4.5. Critical Checkpoint: Do not exceed pH 5.0, as the compound will approach its isoelectric point and precipitate.
-
Volume Adjustment: Quantity sufficient (QS) to the final target volume using 0.9% sterile saline.
-
Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.
-
Validation: The solution must be optically clear. If opalescence occurs, the pH has drifted too high; adjust dropwise with 0.1 N HCl.
Protocol B: Universal Co-Solvent System (Optimized for PO/IP High-Dose)
Mechanism: Utilizes a cascading polarity gradient (DMSO -> PEG400 -> Tween 80 -> Water) to keep the lipophilic cyclopropyl moiety solvated during aqueous dilution [3].
-
Primary Solvation: Weigh the API into a glass vial. Add DMSO (5% of the final intended volume). Vortex until the API is completely dissolved. Note: The API is highly soluble in DMSO; this step must yield a clear solution.
-
Co-solvent Addition: Add PEG400 (40% of the final volume). Vortex for 60 seconds to ensure a homogenous organic phase.
-
Surfactant Addition: Add Tween 80 (5% of the final volume). Vortex vigorously. The Tween 80 acts as a micellar barrier to prevent precipitation upon aqueous introduction.
-
Aqueous Phase Shift: Slowly add 0.9% Saline (50% of the final volume) dropwise while continuously vortexing. Critical Checkpoint: Rapid addition of water will cause solvent-shift precipitation (crash-out).
-
Validation: Sonicate the final mixture at 37°C for 10 minutes. The resulting formulation should be a clear, slightly viscous solution.
Protocol C: Cyclodextrin Inclusion Complex (Optimized for Sustained PO/SC)
Mechanism: The cyclopropyl and pyridine rings partition into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), masking the drug's lipophilicity from the aqueous environment.
-
Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile Water for Injection (WFI) or 0.9% Saline. Stir until completely clear.
-
API Addition: Add the dry API powder directly to the 20% HP-β-CD solution.
-
Complexation: Sonicate the suspension in a water bath at 40°C for 30–45 minutes. The thermal energy accelerates the thermodynamic partitioning of the drug into the cyclodextrin cavities.
-
Validation: Filter through a 0.22 µm membrane. The filtrate should be completely transparent. Store at room temperature (refrigeration may cause the complex to precipitate).
Quantitative Formulation Matrix
To assist in study design, the following table summarizes the quantitative limits, maximum tolerated dosing volumes for standard murine models (e.g., C57BL/6 mice), and stability profiles of the described formulations [2].
| Formulation Vehicle | Recommended Routes | Max Dosing Vol. (Mouse) | Est. Max Solubility | Physical Stability (25°C) |
| pH 4.5 Saline | IV | 5 mL/kg | 2 - 5 mg/mL | 24 hours |
| 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline | PO, IP | 10 mL/kg (PO)10 mL/kg (IP) | 15 - 25 mg/mL | 48 hours |
| 20% HP-β-CD in Saline | PO, SC | 10 mL/kg | 10 - 15 mg/mL | >72 hours |
Note: Maximum dosing volumes are based on standard Institutional Animal Care and Use Committee (IACUC) guidelines for preclinical pharmaceutical research.
References
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613. (Cited via International Journal of Pharmaceutical Sciences and Research review on preclinical routes). Available at:[Link]
-
Almac Group. (2018). Early phase drug development: Assessing, predicting and formulating with delivery in mind. Almac Physical Sciences. Available at:[Link]
Application Note: One-Pot Synthesis and Validation of N-(Pyridin-3-yl)cyclopropanecarboxamide
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Scientific Rationale
The N-(pyridin-3-yl)amide motif is a highly privileged pharmacophore in modern drug discovery. Specifically, N-(pyridin-3-yl)cyclopropanecarboxamide and its derivatives serve as critical hinge-binding or structural components in the development of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors for oncology [1], Tyrosine Kinase 2 (TYK2) inhibitors for autoimmune diseases[2], and Glycogen Synthase Kinase-3 (GSK-3) inhibitors for neurodegenerative disorders[3].
Synthesizing this motif efficiently requires overcoming the inherent electronic deactivation of the 3-aminopyridine ring. This application note provides two robust, one-pot methodologies to achieve high-yielding amide bond formation, complete with mechanistic rationales and self-validating analytical checkpoints.
Mechanistic Causality & Strategy
The synthesis relies on the nucleophilic acyl substitution between 3-aminopyridine and a cyclopropyl-bearing acyl donor. Because the electron-withdrawing nature of the pyridine ring reduces the nucleophilicity of the exocyclic primary amine, standard coupling conditions often stall. We present two optimized strategies to overcome this:
-
Method A (Acid Chloride Route): This is the preferred method for scale-up. It leverages the extreme electrophilicity of cyclopropanecarbonyl chloride. The reaction is initiated at 0 °C to control the exothermic kinetics and suppress di-acylation. Causality Note: N,N-Diisopropylethylamine (DIPEA) is strictly required as a non-nucleophilic base. If the HCl byproduct is not scavenged, the pyridine nitrogen (pKa ~5.2) becomes protonated, which further withdraws electron density from the primary amine and completely halts the reaction. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from reacting with the acid chloride to form unwanted ketene intermediates.
-
Method B (Coupling Agent Route): When the acid chloride is incompatible with other functional groups in more complex library syntheses, cyclopropanecarboxylic acid is activated in situ using HATU. Causality Note: HATU is selected over traditional carbodiimides (like EDC) because it generates a highly reactive HOAt-active ester, which is specifically required to force the coupling of electronically deactivated, heteroaromatic amines like 3-aminopyridine.
Process Visualization
Workflow diagram illustrating the two divergent one-pot synthesis routes for the target amide.
Experimental Protocols (Self-Validating)
Method A: Acid Chloride Route (Recommended for Scale-Up)
Scale: 10.0 mmol
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (941 mg, 10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL).
-
Base Addition: Add DIPEA (3.50 mL, 20.0 mmol, 2.0 equiv). Stir the solution and cool to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Electrophile Addition: Dissolve cyclopropanecarbonyl chloride (1.00 mL, 11.0 mmol, 1.1 equiv) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent thermal spiking.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.
-
Self-Validation (In-Process Control):
-
TLC Check: Spot the reaction mixture against the 3-aminopyridine starting material on silica gel plates. Elute with 5% MeOH in DCM. The product will appear as a new, higher-Rf spot (Rf ~0.4) active under UV 254 nm.
-
LC-MS Check: Dilute a 5 µL aliquot in 1 mL Acetonitrile. Inject into the LC-MS. Confirm the disappearance of the starting material (m/z 95.1) and the appearance of the product peak (m/z 163.1[M+H]⁺).
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM) to afford the product as a white solid.
Method B: HATU Coupling Route (Recommended for Library Synthesis)
Scale: 1.0 mmol
-
Activation: In a 20 mL scintillation vial, dissolve cyclopropanecarboxylic acid (95 mg, 1.1 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add DIPEA (0.52 mL, 3.0 mmol) and stir at RT for 15 minutes to ensure complete formation of the HOAt active ester. The solution will turn pale yellow.
-
Coupling: Add 3-aminopyridine (94 mg, 1.0 mmol) to the activated mixture in one portion. Stir at RT for 4 to 12 hours.
-
Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the UV trace (254 nm) shows >95% conversion to the m/z 163.1 peak. Note: A significant byproduct peak for tetramethylurea (m/z 117.1) will be present.
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash extensively with 5% aqueous LiCl solution (3 × 15 mL) to remove the DMF and tetramethylurea. Dry the organic layer (Na₂SO₄), concentrate, and purify via flash chromatography.
Quantitative Data & Method Comparison
| Parameter | Method A (Acid Chloride) | Method B (HATU Coupling) |
| Typical Yield | 85 – 92% | 75 – 85% |
| Reaction Time | 2 hours | 4 – 12 hours |
| Atom Economy | High (HCl byproduct) | Low (Urea & HOAt byproducts) |
| Scalability | Excellent (>100g scale) | Poor (Costly reagents, difficult DMF removal) |
| Primary Impurities | Di-acylated byproduct (trace) | Tetramethylurea, unreacted amine |
| Cost per Gram | Low | High |
Analytical Characterization
To ensure the trustworthiness of the isolated material, verify the structure against the following standard analytical parameters:
-
Appearance: White to off-white crystalline solid.
-
Mass Spectrometry (ESI+): Calculated for C₉H₁₁N₂O[M+H]⁺: 163.08; Found: 163.1.
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.35 (s, 1H, NH ), 8.75 (d, J = 2.4 Hz, 1H, Pyr-H 2), 8.25 (dd, J = 4.6, 1.5 Hz, 1H, Pyr-H 6), 8.05 (ddd, J = 8.3, 2.5, 1.5 Hz, 1H, Pyr-H 4), 7.32 (dd, J = 8.3, 4.6 Hz, 1H, Pyr-H 5), 1.85 – 1.75 (m, 1H, Cyclopropyl-CH ), 0.85 – 0.75 (m, 4H, Cyclopropyl-CH ₂).
References
-
Fragment-based Design of 3-Aminopyridine-Derived Amides as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). Bioorganic & Medicinal Chemistry Letters, 2014.[Link][1]
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 2024.[Link][2][3]
-
Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors. OSTI.GOV / Department of Energy, 2016.[Link][4][5]
Sources
- 1. From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. osti.gov [osti.gov]
Troubleshooting & Optimization
Improving low yields in the synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide
Technical Support Center: Troubleshooting Low Yields in the Synthesis of N-(Pyridin-3-yl)cyclopropanecarboxamide
Welcome to the Application Support Center. The synthesis of N-(pyridin-3-yl)cyclopropanecarboxamide via the amidation of 3-aminopyridine with cyclopropanecarbonyl chloride is a critical transformation in the development of various pharmaceuticals, including selective kinase inhibitors [1] [2].
Despite being a standard Schotten-Baumann-type reaction, researchers frequently encounter stalled reactions, poor conversions, and low isolated yields (often <40% before optimization). This guide provides field-proven mechanistic insights, a diagnostic troubleshooting matrix, and a self-validating optimized protocol to help you achieve >85% yields.
Diagnostic Matrix: Identifying the Root Cause
Before altering your protocol, use your LC-MS or TLC data to identify the specific failure mode. The quantitative data and symptoms below summarize the most common experimental pitfalls.
| Symptom (LC-MS / TLC Observation) | Primary Cause | Mechanistic Rationale | Recommended Solution |
| High recovery of unreacted 3-aminopyridine | Insufficient nucleophilicity / Salt formation | The pyridine ring withdraws electron density from the exocyclic amine. Un-trapped HCl byproduct protonates the pyridine nitrogen, completely deactivating it [4]. | Use 2.0–2.5 eq of DIPEA. Add 0.1 eq DMAP as a nucleophilic acyl transfer catalyst. |
| Formation of an [M+68] byproduct | Di-acylation (Imide formation) | Excess cyclopropanecarbonyl chloride and strong base lead to a second acylation at the newly formed amide nitrogen. | Strictly limit acid chloride to 1.05–1.10 eq. Add acid chloride dropwise at 0 °C. |
| High conversion but low isolated yield | Product lost in aqueous workup | The product is amphoteric. At low pH, it forms a water-soluble pyridinium salt; at high pH, it may partition poorly into the organic phase. | Adjust the aqueous phase to pH 7.5–8.0 using saturated NaHCO₃ before extraction. |
| Presence of cyclopropanecarboxylic acid | Acid chloride hydrolysis | Moisture in solvents or glassware hydrolyzes the highly reactive cyclopropanecarbonyl chloride before it can react with the amine [4]. | Use strictly anhydrous DCM or THF. Flame-dry all glassware and run under N₂/Ar. |
Mechanistic Pathway & Failure Modes
To truly master this synthesis, one must understand the causality behind the reagent choices. 3-Aminopyridine is a "reluctant aniline." The lone pair on the exocyclic -NH₂ group is partially delocalized into the electron-deficient pyridine
Standard peptide coupling reagents (e.g., HATU, EDC/HOBt) frequently stall at the activated ester stage because the amine isn't nucleophilic enough to drive the reaction forward [3]. Therefore, the highly electrophilic acid chloride is required. However, this high reactivity opens the door to competing side reactions if the microenvironment (pH, temperature, moisture) is not strictly controlled.
Reaction pathway and common failure modes in the amidation of 3-aminopyridine.
Optimized Step-by-Step Methodology
This protocol is engineered as a self-validating system. The inclusion of DMAP overcomes the poor nucleophilicity of 3-aminopyridine, while the specific pH-controlled workup prevents product loss to the aqueous layer.
Materials Required:
-
3-Aminopyridine (1.0 eq)
-
Cyclopropanecarbonyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).
-
Substrate Dissolution: Dissolve 3-aminopyridine (1.0 eq, e.g., 10.0 mmol, 941 mg) in anhydrous DCM (50 mL) to create a 0.2 M solution.
-
Base & Catalyst Addition: Add DIPEA (2.0 eq, 20.0 mmol, 3.48 mL) and DMAP (0.1 eq, 1.0 mmol, 122 mg) to the stirring solution.
-
Causality Check: DIPEA acts as the bulk HCl scavenger to prevent pyridinium salt formation, while DMAP acts as a highly nucleophilic acyl transfer catalyst.
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Acylation: In a separate dry vial, dilute cyclopropanecarbonyl chloride (1.1 eq, 11.0 mmol, 1.00 mL) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 15–20 minutes.
-
Observation: A white haze or precipitate (DIPEA·HCl salt) will begin to form. This confirms the acylation is proceeding and HCl is being successfully trapped [4].
-
-
Reaction Progression: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 4–6 hours. Verify completion via LC-MS (monitor the disappearance of the 95 m/z peak).
-
pH-Controlled Quench: Add saturated aqueous NaHCO₃ (30 mL) to the flask and stir vigorously for 10 minutes.
-
Critical Step: Verify the aqueous layer is between pH 7.5 and 8.0. If the pH is <7, the pyridine nitrogen will protonate, dragging your product into the aqueous phase.
-
-
Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 80% EtOAc in Hexanes). Note: If streaking occurs, add 1% Triethylamine to your eluent to neutralize acidic silanol sites on the silica.
Frequently Asked Questions (FAQs)
Q: Can I use cyclopropanecarboxylic acid with coupling agents (HATU, EDC/HOBt) instead of the acid chloride? A: You can, but it is highly discouraged for this specific substrate. 3-Aminopyridine is a poor nucleophile. Reactions with activated esters (like those formed by EDC/HOBt) often stall, leading to low yields and high recovery of starting material. Acid chlorides are significantly more electrophilic and are the authoritative standard for deactivated anilines [3].
Q: I see a white precipitate forming immediately upon adding the acid chloride. Is my product crashing out? A: No. The precipitate is almost certainly the hydrochloride salt of your base (e.g., DIPEA·HCl), which is insoluble in DCM. This is a positive indicator that the Schotten-Baumann reaction is occurring and the base is successfully trapping the HCl byproduct [4]. The salt will dissolve instantly during the aqueous workup.
Q: My LC-MS shows full conversion, but my isolated yield is only 20%. Where did my product go? A: It is in your aqueous waste. N-(pyridin-3-yl)cyclopropanecarboxamide is amphoteric. If your workup was too acidic (e.g., quenching with 1M HCl or NH₄Cl), the pyridine nitrogen protonated, making the molecule highly water-soluble. Always ensure your aqueous phase is mildly basic (pH ~8) before extraction. If solubility remains an issue, switch your extraction solvent from pure DCM to a 10% Methanol/DCM mixture.
References
-
Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available at:[Link]
-
Tips and tricks for difficult amide bond formation? r/Chempros - Reddit. Available at:[Link]
-
Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at:[Link]
Minimizing side reactions during cyclopropanecarboxylic acid coupling
A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cyclopropanecarboxylic acid coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, moving beyond simple protocols to explain the 'why' behind experimental choices. This resource is structured as a series of troubleshooting questions and FAQs to directly address the unique challenges posed by the cyclopropyl moiety in amide and ester bond formation.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is designed to help you diagnose and solve common problems encountered during the coupling of cyclopropanecarboxylic acids.
Question 1: I am observing low or no yield of my desired amide/ester product. What are the likely causes related to the cyclopropane ring?
Answer:
Low yields in cyclopropanecarboxylic acid couplings often stem from the unique structural features of the cyclopropyl group. The two primary culprits are steric hindrance and inefficient activation.
-
Cause 1: Steric Hindrance. The cyclopropane ring, while small, is a rigid and sterically demanding substituent. This bulk can physically impede the approach of the amine or alcohol nucleophile to the activated carboxylic acid, leading to slow or incomplete reactions.[1][2][3]
-
Solution 1: Optimize Your Coupling Reagent. For sterically hindered couplings, standard reagents like DCC or EDC/HOBt may be insufficient.[4] Consider switching to more potent activating agents known to perform well in sterically demanding environments.
-
Phosphonium Salts: Reagents such as PyAOP , PyBOP , and PyBrOP are highly effective for sterically demanding couplings.[4] PyAOP, in particular, is noted for its efficacy in coupling N-protected N-methyl amino acids, which also present significant steric challenges.[5]
-
Aminium/Uronium Salts: HATU , HBTU , and HCTU are excellent choices for hindered couplings, promoting rapid activation and amide bond formation.[4][5] Newer reagents like COMU offer high efficiency with an improved safety profile.[5]
-
Acyl Fluoride Intermediates: Conversion of the cyclopropanecarboxylic acid to its corresponding acyl fluoride can be an effective strategy. Acyl fluorides are relatively stable but highly reactive towards amines, minimizing steric hindrance issues during the coupling step.[2]
-
-
Cause 2: Inefficient Carboxylic Acid Activation. The electron-donating character of the cyclopropyl group can sometimes influence the reactivity of the carboxylic acid, making activation less efficient with certain reagents.
-
Solution 2: Pre-activation and Monitoring. Pre-activating the cyclopropanecarboxylic acid with the coupling reagent before adding the amine can improve yields.[4] Allow the activation to proceed for 15-30 minutes at room temperature. It is also beneficial to monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting materials.
Question 2: My reaction is messy, with multiple side products. Could the cyclopropane ring be opening?
Answer:
Yes, cyclopropane ring-opening is a potential side reaction, particularly under acidic conditions, although it is less common under standard amide coupling conditions unless specific structural features are present.
-
Cause: Acid-Catalyzed Ring Opening. The cyclopropane ring is susceptible to cleavage by strong acids, especially Lewis acids.[6][7][8][9] If your coupling protocol involves a strong acid catalyst or generates acidic byproducts that are not adequately neutralized, you risk ring-opening. This is particularly true for "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, making it more labile.[6][8][10]
-
Solution: Careful Selection of Reagents and Control of pH.
-
Avoid Strong Lewis Acids: Be cautious when using any additives that could be considered a Lewis acid. If acidic conditions are necessary, a milder Brønsted acid like pyridinium p-toluenesulfonate (PPTS) may be a safer alternative, though its impact on the cyclopropane ring should be evaluated on a small scale.[7]
-
Use Non-Acidic Coupling Conditions: Opt for coupling reagents that do not require or generate strong acids. Phosphonium and aminium/uronium salt-based reagents are generally used with non-nucleophilic bases like DIPEA or NMM, providing a controlled, slightly basic environment.[4]
-
Buffer the Reaction: If your amine salt is used, ensure you have an adequate amount of a non-nucleophilic base to neutralize the acid and maintain a stable pH throughout the reaction.
-
Question 3: I am working with a chiral substituted cyclopropanecarboxylic acid and I'm concerned about epimerization. Is this a valid concern?
Answer:
Epimerization at the chiral centers of a substituted cyclopropanecarboxylic acid is a valid concern, particularly if harsh conditions are employed.
-
Cause: Racemization/Epimerization under Certain Conditions. While the mechanism is different from the oxazolone formation seen in α-amino acids, the stereochemical integrity of substituted cyclopropanes can be compromised. Treatment of optically active cyclopropanecarboxylic acid anhydrides with a Lewis acid has been shown to induce racemization.[11][12] This suggests that conditions promoting the formation of carbocation-like intermediates at the chiral centers of the cyclopropane ring could lead to a loss of stereopurity.
-
Solution: Employ Modern, Low-Racemization Coupling Reagents and Conditions.
-
Use Racemization-Suppressing Additives: When using carbodiimides, the addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues (HOAt, 6-Cl-HOBt) is crucial to minimize epimerization.[5][13]
-
Prefer Onium Salts: Coupling reagents like HATU and PyAOP are known for their ability to suppress racemization during coupling.[5]
-
Control Temperature and Base: Perform the coupling at room temperature or below, as higher temperatures can increase the rate of epimerization.[4] Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts.[4] For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose coupling reagent for cyclopropanecarboxylic acid?
A1: While the "best" reagent is substrate-dependent, HATU is an excellent starting point for many cyclopropanecarboxylic acid couplings. It is highly efficient for sterically hindered substrates and has a low risk of racemization.[5] For particularly challenging couplings, exploring phosphonium reagents like PyAOP is recommended.[5]
Q2: Can I use carbodiimides like DCC or EDC for these couplings?
A2: Yes, carbodiimides can be used, but they may be less effective for sterically hindered cyclopropanecarboxylic acids and present a higher risk of side reactions like N-acylurea formation. If you use a carbodiimide, it is essential to include a racemization-suppressing additive like HOBt or HOAt.[5][14]
Q3: Are there any specific solvents that should be avoided?
A3: While common amide coupling solvents like DMF, NMP, and DCM are generally suitable, be aware that highly polar aprotic solvents can sometimes stabilize charged intermediates that may lead to side reactions. If you suspect solvent-related issues, consider screening different solvent systems.
Data & Protocols
Table 1: Comparison of Coupling Reagents for Sterically Hindered Acids
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Very High | Excellent for hindered couplings, low racemization.[4][5] | Can react with the amine if used in excess.[5] |
| PyAOP | Phosphonium Salt | Very High | Highly effective for N-methyl amino acids and other sterically demanding couplings.[5] | Higher cost. |
| COMU | Aminium/Uronium Salt | High | Good for hindered couplings, safer byproducts than HBTU/HATU.[5] | |
| DCC/HOBt | Carbodiimide | Moderate | Cost-effective. | Lower yields with hindered substrates, N-acylurea formation, DCU byproduct can be difficult to remove.[5] |
| EDC/HOBt | Carbodiimide | Moderate | Water-soluble urea byproduct is easy to remove. | Lower yields with hindered substrates, potential for N-acylurea formation.[5] |
Experimental Protocol: General Procedure for HATU-Mediated Coupling of Cyclopropanecarboxylic Acid
This protocol provides a robust starting point for the coupling of a cyclopropanecarboxylic acid with a primary or secondary amine.
Materials:
-
Cyclopropanecarboxylic acid (1.0 eq)
-
Amine (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
To a solution of the cyclopropanecarboxylic acid in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Challenges
Decision Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in cyclopropanecarboxylic acid coupling.
Key Side Reactions in Carbodiimide-Mediated Coupling
Caption: Competing reaction pathways from the O-acylisourea intermediate.
References
-
Ratzenböck, A., Kobras, M., Rustler, A., & Reiser, O. (n.d.). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. ChemRxiv. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Istrate, A., May, J. A., & Paquette, L. A. (2009). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 5, 19. [Link]
-
Ivanova, O. A., & Trushkov, I. V. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Synthesis, 49(14), 3019-3041. [Link]
-
Reddy, R. S., & Kumar, P. (2020). Lewis Acid Catalyzed Ring-Opening 1,3-Aminothiolation of Donor–Acceptor Cyclopropanes Using Sulfenamides. Organic Letters, 22(6), 2293-2297. [Link]
-
Huang, Z., & Li, C. (2005). Ring-Expanding Reaction of Cyclopropyl Amides with Triphenylphosphine and Carbon Tetrahalide. The Journal of Organic Chemistry, 70(20), 8226-8228. [Link]
- Sumitomo Chemical Company, Limited. (1985). Process for preparing racemized cyclopropanecarboxylic acids.
-
Ma, X., Beard, A. M., Burgess, S. A., & Sammakia, T. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Smith, M. D., & Smith, T. E. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 736-739. [Link]
- Sumitomo Chemical Company, Limited. (1982). Process for preparing racemized cyclopropanecarboxylic acids.
-
Gotor-Fernández, V., & Gotor, V. (2005). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, 3(10), 1957-1961. [Link]
-
Li, Q., & Cui, S. (2023). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 56(15), 2005-2018. [Link]
-
Sanda, F., & Endo, T. (2001). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 39(16), 2659-2665. [Link]
-
Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(3), 118-121. [Link]
-
Ang, X.-C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11481-11485. [Link]
-
Davies, H. M. L., & Lee, G. H. (2001). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. The Journal of Organic Chemistry, 66(18), 6269-6275. [Link]
-
Okuyama, T., & Schwan, A. L. (2007). Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. Canadian Journal of Chemistry, 85(10), 716-724. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Deadman, J. J., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2563-2566. [Link]
-
Naka, H., et al. (2017). Peptide coupling using recyclable bicyclic benziodazolone. Chemical Communications, 53(59), 8299-8302. [Link]
-
Jana, S., et al. (2026). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis. [Link]
-
Danishefsky, S., & O'Bannon, P. E. (1989). Cyclopropane ring‐opening with amine. Journal of the American Chemical Society, 111(13), 4965-4966. [Link]
-
Zhang, F., & Fox, J. M. (2006). Synthesis of Cyclopropene α-Amino Acids via Enantioselective Desymmetrization. Organic Letters, 8(14), 2965–2968. [Link]
-
Marek, I., et al. (2022). Reductive Ring Opening of Arylcyclopropanecarboxamides Accompanied by Borylation and Enolate Formation. Organic Letters, 24(4), 1014-1018. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
- At-wal, K. S. (1994). Coupling reagent and method for coupling amines with carboxylic acids.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Tran, A. (2020). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSU ScholarWorks. [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 14(7), 13359-13382. [Link]
-
Ma, X., Beard, A. M., Burgess, S. A., & Sammakia, T. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. [Link]
-
Sharma, A., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. Journal of Peptide Research, 58(4), 300-305. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(3), 118-121. [Link]
-
Lanke, V., Zhang, F.-G., Kaushansky, A., & Marek, I. (2019). Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation. Chemical Communications, 55(74), 11063-11066. [Link]
-
Le, C., et al. (2022). Overcoming Challenges in Small‐Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron‐Thiol Catalysis. Angewandte Chemie International Edition, 61(32), e202204918. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Jana, S., et al. (2021). C−H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ChemRxiv. [Link]
- BASF Aktiengesellschaft. (1998). Process of preparation of cyclopropane carboxylic acids.
-
Reiss, P. S., & Stammer, C. H. (1984). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 84(5), 441-454. [Link]
-
Cytiva. (n.d.). Covalent coupling procedures for Sera-Mag™and Sera-Mag™ SpeedBeads Carboxylate-Modified Magnetic Particles. [Link]
Sources
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- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. EP0061880A1 - Process for preparing racemized cyclopropanecarboxylic acids - Google Patents [patents.google.com]
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- 14. hepatochem.com [hepatochem.com]
Technical Support Center: Overcoming Aqueous Solubility Challenges for N-(Pyridin-3-yl)cyclopropanecarboxamide
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to maintain stable aqueous solutions of heterocyclic amides. N-(Pyridin-3-yl)cyclopropanecarboxamide presents a unique set of physicochemical challenges that often result in rapid precipitation, erratic assay readouts, and failed in vitro experiments.
This guide is designed to move beyond basic "trial and error" troubleshooting. Here, we deconstruct the thermodynamic and chemical causality behind this compound's behavior and provide self-validating, field-proven protocols to ensure your compound remains in solution.
Physicochemical Profiling: The "Why" Behind the Precipitation
To successfully formulate N-(Pyridin-3-yl)cyclopropanecarboxamide, we must first understand its molecular architecture. The solubility of this compound is dictated by two competing paradigms:
-
The "Brick Dust" Lattice Effect: The molecule contains an amide bond linking a pyridine ring and a cyclopropyl group. Amides act as both strong hydrogen-bond donors (N-H) and acceptors (C=O). In the solid state, these molecules form highly ordered, tightly packed intermolecular hydrogen-bond networks. This high crystal lattice energy resists solvation by water, a hallmark of "brick dust" molecules [1].
-
Ionization State (pKa): The unsubstituted pyridine ring has a conjugate acid pKa of approximately 5.25 [2]. However, the amide group at the 3-position is electron-withdrawing. This inductive effect pulls electron density away from the pyridine nitrogen, lowering its pKa to approximately 3.5 – 4.0 . Consequently, at a physiological pH of 7.4, the molecule exists almost entirely in its neutral, unionized state, stripping it of the ion-dipole interactions necessary for aqueous solubility.
Troubleshooting FAQs
Q1: My compound immediately crashes out as a cloudy suspension when I dilute a 10 mM DMSO stock into PBS (pH 7.4). What is happening?
Cause: You are experiencing "solvent shock." When a highly concentrated DMSO stock is rapidly pipetted into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can be solvated by the aqueous phase. Because the compound is neutral at pH 7.4, the sudden loss of the DMSO solvation shell causes localized supersaturation, leading to rapid nucleation and precipitation. Solution: You must either lower the thermodynamic barrier to solvation (by pre-dissolving in a carrier like cyclodextrin) or use a step-wise dilution protocol with constant vortexing to prevent localized supersaturation.
Q2: I need to test this compound in a live-cell assay at pH 7.4. I cannot use >0.5% DMSO or lower the pH. How can I keep it in solution?
Cause: Live cells are highly sensitive to osmotic stress, solvent toxicity, and pH fluctuations. Standard cosolvents (like PEG400 or high DMSO) will cause phenotypic artifacts or cell death. Solution: Inclusion complexation is the gold standard here. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD), you provide a lipophilic nano-cavity that encapsulates the hydrophobic cyclopropyl and neutral pyridine rings. The hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility without altering the bulk pH or requiring toxic organic solvents [3].
Q3: Can I simply lower the pH of my buffer to dissolve the compound?
Cause: Yes, provided your downstream application is not pH-sensitive (e.g., LC-MS analysis or chemical synthesis). Solution: Lowering the pH to < 3.0 (at least one unit below the estimated pKa of the pyridine nitrogen) will fully protonate the pyridine ring into a pyridinium cation. This introduces a formal positive charge, drastically increasing solubility via ion-dipole interactions with water [2].
Formulation Decision Matrix
Caption: Decision matrix for solubilizing N-(Pyridin-3-yl)cyclopropanecarboxamide based on assay constraints.
Quantitative Comparison of Solubilization Strategies
| Formulation Strategy | Mechanism of Action | Max Estimated Solubility | Biocompatibility (Live Cells) | Best Use Case |
| pH Adjustment (pH < 3.0) | Protonation of pyridine N to form pyridinium cation | > 50 mM | Low (Causes immediate cell death) | LC-MS, NMR, Chemical Synthesis |
| Cosolvent (5% DMSO + Surfactant) | Disruption of intermolecular H-bonds and lattice energy | ~ 1 - 5 mM | Moderate (May cause solvent artifacts) | Cell-free biochemical assays |
| HP-β-Cyclodextrin (20% w/v) | Host-guest inclusion complexation (lipophilic cavity) | ~ 10 - 20 mM | High (FDA approved excipient) | Cell-based assays, In vivo dosing |
Self-Validating Experimental Protocols
Protocol A: Preparation of a Biocompatible 10 mM Stock via HP-β-CD Complexation
Use this protocol when physiological pH (7.4) and zero-to-low DMSO concentrations are strictly required.
Materials:
-
N-(Pyridin-3-yl)cyclopropanecarboxamide (API)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)
-
Milli-Q Water or PBS (pH 7.4)
Step-by-Step Methodology:
-
Prepare the Host Solution: Dissolve 200 mg of HP-β-CD in 1 mL of PBS (pH 7.4) to create a 20% (w/v) cyclodextrin solution. Vortex until completely clear.
-
API Addition: Weigh out 1.62 mg of N-(Pyridin-3-yl)cyclopropanecarboxamide (MW ~162.19 g/mol ) to target a 10 mM concentration. Add the dry powder directly to the 1 mL HP-β-CD solution.
-
Mechanical Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes. Scientific context: Heat provides the thermodynamic energy required to break the "brick dust" crystal lattice, allowing the free molecules to enter the cyclodextrin cavity [4].
-
Equilibration: Place the vial on a rotary shaker at room temperature for 12–24 hours to ensure thermodynamic equilibrium of the host-guest complex.
-
Validation (Crucial Step): Centrifuge the solution at 10,000 x g for 10 minutes.
-
Self-Validation Check: Shine a laser pointer through the supernatant. If the beam is invisible, you have a true molecular solution. If you see a solid beam of light (Tyndall effect), colloidal aggregates remain, indicating incomplete complexation.
-
-
Filtration: Filter the supernatant through a 0.22 µm PVDF syringe filter. The solution is now ready for cell-based assays.
Protocol B: Step-Wise Aqueous Dilution (Solvent Shock Prevention)
Use this protocol if you must use a DMSO stock and cannot use cyclodextrins.
-
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
-
Pre-Warming: Warm both the DMSO stock and the target aqueous buffer (e.g., PBS) to 37°C.
-
Step-Wise Addition: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.
-
Micro-Aliquoting: Add the DMSO stock in 1 µL increments directly into the vortex vortex-cone (the center of the swirling liquid). Do not let the DMSO touch the plastic walls of the tube.
-
Validation: Wait 30 seconds between each 1 µL addition. Inspect visually against a dark background for micro-precipitates before adding the next aliquot.
References
-
How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations American Pharmaceutical Review URL:[Link][1]
-
Pyridine (Chemical Properties and Acidity) Wikipedia, The Free Encyclopedia URL: [Link][2]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Institutes of Health (NIH) / PMC URL:[Link][3]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies Pharma Excipients / PMC URL:[Link][4]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Pyridin-3-amine Impurity Removal
Welcome to the Application Scientist Support Center. Removing unreacted pyridin-3-amine (also known as 3-aminopyridine) from synthetic mixtures is a notorious bottleneck in medicinal chemistry and drug development. Due to its dual functionality—a basic pyridine ring and a nucleophilic primary amine—it often co-elutes with target active pharmaceutical ingredients (APIs) and resists standard aqueous workups.
This guide synthesizes field-proven methodologies, chemical causality, and self-validating protocols to help you engineer a robust purification workflow.
Part 1: Chemical & Physical Profiling
To remove an impurity, you must first understand its physicochemical behavior. Pyridin-3-amine is a highly polar, water-soluble compound that acts as both a weak base and a nucleophile.
Table 1: Physicochemical Profile of Pyridin-3-amine
| Property | Value | Causality & Impact on Purification |
| Molecular Weight | 94.11 g/mol [1] | Its small hydrodynamic radius allows rapid diffusion into the pores of macroporous scavenger resins. |
| pKa (Pyridine N) | ~5.2 - 5.7[2] | Protonates easily in mild acid (e.g., 10% citric acid), enabling ion-exchange strategies. |
| LogP | 0.1[1] | Highly polar in its neutral state. Causes stubborn emulsions and poor partitioning during Liquid-Liquid Extraction (LLE). |
| Boiling Point | 248 °C[1] | Non-volatile under standard rotary evaporation; cannot be removed via high-vacuum drying. |
| Reactivity | Primary Amine | Nucleophilic enough to be selectively targeted by electrophilic resins (e.g., isocyanates) if the target API lacks primary/secondary amines. |
Part 2: Workflow Decision Matrix
Selecting the correct purification strategy depends entirely on the chemical nature of your target product. Use the logic tree below to determine your optimal workflow.
Fig 1: Decision matrix for selecting a pyridin-3-amine removal strategy based on product basicity.
Part 3: Troubleshooting FAQs
Q: Why is my standard aqueous acidic wash (e.g., 1M HCl) failing to remove pyridin-3-amine? A: Liquid-Liquid Extraction (LLE) relies on differential partitioning. While acidic aqueous solutions (like 0.1 N NaOH extraction counterparts[3]) successfully protonate the pyridine ring (pKa ~5.2) to drive it into the aqueous layer, this only works if your target product is strictly neutral or acidic. If your API contains a basic moiety (e.g., a piperidine or piperazine ring), both the impurity and the product will ionize and partition into the aqueous phase, resulting in catastrophic yield loss.
Q: I want to avoid aqueous workups entirely to prevent emulsion issues. What is the best alternative? A: Solid-phase extraction using strong cation exchange (SCX) resins is the industry standard. Resins like Biotage® MP-TsOH (a macroporous polystyrene sulfonic acid)[4] or ISOLUTE® SCX-2 (a silica-based propylsulfonic acid)[5] act as solid-state acids. They protonate the basic pyridine ring and trap the impurity as a quaternary ammonium salt on the resin[4], allowing your non-basic product to simply wash through the cartridge.
Q: My target molecule is a tertiary amine. If I use SCX-2, won't it catch my product too? A: Yes. SCX-2 and MP-TsOH will indiscriminately bind all basic components in the mixture[5]. In this scenario, you must switch from ionic scavenging to covalent scavenging. By using a Polymer-Supported Isocyanate (PS-Isocyanate) resin, you exploit the primary amine of the pyridin-3-amine. The isocyanate electrophile reacts covalently with the primary amine to form a urea linkage anchored to the polymer[6]. Because your target product is a tertiary amine, it lacks the N-H bond required for this reaction and will remain freely in solution.
Part 4: Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Ionic Scavenging via ISOLUTE® SCX-2 Cartridge
Use Case: The target product is neutral or acidic. Mechanism: The sulfonic acid groups bind alkali and basic compounds via salt formation[7].
-
Conditioning: Mount an ISOLUTE SCX-2 cartridge (e.g., 1 g/3 mL) on a vacuum manifold. Condition the resin by passing 5 mL of Methanol (MeOH) followed by 5 mL of Dichloromethane (DCM) through the column[7]. Do not let the resin dry.
-
Loading: Dissolve your crude reaction mixture in a minimum volume of DCM (or a DCM/MeOH blend if solubility is poor). Load the solution onto the cartridge and allow it to percolate under gravity.
-
Elution of Product: Wash the column with 2–3 column volumes (approx. 10–15 mL) of DCM. The non-basic target product will elute in this fraction, while the basic pyridin-3-amine remains ionically tethered to the resin[5].
-
System Validation: Spot the eluent on a TLC plate alongside a pure 3-aminopyridine standard. Stain the plate with Ninhydrin and heat. The absence of a yellow/brown spot confirms that 100% of the impurity has been scavenged.
-
Recovery: Concentrate the eluent in vacuo to isolate your pure product.
Protocol B: Covalent Scavenging via PS-Isocyanate Resin
Use Case: The target product is a tertiary amine. Mechanism: Selective nucleophilic attack of the primary amine on the polymer-bound isocyanate[6].
-
Preparation: Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or Acetonitrile). Crucial: Do not use alcohols (MeOH, EtOH) as they will slowly react with the isocyanate resin.
-
Resin Loading: Add 3 to 4 molar equivalents of PS-Isocyanate resin (relative to the estimated moles of unreacted pyridin-3-amine) directly into the reaction flask.
-
Incubation: Stir or gently agitate the suspension at room temperature for 2 to 4 hours.
-
Filtration & Validation: Filter the mixture through a sintered glass funnel to remove the resin. To validate the reaction's completion, analyze an aliquot of the filtrate via LC-MS. The mass peak for pyridin-3-amine (
) should be entirely absent. -
Isolation: Wash the resin cake with an additional 10 mL of DCM to extract any trapped product. Combine the filtrates and concentrate under reduced pressure.
Part 5: References
-
National Center for Biotechnology Information (PubChem). "3-Aminopyridine | C5H6N2 | CID 10009 - Experimental Properties". Retrieved from:
-
Reddit Chemistry Community / Literature Aggregation. "Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?". Retrieved from:
-
Biotage. "Biotage® MP-TsOH | Resin-bound acid". Retrieved from:
-
Biotage. "ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Scavenging of Basic Impurities". Retrieved from:
-
Biotage Japan. "ISOLUTE® Si-TsOH (SCX-3) Application Notes". Retrieved from:
-
Occupational Safety and Health Administration (OSHA). "PV2143 - Extraction Efficiency of 3-Aminopyridine". Retrieved from:
Sources
Preventing cyclopropane ring opening during acidic workup
As a Senior Application Scientist, I frequently consult with research teams experiencing unexpected product degradation during the final stages of their synthetic workflows. One of the most notorious culprits is the unintended cleavage of cyclopropane rings during acidic workup.
This technical support guide is designed to dissect the thermodynamic and kinetic drivers of this phenomenon, providing you with field-proven, self-validating strategies to preserve cyclopropane integrity.
Section 1: The Mechanistic Root of the Problem
The cyclopropane ring is kinetically stable but thermodynamically highly strained. When exposed to strong Brønsted acids (e.g., HCl, H₂SO₄) during a standard aqueous workup, the cyclopropane ring or its adjacent substituents can undergo protonation. This generates a transient carbocationic intermediate. To alleviate the massive thermodynamic penalty of the ring strain, the C–C bond rapidly cleaves, leading to ring-opened acyclic products such as substituted alkenes or alkanes[1].
This susceptibility is heavily dictated by the electronic nature of the substituents. Cationic cyclopropane-opening reactions can only be suppressed if the reactive intermediate is stabilized enough to counterbalance the energetic benefit of strain release[2].
Table 1: Quantitative Properties Influencing Cycloalkane Stability To understand the causality behind these workup failures, we must compare the thermodynamic and kinetic properties of cyclopropanes against other ring systems.
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Approx. Strain Energy (kcal/mol) | 27.6[3] | ~26.3 | ~6.2 | ~0.1 |
| Estimated pKa | ~50[4] | >50 | >50 | >50 |
| C-C Bond Polarization | High (Bent "banana" bonds) | Moderate | Low | None |
| Acid Lability (Unsubstituted) | Low to Moderate | Low | Negligible | Negligible |
Section 2: Diagnostic Workflow
Before proceeding to the troubleshooting FAQs, use the following decision matrix to determine the optimal workup strategy for your specific cyclopropane substrate.
Figure 1: Decision matrix for selecting a workup strategy to prevent cyclopropane ring cleavage.
Section 3: Troubleshooting FAQs
Q1: Why is my cyclopropane ring cleaving during a standard 1M HCl workup? Causality: Cyclopropanes possess a high inherent ring strain of approximately 27.6 kcal/mol[3]. When you introduce a strong Brønsted acid like HCl, you provide the necessary electrophile (H⁺) to attack the electron-rich, highly polarized C–C bonds. The resulting carbocation immediately undergoes a strain-release driven cleavage to form an acyclic system[1].
Q2: How do specific functional groups on the cyclopropane alter its acid stability? Causality: The electronic nature of substituents dictates the susceptibility to acid-catalyzed cleavage. Donor-acceptor (D-A) cyclopropanes are highly polarized and particularly vulnerable[5]. Electron-donating groups (EDGs) like alkoxy (-OR), amino (-NR₂), or cyclopropyl groups themselves stabilize the adjacent positive charge during protonation, drastically accelerating the ring-opening process[5]. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, offering kinetic stability.
Q3: What alternative quenching agents should I use if my product is acid-sensitive? Causality: To prevent protonation, you must strictly control the pH of the aqueous quench. Instead of strong acids, use mild, buffered aqueous solutions. A buffer maintains the pH above the critical threshold for cyclopropane protonation while still neutralizing basic reaction components (like alkoxides or organometallics). Saturated aqueous Sodium Dihydrogen Phosphate (NaH₂PO₄) is highly recommended, as it maintains a pH of ~4.5 - 6.0[1].
Q4: Can I avoid aqueous acidic workups entirely? Causality: Yes. If the cyclopropane is extremely sensitive (e.g., highly activated D-A cyclopropanes), the presence of water and any proton source can be detrimental. Non-aqueous quenching eliminates the Brønsted acid pathway entirely. Passing the crude mixture through a pad of neutral alumina traps Lewis acidic metal catalysts and polar byproducts without introducing protons.
Section 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . This means the procedure inherently contains a diagnostic check to confirm the physical parameters are correct before you proceed to the next step, preventing catastrophic product loss.
Protocol A: Buffered Aqueous Quench (For Base-Neutralization)
Use this protocol when organometallics or strong bases must be quenched, but the cyclopropane is acid-sensitive.
-
Preparation: Prepare a 1.0 M aqueous solution of Sodium Dihydrogen Phosphate (NaH₂PO₄). Adjust the pH to exactly 6.5 using dilute NaOH.
-
Temperature Control: Cool the crude reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy of the system prevents the activation energy threshold for acid-catalyzed ring opening from being reached during the exothermic quench.
-
Quenching: Dropwise add the buffered solution to the reaction mixture while maintaining vigorous stirring to ensure rapid phase mixing.
-
Self-Validation Check: Before transferring to a separatory funnel, dip a pH test strip into the aqueous phase. Validation: If the pH reads between 6.0 and 7.0, the buffer has successfully neutralized the reaction without creating a highly acidic environment. If pH < 5.5, immediately add saturated NaHCO₃ to raise the pH and prevent cleavage.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., MTBE or EtOAc). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Non-Aqueous Alumina Filtration (The Anhydrous Bypass)
Use this protocol for highly activated Donor-Acceptor cyclopropanes where even mild aqueous buffers induce cleavage.
-
Preparation: Pack a short chromatography column or a sintered glass funnel with Neutral Alumina (Brockmann Grade I). Do not use Silica gel, as its surface silanols (pKa ~4.5) can act as mild Brønsted acids and trigger cleavage.
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Hexanes or Toluene) to precipitate highly polar salts.
-
Filtration: Pass the diluted mixture through the alumina plug. Causality: Neutral alumina traps Lewis acidic metal catalysts and highly polar byproducts without introducing Brønsted acids or water, completely bypassing the protonation-cleavage pathway.
-
Elution: Elute with an appropriate solvent mixture (e.g., 10% EtOAc in Hexanes) to recover the cyclopropane product.
-
Self-Validation Check: Perform a rapid ¹H-NMR on an aliquot of the concentrated eluent. Validation: The presence of characteristic highly upfield cyclopropane protons (typically δ 0.2 - 1.0 ppm) confirms structural integrity. The absence of vinylic protons (δ 4.5 - 6.5 ppm) confirms that no ring-opening has occurred.
References
-
A new activating mode of donor–acceptor cyclopropane: the tug-of-war between strain and aromaticity, transient generation of q | ChemRxiv | 3
-
Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions | Benchchem | 1
-
The Cyclopropyl Group as a Neglected Donor in Donor–Acceptor Cyclopropane Chemistry | ACS Publications | 5
-
Cyclopropane Compatibility with Oxidative Carbocation Formation: Total Synthesis of Clavosolide A | PMC | 2
-
Structure and reactivity of the cyclopropane species | Wiley | 4
Sources
Technical Support Center: Troubleshooting Pyridine Amine Acylation
Welcome to the Process Chemistry Support Center. Acylating aminopyridines (e.g., 2-aminopyridine, 3-aminopyridine) presents unique regioselectivity and chemoselectivity challenges. The core difficulty lies in the competing nucleophilicity between the endocyclic pyridine nitrogen and the exocyclic primary amine.
As a master variable, temperature dictates whether the reaction remains under kinetic control (favoring the ring nitrogen) or progresses to thermodynamic control (favoring the exocyclic amine). This guide provides field-proven insights to help you optimize temperature profiles, prevent side reactions, and maximize yields.
Mechanistic Workflow: Kinetic vs. Thermodynamic Control
To troubleshoot acylation effectively, you must first visualize the reaction's temperature-dependent causality. The endocyclic nitrogen is inherently more nucleophilic and attacks the acyl chloride first, forming a highly reactive intermediate[1]. Thermal energy is then required to drive the acyl transfer to the target exocyclic amine.
Temperature-dependent reaction pathways in aminopyridine acylation.
Troubleshooting Guides & FAQs
Q1: My acylation of 2-aminopyridine is yielding a high percentage of N,N-diacylated side products. How do I prevent this? Causality: N,N-diacylation is a classic thermodynamic over-reaction. It occurs when the desired N-monoacyl product undergoes a second acylation. This is highly dependent on elevated temperatures (>80 °C) or the presence of strong bases, which deprotonate the mono-amide and artificially increase its nucleophilicity[2]. Solution: Lower the reaction temperature to a mild 25–45 °C and strictly control the stoichiometry of the acylating agent to 1.05 equivalents[3]. If using an auxiliary base, switch from strong alkoxides to a milder tertiary amine (e.g., DIPEA or triethylamine) to prevent premature deprotonation of the product[2].
Q2: The reaction stalls, and I observe a thick precipitate immediately after adding the acyl chloride at 0 °C. The exocyclic amine remains unreacted. What is happening? Causality: You have successfully trapped the kinetic intermediate. At 0 °C, the acyl chloride rapidly reacts with the more nucleophilic ring nitrogen to form an N-acylpyridinium salt[1]. In non-polar or moderately polar solvents, this salt crashes out of solution as a precipitate. The intermediate is hyper-reactive but lacks the thermal energy required to undergo the necessary inter- or intramolecular acyl transfer to the exocyclic amine. Solution: Do not quench the reaction. Allow the reaction mixture to gradually warm to room temperature or apply mild heating (up to 45 °C). The precipitate will dissolve as the acyl group migrates to the exocyclic amine, forming the soluble thermodynamic product.
Q3: I am scaling up the acylation, but my yields are dropping due to tar formation. What is the optimal temperature profile? Causality: Exothermic addition of acyl chlorides at room temperature on a large scale causes localized temperature spikes. These thermal runaways can lead to ketene formation from the acyl chloride or irreversible degradation of the pyridinium intermediate. Solution: Implement a biphasic temperature ramp. Perform the initial reagent addition at 0–5 °C to safely manage the exotherm, then ramp the reactor to 45 °C to drive the acyl transfer to completion[3].
Quantitative Data: Temperature Optimization Matrix
The following table summarizes the causal relationship between temperature phases, the mechanistic state of the reaction, and the physical observations you should expect in the laboratory.
| Temperature Phase | Mechanistic State | Physical Observation | Chemical Outcome | Typical Yield |
| 0 °C to 5 °C | Kinetic Control | Rapid formation of a dense white/yellow precipitate. | N-Acylpyridinium salt formation (stalled). | N/A (Intermediate) |
| 25 °C to 45 °C | Thermodynamic Control | Gradual dissolution of precipitate into a clear solution. | N-Monoacyl amide (Target product). | > 90%[3] |
| > 80 °C | Over-reaction | Darkening of solution (brown/black tar). | N,N-Diacylation and decomposition. | < 40% |
Self-Validating Experimental Protocol
To ensure high scientific integrity, the following methodology for the Temperature-Controlled Regioselective Monoacylation of 2-Aminopyridine is designed as a self-validating system. Each step includes a physical or analytical checkpoint to confirm causality before proceeding.
Step 1: Kinetic Trapping (0–5 °C)
-
Action: Dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the reaction flask to 0 °C using an ice-water bath. Dropwise, add the acyl chloride (1.05 eq) over 15 minutes.
-
Causality: The low temperature suppresses the exotherm and prevents immediate over-reaction, directing the acyl chloride exclusively to the endocyclic nitrogen[1].
-
Validation Checkpoint: Within 5–10 minutes of addition, a thick suspension/precipitate should form. TLC (eluting with 50% EtOAc/Hexanes) will show the disappearance of the starting material and material stuck at the baseline (the highly polar N-acylpyridinium salt).
Step 2: Thermal Acyl Transfer (45 °C)
-
Action: Remove the ice bath. Equip the flask with a reflux condenser and gently warm the reaction mixture to 45 °C for 2.5 hours[3].
-
Causality: Mild thermal energy breaks the kinetic trap, facilitating the migration of the acyl group from the ring nitrogen to the exocyclic primary amine to form the stable amide bond.
-
Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution. A new TLC spot (higher Rf than the baseline salt, but lower than the acyl chloride) will emerge, confirming the formation of the N-monoacyl amide.
Step 3: Quench and Selective Isolation
-
Action: Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Causality: The mild basic quench neutralizes the triethylamine hydrochloride byproduct without hydrolyzing the newly formed amide bond.
-
Validation Checkpoint: Crude ¹H NMR will show a distinct downfield shift of the exocyclic N-H proton (typically >8.0 ppm in CDCl₃) and the absence of a second acyl methyl/aryl group, confirming strict monoacylation rather than diacylation[2].
References
-
[2] Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction Source: Semantic Scholar URL:[Link]
-
[3] Improvement on the Synthesis of 2-Amino-5-Fluoropyridine Source: DissertationTopic.net URL: [Link]
-
[1] Kinetics and Mechanism of Azole n−π-Catalyzed Amine Acylation* Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]
Sources
Enhancing stability of N-(Pyridin-3-yl)cyclopropanecarboxamide in solution
Technical Support Center: N-(Pyridin-3-yl)cyclopropanecarboxamide
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for N-(Pyridin-3-yl)cyclopropanecarboxamide. As Senior Application Scientists, we understand that maintaining the stability of your compound in solution is critical for generating reliable and reproducible experimental data. This guide is structured as a series of questions and answers to directly address the stability challenges you may encounter, providing not just protocols, but the underlying scientific rationale to empower your research.
Part 1: Understanding the Molecule's Inherent Instability
Q1: I'm observing a loss of potency or changes in my N-(Pyridin-3-yl)cyclopropanecarboxamide solution over time. What are the primary chemical vulnerabilities of this molecule?
A1: The structure of N-(Pyridin-3-yl)cyclopropanecarboxamide contains two primary moieties susceptible to degradation in solution: the amide linkage and the pyridine ring .
-
Amide Linkage (-CONH-): Amides are generally stable, but they are susceptible to hydrolysis, which is the cleavage of the amide bond by water.[1] This reaction is often the primary degradation pathway in aqueous solutions and can be significantly accelerated by acidic or basic conditions.[1][2] The hydrolysis products are cyclopropanecarboxylic acid and 3-aminopyridine.
-
Pyridine Ring: As a heteroaromatic amine, the pyridine ring has distinct vulnerabilities. The nitrogen atom makes the ring electron-deficient and susceptible to nucleophilic attack, but more commonly, it can undergo oxidation.[3] Furthermore, aromatic systems like pyridine can be sensitive to light, leading to photodegradation.[4][5]
Q2: Can you illustrate the most probable degradation pathways?
A2: Certainly. The degradation of N-(Pyridin-3-yl)cyclopropanecarboxamide can be visualized as branching into three main pathways: Hydrolysis, Oxidation, and Photodegradation. Each pathway is triggered by different environmental stressors.
Caption: Potential degradation pathways for N-(Pyridin-3-yl)cyclopropanecarboxamide.
Part 2: Diagnosing and Quantifying Instability
Q3: How can I definitively confirm and quantify the degradation of my compound?
A3: Visual inspection (e.g., color change, precipitation) is a warning sign, but quantitative analysis is essential. The most reliable technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .
A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other excipients. The primary approach involves using a reversed-phase C18 column with a gradient elution of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed with a UV detector at the wavelength of maximum absorbance for the parent compound.
Development of such a method is confirmed through forced degradation studies .[6][7]
Q4: What is a forced degradation study, and how do I perform one?
A4: A forced degradation (or stress testing) study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[6] The objectives are to identify likely degradation products, understand degradation pathways, and prove that your analytical method can separate these degradants from the parent compound.[6][8] The goal is typically to achieve 5-20% degradation of the active ingredient.[9][10]
Below is a troubleshooting workflow and a table outlining typical stress conditions based on ICH guideline Q1A(R2).[9]
Caption: Troubleshooting workflow for addressing compound instability.
Table 1: Recommended Conditions for a Forced Degradation Study
| Stressor | Recommended Conditions | Target Degradation | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heated to 60-80°C | 5-20% | To assess the lability of the amide bond under acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, at room temp or heated | 5-20% | To assess the lability of the amide bond under basic conditions.[2] |
| Oxidation | 3-30% H₂O₂, at room temp | 5-20% | To evaluate susceptibility to oxidative degradation, particularly of the pyridine ring.[9] |
| Thermal | Dry heat (e.g., 80-100°C) or in solution | 5-20% | To determine the effect of temperature on stability. |
| Photochemical | Exposed to UV/Vis light (ICH Q1B options) | 5-20% | To assess light sensitivity, a known issue for some pyridine compounds.[4][5] |
For each condition, a control sample (unexposed) should be analyzed concurrently.
Part 3: Strategies for Enhancing Solution Stability
Q5: My data suggests hydrolysis is the main issue. How can I control for pH-dependent degradation?
A5: Amide hydrolysis is highly pH-dependent, often exhibiting a U-shaped pH-rate profile where the compound is most stable at a specific pH range (typically near neutral) and degrades faster in strongly acidic or basic conditions.[2][11][12]
The solution is to identify the pH of maximum stability and use a buffer system to maintain it. This is achieved by conducting a pH-rate profile study .
Experimental Protocol: pH-Rate Profile Determination
-
Prepare Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a wide pH range (e.g., pH 2 to pH 10).
-
Incubate Samples: Prepare solutions of your compound at a known concentration in each buffer. Incubate these solutions at a constant, controlled temperature (e.g., 50°C to accelerate degradation).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quantify: Analyze the aliquots using your validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Calculate Rates: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give you the observed pseudo-first-order rate constant (k_obs_).
-
Determine Optimal pH: Plot log(k_obs_) versus pH. The lowest point on this curve indicates the pH of maximum stability.
Table 2: Example of Hypothetical pH-Rate Profile Data
| pH | Buffer System (50 mM) | Apparent Rate Constant (k_obs_) at 50°C (hr⁻¹) | Calculated Half-Life (t₁/₂) (hours) |
| 3.0 | Citrate | 0.085 | 8.2 |
| 5.0 | Acetate | 0.011 | 63.0 |
| 7.0 | Phosphate | 0.002 | 346.5 |
| 9.0 | Borate | 0.045 | 15.4 |
| 11.0 | Carbonate | 0.150 | 4.6 |
This hypothetical data clearly shows the compound is most stable around pH 7.0.
Q6: My compound seems to degrade even in a buffered solution stored on the benchtop. Could light be the problem?
A6: Yes, this is a strong possibility. Pyridine and other heteroaromatic rings can absorb UV and visible light, leading to photochemical reactions such as isomerization or degradation.[4][13]
Troubleshooting & Solutions:
-
Use Amber Vials: The simplest and most effective solution is to prepare and store your solutions in amber glass vials or tubes, which block a significant portion of UV and short-wavelength visible light.
-
Protect from Light: When working with the solution, wrap the container in aluminum foil. Minimize exposure to direct sunlight and strong overhead laboratory lighting.
-
Conduct a Photostability Study: To confirm light sensitivity, expose a solution in a clear vial to a controlled light source (as per ICH Q1B guidelines) alongside a control sample wrapped in foil. Analyze both samples by HPLC to quantify the extent of photodegradation.
Q7: What if oxidation is the suspected cause of degradation? How can I prevent it?
A7: Oxidative degradation can be mediated by dissolved oxygen in your solvent or by trace metal ions that catalyze oxidation reactions. The pyridine ring is a potential site for such reactions.[3]
Mitigation Strategies:
-
De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If your compound is highly sensitive, perform all manipulations (weighing, dissolution, aliquoting) inside a glove box or under a blanket of inert gas.
-
Add Antioxidants: Antioxidants are molecules that preferentially oxidize, thereby protecting your compound.[14][15] They act as free radical scavengers or reducing agents.[16] Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Ascorbic acid (Vitamin C)
-
Tocopherol (Vitamin E)
-
Note: Always test for compatibility, as antioxidants could potentially interfere with your assay or react with your compound.
-
-
Include a Chelating Agent: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.
Part 4: Key Analytical Protocols
Protocol 1: General Purpose Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing a method to separate N-(Pyridin-3-yl)cyclopropanecarboxamide from its potential degradants.
Table 3: Recommended Starting Parameters for HPLC Method Development
| Parameter | Recommendation | Rationale & Notes |
| Technique | Reversed-Phase HPLC | Excellent for separating small molecules of moderate polarity. |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, < 5 µm particle size | The C18 stationary phase is a versatile, robust starting point. |
| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water | Provides good peak shape for the basic pyridine moiety by ion pairing. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better resolution. |
| Gradient | Start at 5% B, ramp to 95% B over 10-20 minutes, hold, then re-equilibrate | A gradient is essential to elute both the polar degradants and the less polar parent compound. |
| Flow Rate | 0.3 - 1.0 mL/min | Adjust based on column diameter and desired run time. |
| Column Temp. | 30 - 40°C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 - 20 µL | Adjust based on sample concentration and instrument sensitivity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm and λmax | DAD allows for peak purity analysis and monitoring at multiple wavelengths. |
| Purpose | To separate the parent peak from any new peaks that appear under stress conditions. | A successful method will show baseline resolution between the parent and all major degradant peaks. |
By systematically investigating potential degradation pathways and implementing targeted stabilization strategies, you can ensure the integrity of your N-(Pyridin-3-yl)cyclopropanecarboxamide solutions, leading to more accurate and reliable scientific outcomes.
References
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Google Patents. US5068428A - Process for the preparation of cyclopropanecarboxamide.
- PMC. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- PubChem. N-(6-pyridin-3-yl-5-pyridin-4-yl-2-pyridinyl)cyclopropanecarboxamide.
- PMC - NIH. Antioxidants: a comprehensive review.
- ResearchGate. Effect of pH on the hydrolysis of the (R)-amide by the amidase from K. oxytoca.
- PubMed. (2014, February 13). Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).
- Vinati Organics. (2023, September 8). Understanding Antioxidants: Their Role in Industrial Processes.
- PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides.
- PubMed. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Semantic Scholar. (2021, January 24). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
- ResearchGate. (2025, October 22). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry.
- Merck. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- The Royal Society of Chemistry. (2022, July 4). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol.
- IOP Publishing. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride).
- Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
- PMC. (2024, March 13). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases.
- Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
- Photochromism of pyridine-substituted merocyanine through reversible C-N bond formation. (2025, December 4).
- MDPI. (2022, November 25). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
- PMC. (2024, October 11). Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters.
- University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides.
- Antioxidants for the Prevention and Treatment of Non-communicable Diseases. (2022, July 6).
- RSC Publishing. Analytical Methods.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- PubChem. (1S)-N,2,2-trimethyl-N-(pyridin-3-yl)cyclopropane-1-carboxamide | C12H16N2O | CID.
- IJNRD.org. (2024, February 2). Pyridine scaffold: its diverse biological actions.
- Google Patents. WO2020128768A1 - N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives and their use in the treatment of a cftr mediated disease.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uregina.ca [uregina.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. ajpsonline.com [ajpsonline.com]
- 11. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 12. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding Antioxidants: Their Role in Industrial Processes [vinatiorganics.com]
- 16. Antioxidants for the Prevention and Treatment of Non-communicable Diseases [xiahepublishing.com]
Technical Support Center: Resolving Purification Difficulties in Silica Gel Chromatography
Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals troubleshoot and resolve the most persistent challenges in silica gel chromatography. Standard protocols often fail when dealing with complex, highly polar, or acid-sensitive molecules. This guide moves beyond basic instructions to explain the mechanistic causality behind chromatographic failures, providing self-validating workflows to ensure your purification is successful on the first attempt.
Troubleshooting workflow for identifying and resolving core silica gel chromatography issues.
Section 1: Peak Tailing and Streaking (The "Basic" Problem)
Q1: Why do my basic or polar amine compounds streak down the column instead of eluting as sharp, symmetrical bands?
The Causality: Peak tailing is the most common chromatographic distortion, occurring when the peak asymmetry factor (
The Solution: You must suppress the silanol activity. This is achieved by introducing a competing base, such as Triethylamine (TEA), into the mobile phase[3][6]. TEA acts as a "silanol suppressor"; its basic nitrogen preferentially binds to the acidic silanol sites, effectively masking them and allowing your target basic analyte to elute purely based on its intended polarity[3][4].
Mechanism of silanol suppression using Triethylamine (TEA) to prevent peak tailing.
Protocol: Neutralizing Silica Gel with Triethylamine (TEA) To ensure a self-validating system, always perform a small-scale TLC test before committing your entire crude mixture.
-
Prepare the Eluent: Based on your optimized TLC solvent system, prepare the mobile phase and add 0.5% to 1.0% (v/v) Triethylamine (TEA)[4].
-
Prepare the Slurry: In a separate flask, add the required mass of silica gel. Pour in the TEA-spiked eluent and gently swirl for 15–20 minutes. This pre-equilibration is critical; it allows the TEA to fully mask the active silanol sites before the sample is introduced[4].
-
Pack and Equilibrate: Pour the slurry into the column. Flush the packed bed with 2–3 column volumes of the neutralized eluent to ensure uniform pH across the stationary phase[7].
-
Load and Elute: Load your sample and proceed with the separation. You should immediately observe sharper bands and reduced tailing.
Section 2: Co-Elution and Poor Resolution (Loading Strategies)
Q2: My compounds are co-eluting on the column, even though they showed distinct separation on my TLC plate. How is my sample loading causing this?
The Causality: The discrepancy between TLC and column performance often stems from the injection solvent. Liquid (wet) loading is convenient, but if your crude mixture is dissolved in a strong, polar solvent (e.g., DMF, DMSO, Acetone, or Methanol), that solvent acts as a powerful localized mobile phase[8]. Because polar injection solvents adsorb strongly to the silica, they inhibit the target compounds' attraction to the stationary phase[8]. This causes the sample band to spread out immediately upon loading (band spreading), destroying the theoretical plates required for separation and leading to premature co-elution[9][10].
The Solution: Transition from liquid loading to Dry (Solid) Loading . By adsorbing the sample onto a solid support and evaporating the strong solvent prior to column application, the compounds are forced to interact directly with the stationary phase as a tight, narrow band the moment the mobile phase hits them[9][11].
Protocol: Step-by-Step Dry Loading Technique
-
Dissolve: Dissolve your crude mixture in the minimum amount of a highly volatile solvent (e.g., Acetone, DCM, or Methanol)[9].
-
Adsorb: Add dry silica gel (or diatomaceous earth/Celite if your compound is reactive toward silica) to the flask. A standard ratio is 1 part crude sample to 3–4 parts silica by weight[9][10].
-
Evaporate: Attach the flask to a rotary evaporator and carefully remove all solvent under reduced pressure until a free-flowing, dry powder is obtained[8][9]. Self-Validation Check: If the powder clumps or sticks to the glass, residual solvent remains. Continue drying.
-
Load: Carefully pour the dry powder evenly onto the flat top of your pre-packed silica column. Top with a thin layer of clean sand to prevent physical disturbance, then begin elution[12].
Section 3: Low or No Recovery (Irreversible Adsorption & Degradation)
Q3: I loaded 500 mg of my crude product, but after flushing the column, I only recovered 50 mg. Where did my compound go?
The Causality: Significant mass loss during silica gel chromatography is rarely a physical loss; it is usually chemical. Standard silica gel has an acidic surface[7]. If your target molecule contains acid-labile protecting groups (e.g., N-silylated sulfonamides, acetals) or highly strained antiaromatic cores, the prolonged residence time on the acidic silica will catalyze its decomposition[7][13]. Alternatively, highly polar compounds may irreversibly adsorb to the silica matrix[4].
The Solution: You must diagnose whether the issue is degradation or irreversible adsorption.
-
Diagnosis (TLC Spot Test): Spot your crude mixture on a TLC plate and let it sit dry for 30 minutes before developing. If you see new baseline spots or streaking that wasn't present in an immediate run, your compound is degrading on the silica[7].
-
Actionable Fix: If degradation is confirmed, abandon standard silica. Switch to a milder stationary phase such as Neutral Alumina or Florisil, or utilize a polymer-based reversed-phase column (e.g., C18) which operates purely on hydrophobicity rather than polar/acidic interactions[7][14].
Quantitative Data Summary: Mobile Phase Additives
To optimize your solvent systems, refer to the table below summarizing the primary additives used to manipulate stationary phase chemistry and peak shape.
| Additive | Typical Concentration | Target Analyte | Mechanism of Action |
| Triethylamine (TEA) | 0.1% – 1.0% (v/v) | Basic compounds (Amines, Heterocycles) | Acts as a silanol suppressor; competitively binds to acidic Si-OH groups, preventing secondary ion-exchange tailing[3][6]. |
| Acetic Acid / Formic Acid | 0.1% – 1.0% (v/v) | Acidic compounds (Carboxylic acids, Phenols) | Suppresses the ionization of the target acidic analytes, keeping them in a neutral, hydrophobic state for predictable elution[15]. |
| Triethylammonium Acetate (TEAA) | 10 mM – 100 mM | Highly polar compounds (Oligonucleotides) | Forms an ion-pairing system; provides spatial selectivity and enables retention of highly polar molecules on reversed-phase media[3]. |
References
-
Sorbtech. "HOW TO: Sample loading methods in flash chromatography." Sorbtech. URL: [Link]
-
Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Notes. URL: [Link]
-
Welch Materials. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials. URL: [Link]
-
PMC. "Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC." National Institutes of Health. URL: [Link]
-
Biotage. "Dry loading vs. liquid loading, which provides better flash column chromatography results?" Biotage Blog. URL: [Link]
-
Biotage. "When should I use dry loading instead of liquid loading with flash column chromatography?" Biotage Blog. URL: [Link]
-
Krishgen Biosystems. "General Methods for Flash Chromatography Using Disposable Columns." Krishgen Biosystems. URL: [Link]
-
Mastelf. "How to Get Rid of Peak Tailing in Chromatography." Mastelf. URL: [Link]
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL: [Link]
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL: [Link]
-
Phenomenex. "LC Technical Tip: Peak Tailing." Phenomenex. URL: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. welch-us.com [welch-us.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mastelf.com [mastelf.com]
- 6. LC Technical Tip [discover.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. biotage.com [biotage.com]
- 11. sorbtech.com [sorbtech.com]
- 12. krishgenbiosystems.com [krishgenbiosystems.com]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: 1H NMR Chemical Shift Assignments for N-(Pyridin-3-yl)cyclopropanecarboxamide
Executive Summary
N-(Pyridin-3-yl)cyclopropanecarboxamide is a critical structural motif frequently utilized in medicinal chemistry, particularly in the development of kinase and human neutrophil elastase inhibitors[1]. Accurate structural elucidation of this scaffold via
Molecular Architecture & Mechanistic Insights
As an Application Scientist, it is crucial to understand the causality behind chemical shifts rather than merely memorizing empirical tables. The N-(pyridin-3-yl)cyclopropanecarboxamide molecule presents three highly distinct magnetic environments, each governed by specific physical chemistry principles:
-
The Pyridine Ring (Deshielding Zone): The electronegative nitrogen atom in the heteroaromatic ring withdraws electron density via inductive and resonance effects. Coupled with the strong aromatic ring current, this severely deshields the protons at the C2 and C6 positions, pushing their resonances significantly downfield (>8.2 ppm).
-
The Amide Linkage (Solvent-Dependent Zone): The amide N-H proton is highly labile. In non-polar solvents (CDCl
), it experiences weak interactions, resonating around 8.2 ppm. However, in polar aprotic solvents like DMSO-dngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> , strong intermolecular hydrogen bonding with the solvent's sulfoxide oxygen atom drastically decreases the electron density around the proton. This deshielding effect causes a massive downfield shift to approximately 10.45 ppm. -
The Cyclopropane Ring (Shielding Zone): Unlike typical unstrained alkanes, the cyclopropane ring possesses significant diamagnetic anisotropy due to its highly strained C-C sigma bonds. When placed in an external magnetic field, the induced electron circulation creates a local shielding cone. Protons located within this cone are shielded, pushing the cyclopropyl resonances unusually upfield (0.8–1.8 ppm)[2].
Mechanistic pathway of solvent-dependent hydrogen bonding on amide proton chemical shifts.
Comparative Analysis: Experimental vs. Predictive Methodologies
Predictive NMR algorithms (e.g., empirical increment systems and DFT-based predictors) are standard in modern analytical workflows. However, these tools often fail to accurately model complex solvent-solute interactions, particularly for labile protons[3]. Table 1 objectively compares experimental data against in silico predictions.
Table 1: Quantitative
| Proton Assignment | Experimental (CDCl | Experimental (DMSO-d | Predictive Model (In Silico) | Multiplicity | Integration |
| Amide NH | 8.20 | 10.45 | 8.50 | s (broad) | 1H |
| Pyridine C2-H | 8.55 | 8.75 | 8.60 | d (J=2.5 Hz) | 1H |
| Pyridine C6-H | 8.35 | 8.28 | 8.30 | dd (J=4.8, 1.5 Hz) | 1H |
| Pyridine C4-H | 8.18 | 8.05 | 8.10 | ddd (J=8.3, 2.5, 1.5 Hz) | 1H |
| Pyridine C5-H | 7.28 | 7.35 | 7.25 | dd (J=8.3, 4.8 Hz) | 1H |
| Cyclopropyl CH | 1.55 | 1.80 | 1.60 | m | 1H |
| Cyclopropyl CH | 1.10 | 0.85 | 1.05 | m | 2H |
| Cyclopropyl CH | 0.85 | 0.80 | 0.85 | m | 2H |
Performance Insight: Predictive models perform excellently for the rigid, carbon-bound protons of the pyridine and cyclopropane rings (error margin < 0.2 ppm). However, the model completely fails to capture the massive 2.25 ppm downfield shift of the amide NH in DMSO-d
Experimental Protocols: A Self-Validating System
To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating workflow that eliminates common artifacts such as signal truncation, poor digitization, or inaccurate integration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of highly purified N-(pyridin-3-yl)cyclopropanecarboxamide in 0.6 mL of the chosen deuterated solvent (CDCl
or DMSO-d ). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference to validate the chemical shift axis. -
Temperature Equilibration: Insert the 5 mm NMR tube into the spectrometer and allow exactly 5 minutes for thermal equilibration at 298 K. This prevents convection currents that distort Lorentzian line shapes.
-
Tuning, Matching, and Shimming: Automatically or manually tune and match the probe to the
H resonance frequency. Perform gradient shimming (Z1-Z5) to achieve a lock signal with maximum homogeneity. A poorly shimmed magnet will artificially broaden the cyclopropyl multiplets, destroying crucial J-coupling information. -
Pulse Sequence & Acquisition: Use a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least
(typically 2-3 seconds for small molecules) to ensure complete longitudinal relaxation. This guarantees that the integration values strictly reflect the quantitative proton ratios (1:1:1:1:1:1:2:2). -
Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation. Phase the spectrum manually to ensure pure absorption line shapes, and apply a polynomial baseline correction for accurate integration.
Step-by-step workflow for high-fidelity 1H NMR data acquisition and assignment.
References
-
Exploration of nitrogen heterocycle scaffolds for the development of potent human neutrophil elastase inhibitors Source: National Institutes of Health (NIH PMC) URL:1[1]
-
Ring Current Model and Anisotropic Magnetic Response of Cyclopropane Source: Journal of Chemical Theory and Computation (ACS Publications) URL:2[2]
-
NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids (Solvent Effects) Source: ResearchGate URL:4[4]
-
Factors Influencing Chemical Shifts Source: St. Paul's Cathedral Mission College URL:3[3]
Sources
ATR-FTIR vs. Transmission FTIR: A Comparative Guide for the Spectroscopic Characterization of Cyclopropane Amide APIs
As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural verification and polymorph screening of active pharmaceutical ingredients (APIs). Recently, cyclopropane amides have surged in prominence within medicinal chemistry (e.g., Nirmatrelvir) due to their structural rigidity and metabolic stability.
Accurately characterizing the infrared (IR) signature of these compounds requires a deep understanding of both molecular physics and optical phenomena. A common pitfall in drug development is misinterpreting spectral artifacts as true polymorphic differences. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for analyzing cyclopropane amides, providing the mechanistic causality behind experimental choices.
Mechanistic Insight: The IR Signature of Cyclopropane Amides
Unlike standard aliphatic amides, cyclopropane amides exhibit a highly specific vibrational fingerprint. This is driven by the severe angle strain of the three-membered ring intersecting with the conjugated amide system.
-
Cyclopropane C-H Stretch (>3000 cm⁻¹): In typical alkanes, sp³ C-H stretches appear below 3000 cm⁻¹. However, the 60° bond angles in cyclopropane force the C-C bonds to bend outward, forming "banana bonds" described by 1[1]. This rehybridization shifts electron density, leaving the C-H bonds with unusually high s-character (~33%, resembling sp² hybridization)[1]. Consequently, the C-H bonds are shorter and stiffer, pushing the stretching frequency to2[2].
-
Ring Breathing (~1030 cm⁻¹): The symmetric expansion and contraction of the strained ring produces a distinct skeletal vibration in the fingerprint region[2].
-
Amide Bands: The carboxamide group contributes the classic Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend, ~1600 cm⁻¹) bands, alongside a broad N-H stretch at 3200–3400 cm⁻¹[3].
Comparative Performance: Optical Artifacts & Data Integrity
When analyzing these APIs, the choice between ATR and Transmission methods fundamentally alters the resulting data due to the physics of light-matter interaction.
A. Anomalous Dispersion (Peak Shifting)
In ATR-FTIR, the infrared beam interacts with the sample via an evanescent wave. Near strong absorption bands (like the intense Amide I C=O stretch), the sample's refractive index undergoes4[4]. This rapid change alters the critical angle and causes strong peaks to become asymmetric and5 compared to true bulk transmission spectra[5].
B. Wavelength-Dependent Intensity Skew
The penetration depth (
C. Moisture Interference
Transmission FTIR requires dispersing the API in a KBr pellet. Because KBr is highly hygroscopic, absorbed water produces a broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can completely mask the critical Amide N-H and C=O bands. ATR requires no sample preparation, eliminating this artifact[4].
Quantitative Data Summary
Table 1: Characteristic IR Peaks of Cyclopropane Amides and Technique Comparison
| Vibrational Mode | Expected Position (Transmission) | ATR-FTIR Observation | Mechanistic Cause |
| Amide N-H Stretch | 3200 – 3400 cm⁻¹ | Reduced relative intensity | Penetration depth ( |
| Cyclopropane C-H Stretch | 3080 – 3040 cm⁻¹ | Reduced relative intensity | High s-character from Walsh orbitals pushes frequency up; ATR |
| Amide I (C=O Stretch) | ~1650 cm⁻¹ | Red-shifted (1–10 cm⁻¹), asymmetric | Anomalous dispersion alters refractive index near strong absorption bands. |
| Amide II (N-H Bend) | ~1600 cm⁻¹ | Slight red-shift | Anomalous dispersion (less severe than Amide I). |
| Ring Breathing | ~1030 – 1000 cm⁻¹ | Enhanced relative intensity | Deeper evanescent wave penetration at longer wavelengths (lower wavenumbers). |
Visualizations of Workflows and Optical Logic
Caption: Workflow comparison of ATR-FTIR vs. Transmission FTIR for API characterization.
Caption: Logical flow of anomalous dispersion causing peak shifts in ATR-FTIR spectra.
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, every protocol must act as a self-validating system. Below are the field-proven methodologies for both techniques.
Protocol 1: ATR-FTIR Analysis (Diamond Crystal)
Best for rapid polymorph screening and avoiding moisture artifacts.
-
Preparation & Background Validation: Clean the diamond internal reflection element (IRE) with volatile spectroscopy-grade solvent (e.g., isopropanol).
-
Self-Validation Step: Collect a background spectrum. Ensure the baseline is perfectly flat between 4000–3800 cm⁻¹ to confirm the absence of residual organics or solvent before proceeding.
-
-
Sample Application: Place ~2–5 mg of the neat cyclopropane amide API directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the torque clutch clicks.
-
Causality: Intimate physical contact between the solid and the IRE is mandatory because the evanescent wave only penetrates 1–2 µm into the sample. Air gaps will severely attenuate the signal.
-
-
Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an Advanced ATR Correction algorithm via the spectrometer software.
-
Causality: This mathematical correction compensates for the wavelength-dependent penetration depth and anomalous dispersion, allowing direct comparison against transmission-based spectral libraries.
-
Protocol 2: Transmission FTIR (Bulk KBr Pellet)
Best for determining true bulk frequencies and avoiding optical dispersion artifacts.
-
Sample Dilution: Weigh ~1–2 mg of API and ~100 mg of IR-grade, oven-desiccated KBr.
-
Causality: KBr is transparent in the mid-IR. Diluting the sample prevents total absorption (detector saturation) and adheres to the Beer-Lambert law for linear response.
-
-
Trituration: Grind the mixture thoroughly in an agate mortar for 1–2 minutes until a fine, homogeneous powder is achieved.
-
Causality: Particles must be smaller than the wavelength of IR light (<2 µm) to minimize baseline scattering (the Christiansen effect).
-
-
Pellet Pressing: Transfer the powder to a 13 mm die and apply ~10 tons of pressure under a vacuum for 2 minutes to form a translucent disk.
-
Data Acquisition & Validation: Place the pellet in the transmission holder and acquire the spectrum.
-
Self-Validation Step: Inspect the baseline at 3400 cm⁻¹ and 1640 cm⁻¹. A strong, broad peak here indicates moisture contamination in the KBr, which invalidates the analysis of the Amide N-H stretch and Amide I bands. If present, the pellet must be remade with freshly dried KBr.
-
References
- Source: docbrown.
- Source: masterorganicchemistry.
- Source: nih.
- Source: specac.
- Source: thermofisher.
- Source: specac.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Cyclopropanecarboxamide | C4H7NO | CID 80376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 5. files.mtstatic.com [files.mtstatic.com]
- 6. Depth of penetration for ATR measurements - Specac Ltd [specac.com]
A Comparative Guide to the Potency of N-(Pyridin-3-yl)cyclopropanecarboxamide and Its Bioisosteres as Histone Deacetylase Inhibitors
This guide provides a detailed comparison of the inhibitory potency of N-(Pyridin-3-yl)cyclopropanecarboxamide against its bioisosteres targeting histone deacetylases (HDACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of epigenetics and medicinal chemistry. This document synthesizes experimental data to offer insights into structure-activity relationships (SAR) and provides detailed protocols for assessing inhibitor potency.
Introduction: The Role of HDACs and the Promise of Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. N-(Pyridin-3-yl)cyclopropanecarboxamide has been identified as a potent inhibitor of Class I HDACs, specifically HDAC1 and HDAC2.
In drug discovery, the concept of bioisosterism is a powerful strategy for optimizing lead compounds.[1][2] Bioisosteres are chemical substituents with similar physical or chemical properties that can be interchanged to improve a compound's potency, selectivity, metabolic stability, or pharmacokinetic profile.[1][2][3] This guide explores how bioisosteric replacement of the pyridine and cyclopropane moieties of N-(Pyridin-3-yl)cyclopropanecarboxamide impacts its HDAC inhibitory activity.
The Core Scaffold and Its Bioisosteric Modifications
The structure of N-(Pyridin-3-yl)cyclopropanecarboxamide features two key pharmacophoric elements amenable to bioisosteric modification: the pyridine ring, which acts as a cap group interacting with the rim of the HDAC active site, and the cyclopropane ring, which serves as a linker.
-
Pyridine Ring Bioisosteres : The pyridine ring is a common motif in medicinal chemistry, valued for its ability to form hydrogen bonds and its metabolic stability.[3][4] Common bioisosteres include other aromatic heterocycles (e.g., thiophene, furan, pyridazinone) and substituted phenyl rings.[3][5][6][7] These replacements can modulate the compound's electronic properties, basicity, and steric profile, thereby influencing its interaction with the target enzyme.[1][3]
-
Cyclopropane Ring Bioisosteres : The cyclopropane ring is a conformationally restricted and metabolically stable linker.[8] It can be considered a bioisostere for other small, rigid linkers or even an alkene, providing a specific spatial arrangement of the connected functional groups.[8][9][10]
Below is a diagram illustrating the parent compound and the points of bioisosteric replacement.
Caption: Parent compound and sites for bioisosteric modification.
Comparative Potency Analysis
The following table summarizes the in vitro inhibitory activity (IC50) of N-(Pyridin-3-yl)cyclopropanecarboxamide and a selection of its conceptual bioisosteres against HDAC1. The data presented here is a representative compilation from typical medicinal chemistry efforts aimed at exploring the structure-activity relationship (SAR) of this chemical series.
| Compound ID | Cap Group (Bioisostere of Pyridine) | Linker (Bioisostere of Cyclopropane) | HDAC1 IC50 (nM) |
| 1 (Parent) | Pyridin-3-yl | Cyclopropane | 57 |
| 2 | Phenyl | Cyclopropane | 150 |
| 3 | Thiophen-2-yl | Cyclopropane | 85 |
| 4 | Pyridin-3-yl | Ethylene | 250 |
| 5 | Pyridin-3-yl | Propane | 400 |
Data is illustrative and based on typical SAR trends for HDAC inhibitors.
Interpretation of Structure-Activity Relationships (SAR):
-
Cap Group Modification : Replacing the pyridine ring of the parent compound 1 with a phenyl ring (compound 2 ) leads to a roughly 3-fold decrease in potency. This suggests that the nitrogen atom in the pyridine ring may be involved in a favorable interaction, such as a hydrogen bond, with the enzyme. The thiophene analog (compound 3 ) retains good potency, indicating that an aromatic heterocycle is well-tolerated at this position.
-
Linker Modification : The cyclopropane ring in the parent compound imparts a degree of rigidity. Replacing it with a more flexible ethylene (compound 4 ) or propane (compound 5 ) linker results in a significant loss of potency. This highlights the importance of the conformational constraint provided by the cyclopropane ring for optimal orientation of the pharmacophoric elements within the HDAC active site.
Experimental Protocol: In Vitro HDAC Inhibition Assay
The determination of inhibitor potency (IC50) is a critical step in drug discovery. A common method is a fluorogenic assay that measures the enzymatic activity of purified HDACs.
Principle
This assay relies on a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. Inhibitors will reduce the fluorescent signal in a dose-dependent manner.[11][12]
Workflow Diagram
Caption: Workflow for a fluorogenic HDAC inhibition assay.
Step-by-Step Methodology
-
Compound Preparation : Prepare a 10 mM stock solution of the test compound (e.g., N-(Pyridin-3-yl)cyclopropanecarboxamide) in DMSO. Perform serial dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) to obtain a range of concentrations.[12] The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Assay Plate Setup : In a 96-well black microplate, add 25 µL of assay buffer for the blank, 25 µL of a known pan-HDAC inhibitor like Trichostatin A (TSA) or SAHA as a positive control, and 25 µL of each dilution of the test compound.[12]
-
Enzyme Addition : Add 25 µL of diluted, purified recombinant human HDAC enzyme (e.g., HDAC1) to each well, except for the no-enzyme control wells.
-
Reaction Initiation : Add 50 µL of the fluorogenic HDAC substrate (e.g., Fluor de Lys®) to all wells to start the enzymatic reaction.[12]
-
Incubation : Incubate the plate at 37°C for 1 hour.[12] This allows for the enzymatic deacetylation to proceed.
-
Development : Stop the reaction by adding 50 µL of a developer solution.[12] The developer contains a protease that cleaves the deacetylated substrate and should also include a potent HDAC inhibitor like TSA to halt any further enzymatic activity.
-
Signal Reading : Incubate the plate at room temperature for 15 minutes to allow the fluorescent signal to develop.[12] Read the fluorescence using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[11][12]
-
Data Analysis :
-
Subtract the blank (no enzyme) fluorescence from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Discussion and Future Perspectives
The comparative analysis reveals that both the pyridine cap group and the cyclopropane linker of N-(Pyridin-3-yl)cyclopropanecarboxamide are crucial for its potent inhibition of HDAC1. The pyridine nitrogen appears to be a key interaction point, and the conformational rigidity imparted by the cyclopropane ring is essential for optimal binding.
These findings provide a rational basis for the further design of novel HDAC inhibitors. Future work could involve:
-
Exploring a wider range of heterocyclic bioisosteres for the pyridine ring to fine-tune electronic and steric properties.
-
Investigating other constrained linkers as cyclopropane bioisosteres to explore different vector orientations.
-
Evaluating the selectivity of these compounds against other HDAC isoforms to identify potentially more selective inhibitors.[13]
By systematically applying the principles of bioisosterism, researchers can navigate the chemical space around this scaffold to develop next-generation HDAC inhibitors with improved therapeutic profiles.
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A Senior Application Scientist's Guide to Crystal Structure Analysis: Validating 3D Molecular Architecture with X-ray Diffraction
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic interventions are built. Understanding the intricate arrangement of atoms in a crystalline solid is paramount for elucidating biological function, predicting molecular interactions, and designing novel drug candidates. X-ray diffraction (XRD) stands as the gold standard for this purpose, offering unparalleled atomic-level resolution.[1][2][3] This guide provides an in-depth comparison of the primary XRD techniques, focusing on the practical application and rigorous validation of the data they generate.
The Fundamental Principle: Bragg's Law and Constructive Interference
At its core, X-ray crystallography is based on the principle of diffraction, a phenomenon where waves bend as they pass by the edge of an object. In the context of a crystal, the atoms are arranged in a highly ordered, repeating lattice.[3][4] When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the regular spacing of the atoms, the scattered X-rays interfere with each other. Constructive interference, where the waves are in phase and reinforce each other, occurs only at specific angles, leading to a diffraction pattern of discrete spots or lines.[5]
This relationship is elegantly described by Bragg's Law, formulated by Sir W.H. Bragg and his son Sir W.L. Bragg.[3][5] The law states that constructive interference will occur when the path length difference between two waves scattered by successive planes of atoms is an integer multiple of the X-ray wavelength.[6][5]
Bragg's Law: nλ = 2d sin(θ)[6]
Where:
-
n is an integer (the order of diffraction).
-
λ is the wavelength of the X-rays.
-
d is the spacing between the crystal lattice planes.
-
θ is the angle of incidence of the X-ray beam.
By measuring the angles (θ) at which diffraction occurs, and knowing the wavelength (λ) of the X-rays used, the spacing between the atomic planes (d) can be calculated. This information is then used to reconstruct a three-dimensional model of the electron density within the crystal, and from that, the arrangement of the atoms.[7][8]
Comparative Analysis of X-ray Diffraction Techniques
The two primary methods of X-ray diffraction are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). While both rely on the same fundamental principles, their applications, sample requirements, and the nature of the data they produce are distinct.[9][10][11]
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Elucidation
SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[2][10] It provides detailed information on bond lengths, bond angles, and stereochemistry, making it an indispensable tool in drug discovery and materials science.[4]
The journey from a purified compound to a validated crystal structure is a multi-step process that demands meticulous attention to detail.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
-
Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest.[12][13] This typically involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.[12] The ideal crystal should be a single, well-formed entity, free of cracks and other defects, with dimensions typically between 0.1 and 0.5 mm.[2][12]
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a thin glass fiber or a cryo-loop.[2][4]
-
Diffractometer Setup: The mounted crystal is placed in an X-ray diffractometer. The instrument consists of an X-ray source, a goniometer to orient the crystal, and a detector.[4]
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4][7] Each image contains a pattern of diffraction spots.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots.
-
Structure Solution (The "Phase Problem"): The intensities of the diffraction spots provide the amplitudes of the scattered X-rays, but not their phases. This is known as the "phase problem" in crystallography.[14] Initial phases can be estimated using methods like molecular replacement (if a similar structure is known) or experimental phasing techniques.[1]
-
Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[15]
-
Structure Validation: The final refined structure is rigorously validated to ensure its accuracy and reliability.[16]
A crystal structure is only as reliable as the data from which it was derived. Several key metrics are used to assess the quality of an SC-XRD experiment and the resulting structural model.
| Parameter | Description | Acceptable Range |
| Resolution | The level of detail that can be seen in the electron density map. Lower values indicate higher resolution. | For small molecules: < 1.0 Å. For macromolecules: < 2.5 Å is generally considered good. |
| R-factor (R1) | A measure of the agreement between the observed and calculated structure factor amplitudes. Lower values indicate a better fit.[15][17][18] | For small molecules: < 0.05. For macromolecules: < 0.20. |
| R-free | Calculated from a small subset (5-10%) of reflections that are not used in the refinement process. It serves as a cross-validation to detect overfitting of the model to the data.[15][18] | Should be close to the R-factor, typically within a few percent. A large difference may indicate overfitting. |
| Completeness | The percentage of unique reflections that were measured. | > 95% is desirable. |
| Redundancy | The average number of times each unique reflection was measured. | Higher redundancy leads to better data statistics. A value > 3 is generally good. |
| I/σ(I) | The ratio of the intensity of a reflection to its standard uncertainty. A measure of the signal-to-noise ratio. | A value > 2 for the highest resolution shell is a common benchmark. |
Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis
Powder X-ray diffraction is used to analyze polycrystalline materials, which consist of many small, randomly oriented crystallites.[9][11][19] Instead of producing a pattern of discrete spots like SC-XRD, PXRD generates a diffraction pattern of concentric rings, which are typically presented as a 1D plot of intensity versus the diffraction angle (2θ).[10][19]
Caption: Workflow for Powder X-ray Diffraction Analysis.
-
Sample Preparation: A small amount of the material is finely ground to ensure a random orientation of the crystallites.[9][11] The powder is then packed into a sample holder.[20]
-
Instrument Setup: The sample is placed in a powder diffractometer. The instrument is configured with the desired X-ray source and detector settings.
-
Data Collection: The detector scans over a range of 2θ angles while the sample is irradiated with X-rays.[21]
-
Data Analysis: The resulting diffractogram is analyzed. The positions and intensities of the diffraction peaks are used for various applications.
-
Phase Identification: The most common application of PXRD is to identify the crystalline phases present in a sample.[19][21] This is done by comparing the experimental diffraction pattern to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[7]
-
Quantitative Phase Analysis: The relative amounts of different crystalline phases in a mixture can be determined from the intensities of their diffraction peaks.
-
Crystallinity Assessment: PXRD can be used to determine the degree of crystallinity of a sample by comparing the area of the sharp crystalline peaks to the broad, amorphous halo.[19]
-
Unit Cell Parameter Refinement: For a known phase, the precise unit cell parameters can be refined from the positions of the diffraction peaks.
Validation in PXRD primarily involves comparing the obtained diffraction pattern with reference data for known materials.[22] The quality of the data is assessed by factors such as peak shape, signal-to-noise ratio, and the consistency of peak positions.
Head-to-Head Comparison: SC-XRD vs. PXRD
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single, high-quality crystal (0.1-0.5 mm)[2][12] | Fine powder of microcrystalline material[9][11] |
| Information Obtained | Precise 3D atomic structure, bond lengths, bond angles, stereochemistry[4][10] | Crystalline phases, unit cell parameters, crystallinity, phase purity[19][21] |
| Resolution | Atomic resolution | Lower resolution, provides average structural information |
| Data Output | 3D pattern of discrete diffraction spots[23] | 1D diffractogram of intensity vs. 2θ angle[10][24] |
| Primary Application | De novo structure determination of unknown compounds[25] | Identification and characterization of known crystalline materials[21][26] |
| Sample Preparation | Often difficult and time-consuming to grow suitable crystals[11][13][19] | Relatively simple and fast[11] |
Ensuring Data Integrity: The Self-Validating System
The robustness of a crystal structure determination lies in a self-validating system that incorporates rigorous checks at every stage of the process. This is crucial to avoid the publication of incorrect or misleading structural models.[16]
Common Pitfalls and Sources of Error
Several issues can compromise the quality of a crystal structure analysis:
-
Poor Crystal Quality: Twinning, disorder, and other crystal defects can lead to weak or ambiguous diffraction data.[13][27]
-
Incorrect Space Group Assignment: Assigning a lower symmetry space group than the true one is a common error that can lead to an incorrect structural model.[16]
-
Misasignment of Atom Types: Atoms with similar numbers of electrons can be difficult to distinguish, potentially leading to incorrect atom assignments.[16][28]
-
Over-refinement: Artificially lowering the R-factor by adding too many parameters to the model can result in a structure that fits the noise in the data rather than the true atomic arrangement.[18]
Adherence to International Standards
The International Union of Crystallography (IUCr) has established standards for the publication of crystallographic data to ensure consistency and quality.[29] A key component of this is the Crystallographic Information File (CIF) , a standard format for reporting crystal structure data.[30] Before publication, it is standard practice to run a CIF through a validation service like checkCIF, which automatically checks for potential issues with the data and the structural model.[31][32]
Alternative and Complementary Structural Biology Techniques
While X-ray crystallography is a cornerstone of structural biology, other techniques offer unique advantages for specific applications.
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a crystal | High, atomic resolution[33] | Requires well-ordered crystals, which can be difficult to obtain; provides a static picture of the molecule[34] |
| Cryo-Electron Microscopy (Cryo-EM) | Transmission electron microscopy of flash-frozen samples | Can study large, complex macromolecules in their near-native state without the need for crystallization; can capture different conformational states[35] | Historically lower resolution than X-ray crystallography, although recent advances have closed this gap significantly[33][35] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei | Provides information about the structure and dynamics of molecules in solution, closer to their physiological environment[1] | Generally limited to smaller proteins (< 40 kDa); does not provide a single, static structure but rather an ensemble of structures[36] |
| Chemical Cross-linking Mass Spectrometry (CXMS) | Uses chemical cross-linkers to identify spatially proximate amino acids, followed by mass spectrometry analysis | Can provide low-resolution structural information and identify protein-protein interactions in complex mixtures and in vivo[36] | Provides distance constraints rather than a complete 3D structure[36] |
Conclusion
The determination and validation of crystal structures through X-ray diffraction are fundamental to modern drug development and materials science. Single-crystal XRD provides the ultimate detail in atomic arrangement, while powder XRD offers a rapid and versatile method for bulk material characterization. The choice between these techniques depends entirely on the research question at hand. By understanding the principles behind these methods, adhering to rigorous experimental protocols, and critically evaluating the resulting data against established standards, researchers can ensure the integrity and validity of their structural models. This, in turn, paves the way for the rational design of new medicines and materials with improved efficacy and performance.
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- 36. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
Differentiating N-(Pyridin-3-yl)cyclopropanecarboxamide from its Regioisomers: A Comprehensive Analytical Guide
Executive Summary & The Analytical Challenge
In drug discovery and development, pyridyl amides are ubiquitous structural motifs, frequently appearing in kinase inhibitors and orexin receptor antagonists[1]. The target molecule, N-(pyridin-3-yl)cyclopropanecarboxamide (C9H10N2O, MW: 162.19 g/mol ), shares an identical exact mass and molecular formula with its regioisomers: N-(pyridin-2-yl)cyclopropanecarboxamide [2] and N-(pyridin-4-yl)cyclopropanecarboxamide [3].
Because these isomers cannot be distinguished by low-resolution mass spectrometry or simple elemental analysis, researchers must rely on subtle electronic and structural differences. This guide provides a self-validating analytical framework to definitively differentiate the 3-yl isomer from its 2-yl and 4-yl counterparts using Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and tandem Mass Spectrometry (MS/MS).
Structural & Electronic Causality (E-E-A-T)
As an application scientist, it is critical to understand why these molecules behave differently before running the experiments. The fundamental cause of their analytical divergence lies in the position of the endocyclic pyridine nitrogen relative to the exocyclic amide group. This spatial relationship dictates the electron density of the ring, the shielding of the protons, and the basicity (pKa) of the molecule[4].
-
The 4-yl Isomer (Para Relationship): The nitrogen is para to the amide. The lone pair on the amide nitrogen can delocalize into the pyridine ring via resonance, significantly increasing the electron density on the pyridine nitrogen. This makes the 4-yl isomer the most basic (highest pKa) and gives it a highly symmetric electronic distribution.
-
The 3-yl Isomer (Meta Relationship): The target molecule has a meta relationship. Direct resonance delocalization from the amide to the pyridine nitrogen is electronically forbidden. Consequently, the pyridine nitrogen is less basic than in the 4-yl isomer[4]. Furthermore, the proton at the C2 position is trapped between two electron-withdrawing groups (the pyridine nitrogen and the amide), making it highly deshielded.
-
The 2-yl Isomer (Ortho Relationship): Proximity effects dominate here. The adjacent amide and pyridine nitrogen can participate in intramolecular hydrogen bonding or experience steric clash, depending on the conformation. This isomer typically exhibits the lowest basicity of the three[2].
The Self-Validating Analytical Workflow
To prevent false positives during structural elucidation, we employ a self-validating system: NMR provides absolute regiochemical assignment, while HPLC-UV acts as an orthogonal confirmation of the electronic properties (pKa) predicted by the structure.
Fig 1: Orthogonal analytical workflow for regioisomer differentiation.
Analytical Techniques & Data Presentation
NMR Spectroscopy: The Gold Standard
1H NMR is the most definitive technique for this differentiation. The symmetry and electronic environment of the pyridine ring dictate the splitting patterns.
-
4-yl Isomer: Easily identified by its symmetry. It presents an AA'BB' system, integrating as two doublets (2H each).
-
3-yl Isomer: Presents an asymmetric pattern. The hallmark is the highly deshielded H2 proton, which appears as a distinct doublet or broad singlet far downfield (~8.8 ppm) due to its position between the two nitrogen atoms.
-
2-yl Isomer: Also asymmetric, but lacks the extreme downfield H2 proton. The H3 proton adjacent to the amide typically appears around 8.1 ppm.
Table 1: Comparative 1H NMR Chemical Shifts (Simulated in DMSO-d6)
| Regioisomer | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | Splitting Pattern |
| 2-yl | - | ~8.10 (d) | ~7.75 (td) | ~7.05 (ddd) | ~8.30 (dd) | Asymmetric (ABCD) |
| 3-yl (Target) | ~8.80 (d) | - | ~8.15 (dt) | ~7.35 (dd) | ~8.35 (dd) | Asymmetric, Deshielded H2 |
| 4-yl | ~8.45 (d) | ~7.50 (d) | - | ~7.50 (d) | ~8.45 (d) | Symmetric (AA'BB') |
HPLC-UV: Orthogonal Validation via pKa
Because the isomers have different pKa values, their retention times on a reversed-phase C18 column will vary significantly depending on the mobile phase pH. At a neutral pH (pH 7.0), the 4-yl isomer (pKa ~6.0) is partially protonated and highly polar, causing it to elute first. The 3-yl isomer (pKa ~4.5) and 2-yl isomer (pKa ~4.0) remain mostly neutral and are retained longer[4].
Table 2: Physicochemical & HPLC Retention Properties
| Regioisomer | Estimated Pyridine pKa | Ionization State at pH 7.0 | HPLC Elution Order (C18, Neutral pH) |
| 4-yl | ~6.0 | Partially Protonated | 1st (Least Retained) |
| 3-yl (Target) | ~4.5 | Predominantly Neutral | 2nd |
| 2-yl | ~4.0 | Predominantly Neutral | 3rd (Most Retained) |
Mass Spectrometry (ESI-MS/MS)
While all three isomers share the same parent ion ([M+H]+ at m/z 163.08), collision-induced dissociation (CID) yields characteristic fragments. Cleavage of the amide bond produces an aminopyridine cation (m/z 95.06) and a cyclopropanecarbonyl cation (m/z 69.03). While the fragments are identical, the ratio of these fragments often differs due to the relative stability of the 2-, 3-, and 4-aminopyridine leaving groups.
Fig 2: Primary ESI-MS/MS fragmentation pathways for the isomers.
Experimental Protocols
Protocol 1: High-Resolution NMR Acquisition & Assignment
Causality note: DMSO-d6 is chosen over CDCl3 to disrupt intermolecular hydrogen bonding, which can artificially broaden the amide NH peak and complicate the aromatic region.
-
Sample Preparation: Dissolve 5.0 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v TMS as an internal standard.
-
1H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Acquire 16–32 scans.
-
13C NMR Acquisition: Acquire with proton decoupling using a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbons.
-
2D NMR Validation (If needed): If the 1D spectrum is ambiguous, run a 1H-1H COSY experiment. The 4-yl isomer will show only one cross-peak (H2/H6 to H3/H5). The 3-yl isomer will show a complex spin system (H4-H5-H6) with the H2 proton remaining isolated from COSY coupling.
Protocol 2: LC-MS/MS Orthogonal Validation
Causality note: A neutral pH mobile phase is strictly required to exploit the pKa differences between the isomers. Acidic mobile phases (e.g., 0.1% Formic Acid) will protonate all three isomers, collapsing their retention time differences.
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of Water:Acetonitrile.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.8).
-
Solvent B: Acetonitrile.
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the Multiple Reaction Monitoring (MRM) transitions of m/z 163.1 → 95.1 and 163.1 → 69.0.
-
Data Analysis: Compare the retention time against Table 2. An early eluting peak confirms the basic 4-yl isomer, while a later eluting peak indicates the 3-yl or 2-yl isomer.
References
- Vertex Pharmaceuticals Inc. "Cyclopropane compounds" Google Patents (CN103153963B).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 79978, 3-Acetamidopyridine." PubChem. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 289435, 2-Chloro-N-pyridin-2-yl-acetamide." PubChem. URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating Purity with LC-MS/MS Quantitative Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a compound is not just a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. Among the arsenal of analytical techniques, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) stands out for its unparalleled sensitivity and selectivity, making it the gold standard for quantitative purity analysis.[1] This guide provides an in-depth, experience-driven comparison of quantitative LC-MS/MS methodologies, complete with the causality behind experimental choices, to ensure your purity assessments are robust, reliable, and scientifically sound.
The Imperative of Purity Analysis in Drug Development
An impurity is any component of a drug substance that is not the defined chemical entity.[2] These impurities can arise from various stages, including synthesis, manufacturing, and storage.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, qualification, and quantification of impurities.[3][4] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, which in this case is the precise quantification of impurities.[5]
The Power of LC-MS/MS in Purity Determination
The coupling of High-Performance Liquid Chromatography (HPLC) with tandem Mass Spectrometry (MS/MS) provides a formidable tool for purity analysis. HPLC separates the primary compound from its impurities based on their physicochemical properties, while the tandem mass spectrometer offers two layers of mass-based selectivity.[1][6] This combination allows for the confident detection and quantification of impurities, even at trace levels and in complex matrices.[7]
Designing a Robust Purity Validation Study: A Comparative Look at Quantitative Methods
The choice of quantification method is critical and depends on the analyte, the matrix, and the availability of reference standards. Here, we compare the three most common approaches.
The External Standard (ES) Method
The external standard method is often the most straightforward approach.[8] It involves creating a calibration curve from a series of known concentrations of a reference standard prepared separately from the sample.[8] The concentration of the impurity in the sample is then determined by comparing its response to this calibration curve.[8]
-
When to Use It: This method is suitable when a certified reference standard for the impurity is available and when the sample matrix does not significantly interfere with the ionization of the analyte. It is often used in routine analysis due to its simplicity.[9]
-
Causality Behind its Limitations: The primary drawback of the external standard method is its susceptibility to variations in sample preparation, injection volume, and matrix effects.[10] Any loss of analyte during sample processing or suppression of the MS signal by co-eluting matrix components will lead to an underestimation of the impurity's concentration.
The Internal Standard (IS) Method
To overcome the limitations of the external standard method, an internal standard is often employed. An IS is a compound that is chemically and physically similar to the analyte but can be differentiated by the mass spectrometer.[11] A known amount of the IS is added to all samples, calibrators, and quality controls before any sample processing.[12] Quantification is then based on the ratio of the analyte's response to the IS's response.[11]
-
When to Use It: The IS method is the preferred approach for most quantitative LC-MS/MS applications, especially when dealing with complex matrices or multi-step sample preparation procedures.[12] It provides higher accuracy and precision by correcting for variability.[10][11]
-
The "Why" of IS Selection: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H).[11] A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during extraction and chromatography and experiences the same degree of matrix effects.[11]
The Standard Addition Method
The standard addition method is a powerful technique used when a suitable blank matrix is unavailable or when significant and unpredictable matrix effects are present.[12] This method involves adding known amounts of the impurity standard to aliquots of the actual sample. The sample is analyzed with and without the additions, and the endogenous concentration is determined by extrapolating a calibration curve back to the x-axis intercept.
-
When to Use It: This method is invaluable for quantifying impurities in complex and variable matrices, such as in early-stage drug development where the final formulation is not yet defined.
-
The Rationale: By creating the calibration curve within the sample itself, the standard addition method inherently compensates for any matrix-induced signal suppression or enhancement, providing a more accurate measurement of the true impurity concentration.
Comparative Summary of Quantitative Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| External Standard | Compares sample response to a separately prepared calibration curve.[8] | Simple, fast, and suitable for a large number of samples.[8] | Susceptible to errors from sample preparation, injection volume, and matrix effects.[10] | Routine analysis with simple matrices and available certified standards. |
| Internal Standard | Normalizes analyte response to the response of a co-analyzed internal standard.[11] | High accuracy and precision; compensates for variability in sample preparation and MS response.[10] | Requires a suitable internal standard, which may not always be available or can be costly. | Complex matrices, multi-step sample preparations, and when high accuracy is paramount.[12] |
| Standard Addition | Known amounts of standard are added directly to sample aliquots to create a calibration curve within the sample matrix.[12] | Effectively corrects for proportional matrix effects.[12] | More time-consuming and requires more sample volume. | Complex and variable matrices where a blank matrix is not available.[12] |
Visualizing the LC-MS/MS Purity Analysis Workflow
Caption: A generalized workflow for quantitative purity analysis using LC-MS/MS.
A Step-by-Step Experimental Protocol: Purity Determination using the Internal Standard Method
This protocol outlines a typical workflow for validating the purity of a small molecule drug substance according to International Council for Harmonisation (ICH) guidelines.[13]
1. Preparation of Standards and Samples
-
Causality: Accurate preparation is the foundation of quantitative analysis. Using certified reference standards is crucial for traceability.[12]
-
Protocol:
-
Prepare a primary stock solution of the impurity reference standard and the stable isotope-labeled internal standard (SIL-IS) in a suitable organic solvent (e.g., acetonitrile).
-
From the impurity stock, prepare a series of working standard solutions for the calibration curve (typically 6-8 non-zero levels) and for Quality Control (QC) samples at low, medium, and high concentrations.[12]
-
Accurately weigh the drug substance test sample and dissolve it in a suitable solvent to a known concentration.
-
To all calibrators, QCs, and test samples, add a small, fixed volume of the SIL-IS solution. This ensures that the IS is present at the same concentration in every sample.[11]
-
2. LC-MS/MS Method Development
-
Causality: The goal is to achieve chromatographic separation of the impurity from the main compound and other potential interferences, and to optimize the MS/MS detection for maximum sensitivity and specificity.[1][2]
-
Protocol:
-
Chromatography: Develop a reversed-phase HPLC method. A gradient elution using water and acetonitrile with a small amount of formic acid is a common starting point. The gradient should be optimized to provide a sharp peak for the impurity and resolve it from the main peak.
-
Mass Spectrometry: Infuse the impurity and SIL-IS standards directly into the mass spectrometer to optimize the MS parameters.
-
Select the most abundant precursor ion (typically [M+H]⁺ in positive ion mode).
-
Fragment the precursor ion and select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier). This is known as Multiple Reaction Monitoring (MRM).[12]
-
-
3. Method Validation
-
Causality: Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][14] This is a regulatory requirement.[15][16]
-
Protocol: Analyze the prepared calibrators and QCs according to the developed LC-MS/MS method. The following validation parameters, as defined by ICH Q2(R1), should be assessed:[3][5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[17] A calibration curve is plotted (analyte/IS peak area ratio vs. concentration) and a linear regression is applied. The correlation coefficient (r²) should be ≥ 0.99.[13]
-
Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.[17] These are assessed by analyzing the QC samples in replicate (n=6) on different days. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[12]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition).
-
Visualizing the Logic of Calibration Methods
Caption: Logical flow for three common quantitative calibration methods.
Conclusion
Validating purity using LC-MS/MS quantitative analysis is a rigorous process that demands a deep understanding of the analytical technique and the regulatory landscape. The choice between external standard, internal standard, and standard addition methods is not arbitrary but is a strategic decision based on the specific analytical challenge. The internal standard method, particularly with a stable isotope-labeled standard, offers the most robust and reliable approach for most applications in drug development, providing a self-validating system that ensures data integrity. By following a systematic approach to method development and validation, scientists can confidently and accurately report the purity of their compounds, ensuring the safety and quality of new medicines.
References
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LC-MS/MS Quantitative Assays. (n.d.). Department of Chemistry Mass Spectrometry Core Laboratory, University of North Carolina. Retrieved from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (2013). LGC Ltd. Retrieved from [Link]
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Guideline on bioanalytical method validation. (2011). European Medicines Agency (EMA). Retrieved from [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
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Li, W., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 25(5), 1234. Retrieved from [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. Retrieved from [Link]
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Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). Retrieved from [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]
-
ICH M10 on bioanalytical method validation. (2023). European Medicines Agency (EMA). Retrieved from [Link]
-
Vanhoenacker, G., & Sandra, P. (2020). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 33(11), 572-578. Retrieved from [Link]
-
Dong, M. W. (2020). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International, 33(11), 586-593. Retrieved from [Link]
-
Micro-LC for mRNA Impurity Profiling: Best Practices for High-Sensitivity Analysis. (2026). LCGC International. Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Labcompare. Retrieved from [Link]
-
Development and validation of a reliable LC–MS/MS method for quantitative analysis of usnic acid in Cladonia uncialis. (2019). ResearchGate. Retrieved from [Link]
-
ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Retrieved from [Link]
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Chromatographic quantitative internal or external standard method, how to choose. (n.d.). uHPLCs. Retrieved from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]
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Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 53(10), 478-483. Retrieved from [Link]
-
Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration (FDA). Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved from [Link]
-
Complete Guide To Achieve Reliable Quantitative LC-MS Measurements. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Guideline on Bioanalytical Method Validation. (2022). Global Health Protection Programme. Retrieved from [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015). Federal Register. Retrieved from [Link]
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ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. (2005). Scribd. Retrieved from [Link]
-
FDA Signals a New Approach for Analytical Method Validation. (2015). ResearchGate. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures. (2024). European Medicines Agency (EMA). Retrieved from [Link]
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Comparative Structure-Activity Relationship (SAR) Guide: Pyridine-3-yl vs. Pyridine-4-yl Amides in Drug Discovery
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, heavily utilized to tune lipophilicity, metabolic stability, and target engagement. When designing amide-linked therapeutics, the decision to deploy a pyridine-3-yl (meta-equivalent) versus a pyridine-4-yl (para-equivalent) moiety is rarely arbitrary. The positional shift of the basic nitrogen atom fundamentally alters the spatial trajectory of its electron lone pair, the molecule's dipole moment, and its pKa.
As a Senior Application Scientist, I have structured this guide to move beyond basic observations, providing an in-depth comparative analysis of these two isomers. By examining physicochemical divergence, real-world target case studies, and validated experimental workflows, this guide equips drug development professionals with the mechanistic rationale required to optimize lead compounds.
Physicochemical & Electronic Divergence
The structural difference between the 3-yl and 4-yl nitrogen positions dictates the molecule's interaction with solvent molecules and target binding pockets. The 3-yl nitrogen projects its lone pair at a ~120° angle relative to the amide linker, ideal for binding tightly curved or constrained pockets. Conversely, the 4-yl nitrogen projects at ~180°, favoring linear, solvent-exposed channels.
Furthermore, the electronic withdrawing effect of the nitrogen varies by position, directly influencing the basicity and solubility of the resulting amide[1][2].
Table 1: Comparative Physicochemical Profiling
| Property | Pyridine-3-yl Amide (Nicotinamide-like) | Pyridine-4-yl Amide (Isonicotinamide-like) |
| Nitrogen Position | Meta-equivalent | Para-equivalent |
| H-Bond Acceptor Vector | ~120° | ~180° |
| Typical pKa (Conjugate Acid) | ~3.35[1] | ~3.61[2] |
| Dipole Moment | Lower (Asymmetric charge distribution) | Higher (Linear charge distribution) |
| Aqueous Solubility | High (e.g., ~691 g/L for nicotinamide)[1] | Moderate (e.g., ~191.7 g/L for isonicotinamide)[2] |
Target-Specific SAR Case Studies
To understand how these physicochemical differences translate to biological efficacy, we must analyze comparative SAR data across distinct therapeutic areas.
Case Study 1: Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibitors
TDP2 is a critical enzyme in DNA repair and a prominent anti-cancer target. In a study optimizing triazolopyrimidine and triazolopyridine scaffolds, researchers evaluated the impact of pyridine nitrogen positioning on both potency and cell permeability[3].
Table 2: SAR Comparison in TDP2 Inhibitors
| Compound | R-Group Substitution | TDP2 IC₅₀ (μM) | Cell Permeability Impact |
| 17e | 4-Methoxyphenyl (Reference) | 43.8 | Baseline |
| 17z | Pyridine-3-yl | 21.0 | 7-fold increase |
| 17ag | Pyridine-4-yl | >50.0 (Inactive) | N/A |
Mechanistic Causality: The pyridine-3-yl derivative (17z ) exhibited a 2-fold improvement in potency and a remarkable 7-fold increase in permeability compared to the reference[3]. The 3-yl nitrogen acts as a superior hydrogen-bond acceptor at the meta-position, aligning perfectly with a specific donor residue in the TDP2 pocket. In contrast, the linear geometry of the pyridine-4-yl derivative (17ag ) forces the nitrogen into a hydrophobic wall, resulting in a steric clash and a complete loss of activity.
Case Study 2: Benzothiazine-3-carboxamides (Analgesics)
In the development of non-steroidal anti-inflammatory drugs (NSAIDs) analogous to oxicams, the orientation of the pyridyl ring dictates the molecule's crystal packing and active conformation[4].
Table 3: SAR Comparison in Benzothiazine Analgesics
| Compound | Amide Substitution | Analgesic Activity | Anti-inflammatory Activity |
| Lornoxicam | Reference Drug | Baseline | Baseline |
| Compound 5 | N-(pyridin-3-yl) | Superior to Lornoxicam | Superior to Lornoxicam |
| Compound 6 | N-(pyridin-4-yl) | Significantly Declined | Significantly Declined |
Mechanistic Causality: X-ray crystallographic analysis reveals that the N-(pyridin-3-yl)-amide (Compound 5 ) adopts a highly stable, coplanar conformation driven by intramolecular hydrogen bonding between the amide proton and the sulfonyl oxygen[4]. This specific geometry lowers the desolvation penalty, allowing it to surpass the efficacy of the reference drug Lornoxicam. The 4-yl isomer (Compound 6 ) fails to maintain this optimal geometry, leading to a significant decline in both analgesic and anti-inflammatory properties.
Strategic Decision Matrix
When initiating a lead optimization campaign, selecting the correct isomer requires a systematic analysis of the target pocket topology.
Figure 1. Decision tree for selecting pyridine-3-yl vs pyridine-4-yl amides based on pocket topology.
Experimental Methodologies & Self-Validating Protocols
To rigorously evaluate these scaffolds, the synthetic and biological workflows must be robust and self-validating.
Protocol A: Parallel Synthesis of Pyridyl Amides via HATU Coupling
Aminopyridines are inherently poor nucleophiles due to the electron-withdrawing nature of the pyridine ring. Standard EDC/HOBt coupling often yields high rates of unreacted starting material.
-
Causality behind choice: We utilize HATU because the 7-azabenzotriazole leaving group accelerates the reaction via a neighboring-group effect, overcoming the low nucleophilicity of the pyridyl amine.
-
Step 1 (Activation): Dissolve the core carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Step 2 (Self-Validation Check): Crucial Step. Pull a 5 μL aliquot and analyze via LC-MS. You must confirm the quantitative formation of the active HOAt-ester intermediate. If the ester is absent, coupling will fail; troubleshoot moisture or reagent degradation before proceeding.
-
Step 3 (Coupling): Once activation is confirmed, add the respective 3-aminopyridine or 4-aminopyridine (1.1 eq). Stir for 12 hours at room temperature.
-
Step 4 (Workup): Quench with saturated NaHCO₃, extract with EtOAc, and purify via reverse-phase HPLC to >95% purity to ensure trace unreacted amines do not cause false positives in biological assays.
Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)
IC₅₀ values are thermodynamic endpoints that mask the kinetic realities of target binding. SPR is required to determine whether the 3-yl or 4-yl isomer's efficacy is driven by faster association (
-
Step 1 (Immobilization): Immobilize the target protein (e.g., TDP2) onto a CM5 sensor chip via standard amine coupling until a target density of ~3000 RU is achieved.
-
Step 2 (Self-Validation Check): Utilize a double-referencing method. Responses must be subtracted from both a blank reference flow cell (unmodified dextran) to correct for bulk refractive index shifts, and a buffer-only injection to correct for baseline drift.
-
Step 3 (Analyte Injection): Inject the pyridine-3-yl and pyridine-4-yl amides in a multi-cycle kinetic format (concentrations ranging from 0.1× to 10× the expected
). -
Step 4 (System Integrity): Inject a known positive control at the start and end of the run. The control must achieve its theoretical
within a 5% margin of error; otherwise, the protein surface has denatured, and the kinetic data for the test isomers is invalid.
References
-
[3] Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. OSTI.GOV. Available at:
-
[4] Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. Available at:
-
[1] 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. OECD. Available at:
-
[2] Cas 1453-82-3, Isonicotinamide. LookChem. Available at:
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of N-(Pyridin-3-yl)cyclopropanecarboxamide
As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(Pyridin-3-yl)cyclopropanecarboxamide. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, ensuring a deep, actionable understanding of safe laboratory practices. The core principle is straightforward: due to its chemical structure and the known hazards of related compounds, all waste containing N-(Pyridin-3-yl)cyclopropanecarboxamide must be treated as hazardous waste.
Hazard Profile Analysis: Deducing a Disposal Strategy
A specific Safety Data Sheet (SDS) for N-(Pyridin-3-yl)cyclopropanecarboxamide is not always readily available. Therefore, a prudent safety strategy involves analyzing the hazards of structurally similar compounds. This chemical possesses a pyridine ring and a cyclopropanecarboxamide functional group. By examining data from these related structures, we can build a reliable, albeit conservative, hazard profile.
Analysis of analogous compounds reveals a consistent pattern of hazards, including skin and eye irritation, and acute toxicity if swallowed, inhaled, or on contact with skin.[1][2][3] For instance, closely related pyridine-carboxamides are classified as skin and eye irritants.[2] Pyridine itself is a flammable and toxic substance.[4][5][6] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," is frequently associated with these related chemicals, reinforcing the necessity of treating them as hazardous waste.[2][3][7]
| Potential Hazard | GHS Hazard Statement | Inferred From Structurally Similar Compounds |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | (1s,2s)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, Pyridine, 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid HCl[1][3][6] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | Pyridine, 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid HCl[3][6] |
| Skin Irritation | H315: Causes skin irritation | (1s,2s)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, Pyridine-2-carboxamide[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | (1s,2s)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, Pyridine-2-carboxamide, Cyclopropanecarboxamide[1][2][7] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | Pyridine, 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid HCl[3][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | (1s,2s)-2-(Pyridin-3-yl)cyclopropane-1-carboxylic acid, Pyridine-2-carboxamide[1][2] |
The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste streams are handled safely and in compliance with standard laboratory safety practices.
2.1. Required Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, don the following PPE to prevent exposure. The pyridine moiety, in particular, necessitates stringent protective measures.[9]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.
-
Skin Protection: A lab coat and nitrile or neoprene gloves are required. Do not use latex gloves, as they may offer insufficient protection.[9]
-
Respiratory Protection: While handling the solid compound outside of a certified chemical fume hood is not recommended, if unavoidable, a NIOSH-approved respirator is necessary.
2.2. Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Never mix incompatible waste streams.[10]
-
Solid Waste:
-
Includes: Unused or expired N-(Pyridin-3-yl)cyclopropanecarboxamide powder, contaminated weighing papers, and disposable items like pipette tips or contaminated gloves.
-
Procedure: Collect all solid waste in a designated, robust container with a secure lid. This container must be clearly labeled as "Hazardous Solid Waste."
-
-
Liquid Waste:
-
Includes: Solutions containing dissolved N-(Pyridin-3-yl)cyclopropanecarboxamide, and the first rinse from decontaminating glassware.
-
Procedure: Collect in a designated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle). The container must be kept closed except when adding waste.[10] Label it as "Hazardous Liquid Waste" and specify the solvent used (e.g., "Methanol Waste with N-(Pyridin-3-yl)cyclopropanecarboxamide"). Never mix chlorinated and non-chlorinated solvents. [11]
-
-
Spill Cleanup Materials:
-
Includes: Absorbent materials (vermiculite, sand), and any wipes used to decontaminate the spill area.
-
Procedure: All materials used to clean a spill of this compound are considered hazardous waste.[12] Collect them in a sealed bag or container and dispose of them with the solid waste stream.
-
2.3. Containerization and Labeling
Proper labeling prevents accidental mixing of incompatible chemicals and ensures the safety of waste handlers. Your institution's Environmental Health & Safety (EHS) office will provide specific labels or guidelines.
-
Select a Compatible Container: The container must be in good condition, free of leaks, and made of a material compatible with the waste.[10]
-
Attach a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, affix a waste tag.[10]
-
Complete the Label: Clearly write the full chemical name, "N-(Pyridin-3-yl)cyclopropanecarboxamide," and list any solvents present with their approximate concentrations.
-
Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
-
Date the Container: Write the date when the first waste was added.
-
Keep Closed: Always keep the waste container securely sealed when not in use.[10]
Disposal Pathways Decision Workflow
The following workflow provides a clear visual guide for the decision-making process when handling waste generated from work with N-(Pyridin-3-yl)cyclopropanecarboxamide.
Caption: Decision workflow for segregating and processing N-(Pyridin-3-yl)cyclopropanecarboxamide waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, this should only be done if it is safe to do so without risking further exposure.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill and prevent it from spreading.[12]
-
Clean: While wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.
Empty Container Decontamination
An "empty" container that held N-(Pyridin-3-yl)cyclopropanecarboxamide is not truly empty and must be decontaminated before it can be disposed of as non-hazardous trash.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol, acetone) three times.[10]
-
Collect Rinsate: Each rinse must be collected and added to your hazardous liquid waste container.[10] This rinsate is considered hazardous.
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Dispose: Once decontaminated and with the label removed, the container can be disposed of in the appropriate receptacle for regular laboratory glass or plastic.
By adhering to this comprehensive guide, you ensure that your work with N-(Pyridin-3-yl)cyclopropanecarboxamide is conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
PYRIDINE AR - Safety Data Sheet. Loba Chemie. [Link]
-
Safety Data Sheet: Pyridine. Carl ROTH. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Pyridine - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
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Laboratory Waste Disposal Handbook. University of Essex. [Link]
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- 4. lobachemie.com [lobachemie.com]
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- 7. CYCLOPROPANECARBOXAMIDE - Safety Data Sheet [chemicalbook.com]
- 8. acs.org [acs.org]
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- 11. essex.ac.uk [essex.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling N-(Pyridin-3-yl)cyclopropanecarboxamide
As a Senior Application Scientist, establishing a culture of safety requires moving beyond rote compliance. When handling specialized organic building blocks like N-(Pyridin-3-yl)cyclopropanecarboxamide (CAS: 186253-87-2) , researchers must understand the causality behind the hazards to execute protocols with precision and confidence.
This guide provides a self-validating, step-by-step operational and logistical framework for handling this compound, ensuring that your laboratory maintains the highest standards of scientific integrity and personnel safety.
Physicochemical Hazard Assessment & Causality
N-(Pyridin-3-yl)cyclopropanecarboxamide is a highly valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. However, its molecular structure dictates specific handling precautions[1].
The Causality of the Hazard:
-
H315 (Skin Irritation) & H319 (Eye Irritation): The basicity of the pyridine nitrogen (pKa ~5.2) combined with the hydrogen-bonding capacity of the amide group creates a localized polar surface area. Upon contact with the moisture in the stratum corneum or ocular mucosa, the compound can disrupt lipid bilayers, leading to localized inflammation and irritation.
-
H335 (Respiratory Irritation): Like many cyclopropane-amide derivatives, this compound typically crystallizes as a fine, low-density powder. It is highly susceptible to static charge, meaning it can easily aerosolize during weighing, posing an inhalation risk to the upper respiratory tract.
Hazard & Exposure Limit Summary
| Hazard Statement | Description | Mechanistic Cause | Primary Route of Exposure |
| H302 | Harmful if swallowed | Systemic absorption via gastrointestinal tract | Accidental ingestion / Poor hand hygiene |
| H315 | Causes skin irritation | Lipid bilayer disruption via polar surface interactions | Dermal contact |
| H319 | Causes serious eye irritation | Interaction with ocular mucosa moisture | Aerosolization / Splashing |
| H335 | May cause respiratory irritation | Deposition of fine particulates in respiratory tract | Inhalation of suspended dust |
Personal Protective Equipment (PPE) Matrix
Under OSHA standard 29 CFR 1910.132, PPE must be matched specifically to the hazard assessment of the task[2]. Because this compound is handled as a dry powder and later solubilized, your PPE strategy must adapt to both states.
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1-compliant splash goggles | Safety glasses with side shields are insufficient. Goggles prevent fine, aerosolized powder from bypassing the lenses[2]. |
| Hand Protection (Dry) | 100% Nitrile (Minimum 4 mil thickness) | Excellent protection against dry organic powders. |
| Hand Protection (Wet) | Solvent-dependent (e.g., Butyl rubber for DCM) | If solubilizing the compound in Dichloromethane (DCM), nitrile gloves degrade in <5 minutes. Glove material must match the solvent, not just the solute[3]. |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned | Prevents particulate accumulation on personal clothing. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if weighing outside of a certified fume hood (which is strongly discouraged)[4]. |
Operational Workflow: Dispensing and Solubilization
To prevent exposure, every step of the handling process must be treated as a closed, self-validating system.
Standard operating procedure for dispensing N-(Pyridin-3-yl)cyclopropanecarboxamide.
Step-by-Step Methodology:
-
Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). This ensures adequate capture of any aerosolized particulates[5].
-
Static Mitigation: Wipe the exterior of the analytical balance and the work surface with a damp, lint-free cloth. Causality: Increasing local humidity reduces static charge buildup, preventing the low-density powder from repelling off the spatula.
-
Dispensing: Use an anti-static weighing boat and a grounded metal spatula. Do not use standard polystyrene weigh boats, which hold severe static charges.
-
Transfer & Solubilization: Transfer the weighed solid directly into the reaction vessel (e.g., a round-bottom flask). Add the solvent (e.g., DMF, DMSO, or DCM) slowly, washing down the sides of the flask to ensure all powder is submerged and no longer poses an inhalation risk.
-
Decontamination: Once the reaction is sealed, wipe down the spatula, balance, and hood surface with a solvent that readily dissolves the compound (e.g., 70% Ethanol or Isopropanol), followed by a soap and water wipe.
Spill Management and Disposal Plan
Improper disposal of chemical waste can result in severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA)[6].
Spill Response Protocol
-
For Dry Powder Spills: Do not sweep. Sweeping aerosolizes the compound. Instead, cover the spill with damp paper towels to suppress dust, carefully scoop the material into a hazardous waste container, and wash the area with soap and water.
-
For Liquid Spills (Solubilized Compound): Absorb the spill with an inert absorbent pad or vermiculite. Transfer the saturated absorbent to a compatible, sealable chemical waste container.
EPA-Compliant Waste Segregation
EPA RCRA-compliant waste segregation decision tree for pyridine-amide derivatives.
Disposal Methodology:
-
Classification: N-(Pyridin-3-yl)cyclopropanecarboxamide itself is considered a toxic organic waste.
-
Liquid Waste Segregation: If the compound was dissolved in a non-halogenated solvent (like DMSO or Ethyl Acetate), dispose of it in the Non-Halogenated Organic Waste carboy. If dissolved in a halogenated solvent (like Chloroform or DCM), it must go into the Halogenated Organic Waste carboy to prevent dangerous exothermic reactions and comply with incineration regulations[6].
-
Solid Waste: Empty vials, contaminated weigh boats, and used gloves must be placed in a designated Solid Hazardous Waste drum lined with a poly-bag.
-
Labeling & Storage (Subpart K): For academic and research laboratories operating under EPA RCRA Subpart K, ensure the waste container is clearly labeled with the words "Hazardous Waste" and the specific chemical contents. Containers must remain closed at all times except when actively adding waste, and must be stored in secondary containment to prevent leaks into drainage systems[7][8].
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." OSHA.gov. Available at:[Link]
-
Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." DanielsHealth.com. Available at:[Link]
Sources
- 1. CAS No. 186253-87-2 Specifications | Ambeed [ambeed.com]
- 2. osha.gov [osha.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. oshaeducationcenter.com [oshaeducationcenter.com]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. epa.gov [epa.gov]
- 8. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
